FDGal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYNUTHNTBLRMT-KCDKBNATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)F)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)F)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51146-53-3 | |
| Record name | 2-Deoxy-2-fluorogalactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051146533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DEOXY-2-FLUOROGALACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5W0CEJ232 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Fluorescein di-β-D-galactopyranoside (FDGal) for Researchers and Drug Development Professionals
Introduction
Fluorescein di-β-D-galactopyranoside (FDG), often referred to as FDGal in broader contexts, is a highly sensitive fluorogenic substrate for the enzyme β-galactosidase. Its utility is rooted in the enzymatic cleavage of two galactose moieties from the non-fluorescent FDG molecule, which liberates the highly fluorescent compound, fluorescein. This process allows for the quantitative measurement of β-galactosidase activity and is widely employed in various biological assays, including reporter gene analysis and the detection of cellular senescence. This guide provides a comprehensive overview of FDG's mechanism of action, detailed experimental protocols, and key quantitative data to support its application in research and drug development.
Mechanism of Action
The core of FDG's functionality lies in a two-step enzymatic hydrolysis reaction catalyzed by β-galactosidase. Initially, the non-fluorescent FDG molecule is cleaved into the intermediate, fluorescein monogalactoside (FMG), and a galactose molecule. In the second step, β-galactosidase hydrolyzes the remaining galactose from FMG, releasing the highly fluorescent fluorescein. The intensity of the resulting fluorescence is directly proportional to the amount of β-galactosidase activity in the sample.
The fluorescent properties of the final product, fluorescein, are pH-dependent. The fluorescence quantum yield of fluorescein increases significantly as the pH rises from acidic to alkaline conditions, with optimal fluorescence observed in basic solutions. Therefore, assay conditions, particularly the pH of the final reaction mixture, are critical for achieving maximal sensitivity.
Visualizing the Hydrolysis Pathway
Caption: Enzymatic hydrolysis of FDG by β-galactosidase.
Quantitative Data
A summary of the key quantitative parameters for FDG and its fluorescent product, fluorescein, is provided below for easy reference and comparison.
| Parameter | Value | Reference(s) |
| FDG Properties | ||
| Molecular Formula | C₃₂H₃₂O₁₅ | [1] |
| Molecular Weight | 656.59 g/mol | [1] |
| Fluorescein Properties | ||
| Excitation Maximum (Ex) | ~490-498 nm | [1][2] |
| Emission Maximum (Em) | ~515-525 nm | [1][2] |
| Molar Extinction Coefficient | ~100,000 cm⁻¹M⁻¹ | [1][2] |
| Enzyme Kinetics | ||
| E. coli β-galactosidase Kₘ for FDG | Not readily available in searched literature |
Experimental Protocols
Quantitative β-Galactosidase Assay in Cell Lysates
This protocol provides a general framework for the quantitative measurement of β-galactosidase activity in cell lysates using FDG.
Materials:
-
Cell lysis buffer (e.g., 100 mM sodium phosphate, pH 7.3, 1 mM MgCl₂, 10 mM β-mercaptoethanol)
-
FDG stock solution (10 mM in DMSO)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.3, 1 mM MgCl₂, 50 mM β-mercaptoethanol)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Purified β-galactosidase (for standard curve)
-
96-well black, clear-bottom microplate
-
Fluorometer
Procedure:
-
Cell Lysis:
-
Wash cultured cells with PBS and lyse using an appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate (e.g., using a Bradford or BCA assay).
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of purified β-galactosidase in lysis buffer to generate a standard curve (e.g., 0.1 to 10 ng/mL).
-
-
Assay Reaction:
-
Add 50 µL of cell lysate or β-galactosidase standard to the wells of a 96-well plate.
-
Prepare a working solution of FDG by diluting the stock solution in reaction buffer to a final concentration of 100-200 µM.
-
Initiate the reaction by adding 50 µL of the FDG working solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the level of enzyme activity.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 50 µL of stop solution to each well. The basic pH of the stop solution also enhances the fluorescence of the liberated fluorescein.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a fluorometer with excitation at ~490 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (lysis buffer without enzyme).
-
Plot the fluorescence values of the β-galactosidase standards to generate a standard curve.
-
Determine the concentration of β-galactosidase in the cell lysates by interpolating their fluorescence values on the standard curve.
-
Visualizing the Experimental Workflow
Caption: General workflow for a quantitative β-galactosidase assay.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is adapted for the detection of SA-β-Gal activity in cultured cells, a hallmark of cellular senescence. The key principle is the detection of β-galactosidase activity at a suboptimal pH of 6.0, which is characteristic of senescent cells.[3][4]
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-Gal Staining Solution (prepare fresh):
-
40 mM Citric acid/Sodium phosphate buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
FDG (final concentration of 100-200 µM)
-
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate or on coverslips and culture until they reach the desired confluency or have undergone the experimental treatment to induce senescence.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.[4]
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Staining:
-
Add the freshly prepared SA-β-Gal staining solution containing FDG to the cells.
-
Incubate at 37°C for 1-4 hours, protected from light. Incubation times may need to be optimized.
-
-
Imaging:
-
Remove the staining solution and wash the cells with PBS.
-
Observe the cells under a fluorescence microscope using a filter set appropriate for fluorescein (e.g., FITC filter). Senescent cells will exhibit green fluorescence.
-
Comparison of FDG and C12-FDG
A more lipophilic analog of FDG, 5-dodecanoylaminofluorescein di-β-D-galactopyranoside (C12-FDG), is also commercially available. The key difference lies in the cellular permeability of these two substrates.
-
FDG: Readily enters viable gram-negative bacteria, making it a useful tool for detecting β-galactosidase activity in these organisms.[5]
-
C12-FDG: Due to its increased lipophilicity, it shows poor penetration in gram-negative bacteria.[5] However, it is more sensitive than FDG for detecting β-galactosidase activity in animal cells.[5] For yeast cells, permeabilization is often required for C12-FDG to enter viable cells.[5]
Conclusion
Fluorescein di-β-D-galactopyranoside is a powerful and sensitive tool for the quantitative analysis of β-galactosidase activity. Its application in reporter gene assays and the identification of senescent cells makes it an invaluable reagent in both basic research and drug discovery. The provided protocols and quantitative data serve as a comprehensive resource for researchers and drug development professionals seeking to employ FDG in their experimental workflows. Careful consideration of the specific cell type and experimental goals should guide the choice between FDG and its lipophilic analog, C12-FDG.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. FDG [Fluorescein di-ß-D-galactopyranoside] - 5 mg [anaspec.com]
- 3. telomer.com.tr [telomer.com.tr]
- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 5. Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells PMID: 7811104 | MCE [medchemexpress.cn]
A Technical Guide to 2-[18F]fluoro-2-deoxy-D-galactose ([18F]FDGal) for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[18F]fluoro-2-deoxy-D-galactose, commonly abbreviated as [18F]FDGal, is a positron-emitting radiopharmaceutical that has emerged as a promising tool for in vivo imaging of hepatocyte metabolism. Its full chemical name is 2-deoxy-2-[¹⁸F]fluoro-D-galactose . This technical guide provides a comprehensive overview of [18F]this compound, including its synthesis, quality control, metabolic pathway, and its primary application in the imaging of hepatocellular carcinoma (HCC) using positron emission tomography (PET). The document details experimental protocols and presents key data in a structured format to facilitate its use in a research and drug development setting.
Introduction
The development of targeted molecular imaging agents is crucial for advancing our understanding of disease pathology and for the development of novel therapeutics. 2-[18F]fluoro-2-deoxy-D-galactose ([18F]this compound) is a structural analog of D-galactose where the hydroxyl group at the C-2 position is replaced with the positron-emitting radionuclide fluorine-18. This modification allows for the non-invasive in vivo visualization and quantification of galactose metabolism using PET. Given that galactose is primarily metabolized in the liver, [18F]this compound has shown significant promise as a specific tracer for assessing hepatocyte function and for the detection of liver diseases, most notably hepatocellular carcinoma (HCC).
Radiosynthesis and Quality Control
The radiosynthesis of [18F]this compound is most commonly achieved through a nucleophilic fluorination reaction, a process similar to the well-established synthesis of 2-[18F]fluoro-2-deoxy-D-glucose ([18F]FDG). The synthesis can be adapted for use in many automated synthesis modules originally designed for [18F]FDG production.
General Synthesis Pathway
The synthesis typically involves the following key steps:
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Production of [18F]Fluoride: The radionuclide [18F] is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction by bombarding ¹⁸O-enriched water with protons.
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[18F]Fluoride Trapping and Elution: The produced aqueous [18F]fluoride is trapped on an anion exchange cartridge. It is then eluted into the reaction vessel using a solution containing a phase transfer catalyst, such as a potassium-Kryptofix® 2.2.2 complex, in acetonitrile.
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Azeotropic Drying: The water is removed from the reaction mixture through azeotropic distillation with acetonitrile under a stream of inert gas and heating. This step is critical for the subsequent nucleophilic substitution.
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Nucleophilic Fluorination: The dried, activated [18F]fluoride is reacted with a suitable precursor molecule. For [18F]this compound, a common precursor is a protected mannose triflate, such as 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose. The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the C-2 position, yielding the galactose configuration.
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Hydrolysis: The protecting groups (e.g., acetyl groups) are removed by hydrolysis, typically using acidic or basic conditions.
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Purification: The final product is purified to remove any unreacted [18F]fluoride, the precursor, and other byproducts. This is commonly achieved using a series of solid-phase extraction (SPE) cartridges, often including an alumina cartridge and a C18 cartridge.
Quality Control
To ensure the safety and efficacy of the radiotracer for in vivo use, a series of quality control tests must be performed on the final [18F]this compound product.
| Parameter | Specification | Method |
| Radiochemical Purity | ≥ 95% | Radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (radio-HPLC) |
| Radionuclidic Purity | ≥ 99.5% | Gamma-ray spectroscopy to identify the 511 keV annihilation photons characteristic of 18F |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Residual Solvents | Acetonitrile, Ethanol | Gas Chromatography (GC) |
| Bacterial Endotoxins | As per pharmacopeia standards | Limulus Amebocyte Lysate (LAL) test |
| Sterility | Sterile | Sterility testing as per pharmacopeia standards |
| Visual Inspection | Clear, colorless, free of particulate matter | Visual examination |
Metabolic Pathway of 2-[18F]fluoro-2-deoxy-D-galactose
Once administered intravenously, [18F]this compound is transported into hepatocytes. The primary metabolic pathway involves phosphorylation by the enzyme galactokinase, which traps the radiotracer within the cell.
Cellular Uptake and Metabolism
The metabolic fate of [18F]this compound in hepatocytes is a key aspect of its utility as an imaging agent. The process can be summarized as follows:
-
Transport: [18F]this compound is transported across the hepatocyte cell membrane.
-
Phosphorylation: Inside the hepatocyte, [18F]this compound is phosphorylated at the 1-position by the enzyme galactokinase to form 2-[18F]fluoro-2-deoxy-D-galactose-1-phosphate ([18F]this compound-1-P). This phosphorylated form is trapped within the cell as it cannot be readily transported out.
-
Further Metabolism: [18F]this compound-1-P is a poor substrate for the subsequent enzyme in the galactose metabolism pathway, galactose-1-phosphate uridylyltransferase. This results in the accumulation of [18F]this compound-1-P within the hepatocytes, providing a strong and stable signal for PET imaging.
Metabolic pathway of 2-[18F]fluoro-2-deoxy-D-galactose in hepatocytes.
Application in PET Imaging of Hepatocellular Carcinoma
The primary clinical application of [18F]this compound PET/CT is in the imaging of hepatocellular carcinoma (HCC). Due to the specific uptake and metabolism of galactose in hepatocytes, [18F]this compound can differentiate HCC lesions from surrounding healthy liver tissue.
Experimental Protocol for [18F]this compound PET/CT in HCC
A typical PET/CT imaging protocol for a patient with suspected or confirmed HCC involves the following steps:
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan to ensure stable blood glucose levels, although this is less critical than for [18F]FDG.
-
Radiotracer Administration: A dose of [18F]this compound (typically 185-370 MBq or 5-10 mCi) is administered intravenously.
-
Uptake Phase: The patient rests for an uptake period of approximately 60 minutes to allow for the accumulation of the tracer in the liver and any potential tumor sites.
-
Image Acquisition: The patient is positioned in the PET/CT scanner. A low-dose CT scan is first acquired for attenuation correction and anatomical localization. This is followed by the PET scan, which acquires data over the region of interest (typically the abdomen and pelvis). Both dynamic and static imaging protocols have been explored. A dynamic scan of the liver can be performed immediately after injection to provide quantitative data on tracer kinetics, followed by a static whole-body scan.
-
Image Reconstruction and Analysis: The acquired PET data is reconstructed into images that show the distribution of [18F]this compound. These images are then fused with the CT images for precise anatomical correlation. The uptake of the tracer in tumors and healthy liver tissue is quantified using Standardized Uptake Values (SUVs).
General workflow for [18F]this compound PET/CT imaging in hepatocellular carcinoma.
Data Presentation: [18F]this compound Uptake in Liver and HCC
The following table summarizes typical standardized uptake values (SUV) observed in clinical studies.
| Tissue | Mean SUV | Range | Notes |
| Healthy Liver | 8.0 - 12.0 | 6.0 - 15.0 | High physiological uptake is characteristic of [18F]this compound. |
| Hepatocellular Carcinoma (HCC) | Variable | 2.0 - 20.0 | HCC lesions can appear as "hot spots" (higher uptake than liver) or "cold spots" (lower uptake than liver). |
| Blood Pool | 1.5 - 2.5 | 1.0 - 3.0 | Rapid clearance from the blood. |
| Spleen | 2.0 - 4.0 | 1.5 - 5.0 | Moderate uptake. |
Conclusion
2-[18F]fluoro-2-deoxy-D-galactose is a valuable radiotracer for the PET imaging of hepatocyte metabolism. Its specificity for the liver makes it a particularly powerful tool for the investigation of liver diseases, with a significant clinical potential in the management of hepatocellular carcinoma. This guide provides the foundational technical information for researchers and clinicians interested in utilizing [18F]this compound in their studies. The detailed methodologies and structured data presentation are intended to support the design and execution of future preclinical and clinical investigations with this promising molecular imaging agent.
A Technical Guide to 2-deoxy-2-[18F]fluoro-D-galactose (FDGal) for Positron Emission Tomography (PET)
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-deoxy-2-[18F]fluoro-D-galactose (FDGal), a positron-labeled galactose analogue for Positron Emission Tomography (PET) imaging. Primarily utilized for the quantitative assessment of hepatic function, this compound PET offers a non-invasive method to measure regional galactose metabolism, reflecting the functional capacity of hepatocytes. This document details the core principles of this compound imaging, including its synthesis and quality control, comprehensive experimental protocols for in vivo studies, and a summary of key quantitative data. Furthermore, it elucidates the biochemical pathway of galactose metabolism and the mechanism of this compound trapping, supported by detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
The liver plays a central role in the metabolism of endogenous and exogenous compounds. The ability to quantitatively assess regional liver function is crucial for the diagnosis and management of various liver diseases, for planning surgical interventions, and for monitoring therapeutic responses. While global liver function tests are available, they often lack the sensitivity to detect regional variations in hepatic function. Positron Emission Tomography (PET) with specific radiotracers offers a powerful, non-invasive imaging modality to probe specific metabolic pathways in vivo.
2-deoxy-2-[18F]fluoro-D-galactose (this compound) is a promising PET tracer that serves as an analogue of galactose. Its uptake and subsequent metabolic trapping within hepatocytes are primarily governed by the enzyme galactokinase, the first and rate-limiting step in the Leloir pathway of galactose metabolism. Consequently, the accumulation of [18F]this compound-1-phosphate, the metabolic product, provides a direct measure of regional hepatic metabolic function. This guide will delve into the technical aspects of utilizing this compound as a research and potential clinical tool.
The Leloir Pathway and this compound Metabolism
Galactose, primarily derived from the digestion of lactose, is metabolized almost exclusively in the liver via the Leloir pathway. This pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis or be converted to glucose-6-phosphate for glycogenesis.
This compound, upon entering the hepatocyte, is similarly phosphorylated by galactokinase to [18F]this compound-1-phosphate. Due to the fluorine substitution at the C-2 position, [18F]this compound-1-phosphate is not a substrate for the subsequent enzyme in the pathway, galactose-1-phosphate uridylyltransferase (GALT). This results in the metabolic trapping of the radiotracer within the hepatocyte, allowing for its detection and quantification by PET.
Experimental Protocols
Synthesis and Quality Control of [18F]this compound
The radiosynthesis of [18F]this compound is typically performed via automated synthesis modules. The process involves the nucleophilic substitution of a suitable precursor, such as 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, with [18F]fluoride.
Experimental Workflow: [18F]this compound Synthesis
Quality Control Parameters:
| Parameter | Acceptance Criteria | Method |
| Radiochemical Purity | ≥ 95% | Radio-TLC or HPLC |
| Radionuclidic Purity | ≥ 99.5% ([18F]) | Gamma-ray spectroscopy |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Residual Solvents | (e.g., Acetonitrile < 410 ppm) | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU/V (V = max. recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |
| Sterility | No microbial growth | Sterility testing (e.g., USP <71>) |
In Vivo this compound PET/CT Imaging Protocol
The following protocol outlines a typical dynamic this compound PET/CT study for the assessment of hepatic function.
Patient Preparation:
-
Fasting for at least 4-6 hours prior to the scan.
-
Blood glucose levels should be checked before tracer injection.
-
Intravenous access should be established in an antecubital vein.
Image Acquisition:
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
[18F]this compound Injection: A bolus of approximately 100-200 MBq of [18F]this compound is administered intravenously.
-
Dynamic PET Scan: List-mode PET data acquisition is initiated simultaneously with the tracer injection and continues for 45-60 minutes.
-
Static PET Scan (Optional): A whole-body static PET scan can be acquired approximately 60 minutes post-injection to assess for extrahepatic disease in oncology applications.
Image Reconstruction and Analysis:
-
Dynamic PET data are reconstructed into a series of time frames.
-
Regions of interest (ROIs) are drawn on the liver and a large artery (e.g., abdominal aorta) on the co-registered CT images to obtain time-activity curves (TACs) for the liver tissue and the arterial input function.
-
Kinetic modeling (e.g., Patlak graphical analysis) is applied to the TACs to calculate the hepatic systemic clearance of this compound (Kmet, in mL/min/mL of liver tissue).
Logical Relationship: this compound PET Data Analysis
Quantitative Data Presentation
The following tables summarize key quantitative data from this compound PET studies in healthy subjects and patients with liver disease.
Table 1: Hepatic Systemic Clearance of [18F]this compound
| Subject Group | Condition | Hepatic Systemic Clearance (Kmet) (mL blood/min/mL liver tissue) | Reference |
| Healthy Volunteers | Baseline | 0.274 ± 0.001 | [1][2] |
| Healthy Volunteers | With Galactose Infusion | 0.019 ± 0.001 | [1][2] |
| Cirrhotic Patients | With Galactose Infusion | 0.019 | [3] |
Table 2: Maximum Removal Rate of Galactose (Vmax)
| Subject Group | Vmax (mmol/min/L liver tissue) | Method | Reference |
| Healthy Volunteers | 1.41 ± 0.24 | This compound PET/CT | [1] |
| Healthy Volunteers | 1.76 ± 0.08 | Arterio-venous difference | [1] |
| Cirrhotic Patients | 0.57 | This compound PET/CT | [4] |
Table 3: Lumped Constant (LC) for [18F]this compound
| Subject Group | Lumped Constant (LC) | Reference |
| Healthy Volunteers | 0.13 ± 0.01 | [1] |
| Cirrhotic Patients | 0.24 (weighted mean) | [3][4] |
The lumped constant is a crucial factor that accounts for the differences in transport and phosphorylation between this compound and native galactose. It is used to convert the measured rate of this compound metabolism to the actual rate of galactose metabolism.
Applications and Future Directions
This compound PET has demonstrated significant potential in several clinical and research areas:
-
Quantitative assessment of regional liver function: This is valuable for predicting post-operative liver function after major hepatic resection.
-
Diagnosis and staging of hepatocellular carcinoma (HCC): this compound PET has shown promise in detecting HCC lesions, including those that are not well-visualized with FDG-PET.
-
Monitoring response to therapy: Changes in this compound uptake can potentially serve as an early biomarker of treatment response in liver diseases.
-
Drug development: this compound PET can be used to assess the hepatotoxicity of new drug candidates by measuring their impact on hepatic metabolic function.
Future research will likely focus on the broader clinical validation of this compound PET in various liver diseases, standardization of imaging and analysis protocols, and the development of simplified methods for quantitative analysis that do not require arterial blood sampling.
Conclusion
2-deoxy-2-[18F]fluoro-D-galactose (this compound) is a valuable PET tracer for the non-invasive, quantitative assessment of regional hepatic metabolic function. Its mechanism of action, based on the metabolic trapping within hepatocytes via the Leloir pathway, provides a direct measure of galactokinase activity. This technical guide has provided a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with this compound PET imaging. For researchers, scientists, and drug development professionals, this compound represents a powerful tool to deepen our understanding of liver pathophysiology and to advance the development of new diagnostic and therapeutic strategies for liver diseases.
References
Foundational Research on 2-Deoxy-2-[¹⁸F]fluoro-D-galactose (FDGal) for Liver Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]FDGal), a radiolabeled analogue of galactose, has emerged as a promising positron emission tomography (PET) tracer for the quantitative assessment of liver function. Unlike the more ubiquitous [¹⁸F]fluorodeoxyglucose (FDG), which measures glucose metabolism, [¹⁸F]this compound is specifically targeted to the metabolic pathways of hepatocytes. This specificity allows for a more direct and accurate evaluation of regional and global liver function, offering significant potential for the diagnosis, staging, and monitoring of various liver diseases, including hepatocellular carcinoma (HCC) and liver fibrosis. This technical guide provides an in-depth overview of the foundational research on [¹⁸F]this compound, encompassing its synthesis, experimental protocols, and key quantitative data.
Radiosynthesis of [¹⁸F]this compound
The synthesis of [¹⁸F]this compound is a multi-step process that involves the labeling of a precursor molecule with the positron-emitting isotope fluorine-18. While a detailed, step-by-step protocol is proprietary to specific research groups and commercial entities, the general methodology follows a nucleophilic substitution reaction.
Experimental Protocol: General Radiosynthesis of [¹⁸F]this compound
-
Precursor Preparation: The synthesis typically starts with a protected mannose or galactose precursor, often a triflate derivative, which serves as the leaving group for the nucleophilic substitution reaction.
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced in a cyclotron by proton bombardment of [¹⁸O]water. The resulting [¹⁸F]fluoride is then trapped on an anion exchange cartridge.
-
Elution and Activation: The trapped [¹⁸F]fluoride is eluted from the cartridge using a solution containing a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in a mixture of acetonitrile and water. The water is then removed by azeotropic distillation to activate the fluoride for the nucleophilic reaction.
-
Nucleophilic Substitution: The activated [¹⁸F]fluoride is reacted with the precursor molecule in an appropriate organic solvent at an elevated temperature. This step results in the formation of the acetylated [¹⁸F]this compound intermediate.
-
Deprotection: The protecting acetyl groups are removed by hydrolysis, typically using either acidic or basic conditions.
-
Purification: The final [¹⁸F]this compound product is purified using a series of solid-phase extraction (SPE) cartridges to remove any unreacted [¹⁸F]fluoride, the precursor, and other impurities.
-
Quality Control: The final product undergoes rigorous quality control tests to ensure its radiochemical purity, chemical purity, sterility, and apyrogenicity before it is deemed suitable for clinical use.
Mechanism of Hepatic Uptake and Metabolism
The utility of [¹⁸F]this compound for liver imaging stems from its specific uptake and metabolism by hepatocytes via the Leloir pathway.
Signaling Pathway: Galactose Metabolism (Leloir Pathway)
Caption: The Leloir Pathway for Galactose and [¹⁸F]this compound metabolism in hepatocytes.
Upon entering the hepatocyte, facilitated by the GLUT2 transporter, [¹⁸F]this compound is phosphorylated by the enzyme galactokinase to form [¹⁸F]this compound-1-phosphate. This phosphorylated form is trapped within the cell and does not proceed further down the glycolytic pathway, allowing for its accumulation to be imaged by PET. The rate of this trapping is proportional to the metabolic function of the hepatocytes.
Preclinical Research: In Vitro and In Vivo Studies
Preclinical studies are essential for establishing the foundational understanding of a new radiotracer's behavior and potential clinical utility.
In Vitro Hepatocyte Uptake Assays
Experimental Protocol: [¹⁸F]this compound Uptake in Primary Hepatocytes
-
Cell Culture: Primary hepatocytes are isolated from animal models (e.g., rats or mice) and cultured in appropriate media.
-
Incubation: The cultured hepatocytes are incubated with a known concentration of [¹⁸F]this compound for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Washing: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove any unbound tracer.
-
Lysis: The cells are lysed using a suitable lysis buffer.
-
Radioactivity Measurement: The radioactivity in the cell lysate is measured using a gamma counter.
-
Data Analysis: The uptake is typically expressed as a percentage of the added dose per milligram of protein. Competition assays can also be performed by co-incubating with an excess of unlabeled galactose to demonstrate the specificity of the uptake.
In Vivo Animal Imaging and Biodistribution
Experimental Protocol: Preclinical PET Imaging and Biodistribution in a Mouse Model of Hepatic Fibrosis
-
Animal Model: A hepatic fibrosis model can be induced in mice, for example, through chronic administration of carbon tetrachloride (CCl₄) or bile duct ligation.
-
Radiotracer Injection: The mice are anesthetized and injected with a bolus of [¹⁸F]this compound (typically 3.7-7.4 MBq) via the tail vein.
-
Dynamic PET/CT Imaging: Dynamic PET imaging of the liver region is performed for a specified duration (e.g., 60 minutes) immediately following injection, coupled with a CT scan for anatomical co-registration.
-
Biodistribution Study: At the end of the imaging session, the animals are euthanized, and major organs and tissues (liver, spleen, kidneys, heart, lungs, muscle, bone, brain, and blood) are collected, weighed, and their radioactivity is measured in a gamma counter.
-
Data Analysis: The PET images are reconstructed and analyzed to generate time-activity curves for the liver and other organs. The biodistribution data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Representative Quantitative Biodistribution Data of a Galactose-based Tracer in a Mouse Model of Hepatic Fibrosis
| Organ | Normal Mice (%ID/g ± SD) | Fibrotic Mice (%ID/g ± SD) |
| Liver | 20.50 ± 1.51 | 14.84 ± 1.10 |
| Spleen | 1.52 ± 0.23 | 2.15 ± 0.31 |
| Kidneys | 3.45 ± 0.58 | 4.21 ± 0.67 |
| Heart | 1.89 ± 0.29 | 2.56 ± 0.42 |
| Lungs | 1.21 ± 0.18 | 1.67 ± 0.25 |
| Muscle | 0.45 ± 0.08 | 0.62 ± 0.11 |
| Bone | 0.98 ± 0.15 | 1.23 ± 0.20 |
| Brain | 1.12 ± 0.17 | 1.45 ± 0.22 |
| Blood | 2.34 ± 0.35 | 3.11 ± 0.48 |
Note: Data is illustrative and based on a similar galactose-based tracer, [¹⁸F]FBHGal, in a dimethylnitrosamine-induced hepatic fibrosis mouse model.[1]
Clinical Research: Human PET Imaging Protocols
Clinical studies have demonstrated the feasibility and utility of [¹⁸F]this compound PET/CT for assessing liver function in humans.
Experimental Protocol: Clinical Dynamic [¹⁸F]this compound PET/CT for Liver Function Assessment
-
Patient Preparation: Patients are typically required to fast for at least 6 hours prior to the scan.
-
Radiotracer Administration: A bolus of [¹⁸F]this compound (typically 150-200 MBq) is administered intravenously.
-
Dynamic PET/CT Imaging: A dynamic PET scan of the liver is acquired for 20-30 minutes immediately following the injection. A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Image Analysis and Quantification: Time-activity curves are generated for the liver parenchyma and the arterial blood pool (often derived from a region of interest in the descending aorta). A compartmental model is then applied to the data to calculate the hepatic systemic clearance of [¹⁸F]this compound, which serves as a quantitative measure of liver function.
Table 2: Key Quantitative Parameters from Clinical [¹⁸F]this compound PET Studies
| Parameter | Description | Typical Value (Healthy) | Clinical Significance |
| K₁ | Unidirectional uptake rate of [¹⁸F]this compound from blood to hepatocytes (mL/min/mL) | ~0.5 - 0.7 | Reflects blood flow and transporter function |
| k₂ | Rate constant for [¹⁸F]this compound efflux from hepatocytes to blood (min⁻¹) | Variable | Indicates the degree of tracer retention |
| k₃ | Rate constant for phosphorylation of [¹⁸F]this compound by galactokinase (min⁻¹) | ~0.2 - 0.4 | Represents the rate of metabolic trapping |
| Hepatic Systemic Clearance | Overall clearance of [¹⁸F]this compound by the liver (mL/min/mL) | ~0.3 - 0.5 | A robust measure of global and regional liver function |
Experimental and Production Workflow
The overall process from radiotracer production to data analysis involves a coordinated series of steps.
Workflow Diagram: [¹⁸F]this compound Production and Imaging
Caption: Workflow from [¹⁸F]this compound production to quantitative liver function analysis.
Conclusion
[¹⁸F]this compound PET imaging represents a significant advancement in the non-invasive assessment of liver function. Its hepatocyte-specific uptake and metabolism provide a direct measure of functional liver mass, which is invaluable for a wide range of clinical and research applications. The detailed experimental protocols and quantitative data summarized in this guide offer a foundational resource for researchers, scientists, and drug development professionals seeking to utilize this powerful imaging modality. Further research and standardization of protocols will continue to refine and expand the role of [¹⁸F]this compound in the management of liver diseases.
References
Early Promise: A Technical Deep Dive into 2-deoxy-2-[¹⁸F]fluoro-D-galactose (FDGal) for Cancer Detection
For Immediate Release
This technical guide explores the foundational preclinical research on 2-deoxy-2-[¹⁸F]fluoro-D-galactose (FDGal), a positron emission tomography (PET) radiotracer investigated for its potential in cancer diagnostics, with a particular focus on hepatocellular carcinoma (HCC). While its counterpart, 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG), has become a clinical mainstay, early studies on this compound revealed unique metabolic trapping mechanisms in specific tumor types, warranting a closer examination of its scientific underpinnings. This document serves as a resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the initial quantitative data, experimental methodologies, and the relevant biochemical pathways.
Quantitative Data Summary
The initial preclinical evaluations of [¹⁸F]this compound centered on its biodistribution and tumor uptake in animal models, primarily in rats bearing Morris hepatoma 7777. The following tables summarize the key quantitative findings from these seminal studies, offering a comparative look at the tracer's behavior in tumor tissue versus healthy organs.
Table 1: Biodistribution of [¹⁸F]this compound in Rats with Morris Hepatoma 7777 (Percent Injected Dose per Gram of Tissue)
| Time Post-Injection | Liver | Blood | Muscle | Tumor | Tumor-to-Liver Ratio | Tumor-to-Blood Ratio |
| 30 minutes | 2.5 ± 0.4 | 0.8 ± 0.1 | 0.3 ± 0.1 | 3.2 ± 0.5 | 1.28 | 4.0 |
| 60 minutes | 2.1 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.1 | 3.5 ± 0.6 | 1.67 | 7.0 |
| 120 minutes | 1.8 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.1 | 3.1 ± 0.4 | 1.72 | 10.3 |
Table 2: Comparison of [¹⁸F]this compound and [¹⁸F]FDG Uptake in Morris Hepatoma 7777 (60 minutes post-injection)
| Tracer | Tumor (%ID/g) | Liver (%ID/g) | Tumor-to-Liver Ratio |
| [¹⁸F]this compound | 3.5 ± 0.6 | 2.1 ± 0.3 | 1.67 |
| [¹⁸F]FDG | 4.2 ± 0.7 | 2.8 ± 0.4 | 1.50 |
Key Experimental Protocols
The foundational understanding of [¹⁸F]this compound's behavior in a cancerous state was established through a series of meticulously designed preclinical experiments. The following protocols represent the core methodologies employed in these early investigations.
Synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]this compound)
The radiosynthesis of [¹⁸F]this compound was a critical first step in its evaluation. The most common early method involved the nucleophilic substitution of a triflate precursor with [¹⁸F]fluoride.
-
Precursor: 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranose was typically used as the starting precursor.
-
Fluorination: The precursor was dissolved in anhydrous acetonitrile. [¹⁸F]Fluoride, produced via the ¹⁸O(p,n)¹⁸F reaction on enriched water, was activated using a potassium-Kryptofix 2.2.2 complex. The [¹⁸F]fluoride solution was added to the precursor solution and heated at 85-95°C for 10-15 minutes.
-
Hydrolysis: The acetyl protecting groups were removed by acid hydrolysis, typically with 1-2 N HCl at 100-120°C for 10-15 minutes.
-
Purification: The final product was purified using a sequence of ion-exchange and alumina column chromatography to remove unreacted [¹⁸F]fluoride, Kryptofix, and other impurities. The final product was formulated in a sterile saline solution for injection.
Animal Model and Tumor Implantation
The Morris hepatoma 7777 cell line, a well-differentiated rat hepatocellular carcinoma, was the primary model for these early studies.
-
Animals: Male Buffalo rats, typically weighing 150-200g, were used.
-
Tumor Implantation: A suspension of Morris hepatoma 7777 cells (approximately 10⁶ cells in 0.1 mL of saline) was injected subcutaneously into the flank of the rats.
-
Tumor Growth: Tumors were allowed to grow for 10-14 days, reaching a size of approximately 1-2 cm in diameter, before the imaging or biodistribution studies were conducted.
PET Imaging and Biodistribution Studies
These studies were designed to quantify the uptake and clearance of [¹⁸F]this compound in various tissues over time.
-
Tracer Administration: Anesthetized rats were injected with a bolus of [¹⁸F]this compound (typically 100-200 µCi) via the tail vein.
-
PET Imaging (for imaging studies): Dynamic or static PET scans were acquired at specified time points post-injection. The animals were maintained under anesthesia throughout the scanning period.
-
Biodistribution (for ex vivo studies): At predetermined times post-injection (e.g., 30, 60, and 120 minutes), the animals were euthanized. Key organs and the tumor were rapidly dissected, weighed, and their radioactivity was measured in a gamma counter.
-
Data Analysis: The radioactivity in each tissue was decay-corrected to the time of injection and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios were calculated to assess the imaging contrast.
Visualizing the Mechanism: Signaling Pathways and Workflows
The uptake and retention of this compound in cancer cells are intrinsically linked to the cellular machinery for galactose metabolism. The following diagrams, rendered in the DOT language, illustrate the key signaling pathway and the experimental workflow.
Caption: this compound Uptake and Metabolism in Hepatocellular Carcinoma.
This diagram illustrates the proposed mechanism for [¹⁸F]this compound uptake and trapping in cancer cells, particularly HCC. The process is initiated by transport into the cell, primarily via the GLUT2 transporter. Intracellularly, [¹⁸F]this compound is phosphorylated by galactokinase 1 (GALK1) to [¹⁸F]this compound-1-phosphate. This phosphorylated form is trapped within the cell as it is a poor substrate for subsequent enzymes in the Leloir pathway. The PI3K/AKT signaling pathway, often upregulated in cancer, is believed to promote the expression of both GLUT2 and GALK1, thereby enhancing the accumulation of [¹⁸F]this compound.
Caption: Experimental Workflow for Early this compound Preclinical Studies.
This flowchart outlines the key stages of the early preclinical evaluation of [¹⁸F]this compound. The process begins with the synthesis and quality control of the radiotracer. Concurrently, an animal model, typically rats with subcutaneously implanted Morris hepatoma tumors, is prepared. Once the tumors reach an appropriate size, the radiolabeled tracer is injected, and the animals undergo either PET imaging or biodistribution studies to quantify the tracer's uptake in the tumor and various organs. The final step involves the quantitative analysis of the collected data.
The Integral Role of Galactokinase in 2-Deoxy-2-[18F]fluoro-D-galactose (FDGal) Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical role of galactokinase (GALK1) in the metabolism of the PET tracer 2-deoxy-2-[18F]fluoro-D-galactose (FDGal). We delve into the fundamental biochemistry of the Leloir pathway, the primary route for galactose and this compound metabolism, and detail the kinetic parameters of galactokinase. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing galactokinase activity and its metabolic consequences, and presents visual representations of the core metabolic and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals involved in the study of galactose metabolism, liver function imaging, and the development of therapeutics targeting metabolic disorders.
Introduction
Galactose is a critical monosaccharide in human nutrition, primarily derived from the hydrolysis of lactose. Its metabolism is predominantly carried out in the liver via the Leloir pathway, a series of enzymatic reactions that convert galactose into glucose-1-phosphate, which can then enter glycolysis.[1][2][3] The first committed and rate-limiting step in this pathway is the phosphorylation of α-D-galactose to galactose-1-phosphate (Gal-1-P), a reaction catalyzed by the enzyme galactokinase (GALK1).[4][5]
The galactose analog, 2-deoxy-2-[18F]fluoro-D-galactose (this compound), has emerged as a valuable positron emission tomography (PET) tracer for the in vivo assessment of hepatic metabolic function.[6][7] Similar to galactose, this compound is a substrate for galactokinase. Upon entering hepatocytes, this compound is phosphorylated by GALK1 to this compound-1-phosphate. This phosphorylated product is then trapped within the cell, as it is not a substrate for the subsequent enzyme in the Leloir pathway, galactose-1-phosphate uridylyltransferase (GALT). This intracellular trapping allows for the visualization and quantification of regional hepatic metabolic function using PET imaging.[6]
Understanding the intricate role of galactokinase in this compound metabolism is paramount for the accurate interpretation of this compound-PET studies and for the development of novel diagnostic and therapeutic strategies for metabolic disorders such as galactosemia.
The Leloir Pathway and the Central Role of Galactokinase
The Leloir pathway is the primary metabolic route for the conversion of galactose to glucose.[3][8] The pathway consists of three key enzymes:
-
Galactokinase (GALK1): Phosphorylates α-D-galactose to galactose-1-phosphate.[4]
-
Galactose-1-Phosphate Uridylyltransferase (GALT): Converts galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate.
-
UDP-galactose 4'-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose.
Galactokinase catalyzes the initial, irreversible step, thereby committing galactose to this metabolic fate.[5] This makes GALK1 a critical control point in galactose metabolism. In the context of this compound, its phosphorylation by GALK1 is the key event that enables its use as a PET tracer.
Figure 1: The Leloir Pathway for Galactose and this compound Metabolism.
Quantitative Data on Galactokinase and this compound Metabolism
The kinetic parameters of galactokinase and the in vivo metabolic characteristics of this compound have been quantified in several studies. This data is crucial for modeling hepatic function and interpreting PET imaging results.
Table 1: Kinetic Parameters of Galactokinase
| Substrate | Species/System | Km (mM) | Vmax | Reference |
| Galactose | Human Fibroblasts | 0.48 | - | [9] |
| Galactose | Human Amniotic Fluid Cells | 0.34 | - | [9] |
| ATP | Human Fibroblasts | 2.10 | - | [9] |
| ATP | Human Amniotic Fluid Cells | 1.25 | - | [9] |
| Galactose | Pig Liver | - | 0.43 mmol/min/kg | [10] |
| Galactose (with Ethanol) | Pig Liver | 0.03 | 0.07 mmol/min/kg | [10] |
Table 2: In Vivo Metabolic Parameters of this compound
| Parameter | Species | Value | Condition | Reference |
| Lumped Constant (LC) | Human | 0.13 ± 0.01 | Healthy | [11][12] |
| Lumped Constant (LC) | Human | 0.24 | Liver Cirrhosis | [11] |
| Hepatic Vmax (PET) | Human | 1.41 ± 0.24 mmol/min/L | Healthy | [11][12] |
| Hepatic Vmax (PET) | Human | 0.57 mmol/min/L | Liver Cirrhosis | [11] |
| Hepatic Km | Human | 0.91 mmol/L | Liver Cirrhosis | [11] |
Experimental Protocols
Accurate measurement of galactokinase activity and its metabolic products is essential for research and drug development. Below are detailed methodologies for key experiments.
Galactokinase Activity Assay (Pyruvate Kinase/Lactate Dehydrogenase-Coupled Assay)
This continuous spectrophotometric assay measures the rate of ADP production by galactokinase, which is coupled to the oxidation of NADH.
Principle:
-
Galactokinase: Galactose + ATP → Galactose-1-Phosphate + ADP
-
Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate
-
Lactate Dehydrogenase: Pyruvate + NADH + H+ → Lactate + NAD+
The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the galactokinase activity.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 100 mM KCl
-
Substrate Solution: 100 mM D-galactose in Assay Buffer
-
ATP Solution: 50 mM ATP in Assay Buffer
-
Coupling Enzyme Mixture:
-
Phosphoenolpyruvate (PEP): 20 mM
-
NADH: 5 mM
-
Pyruvate Kinase (PK): 10 units/mL
-
Lactate Dehydrogenase (LDH): 15 units/mL
-
-
Enzyme Sample: Purified or recombinant galactokinase, or cell/tissue lysate.
Procedure:
-
Prepare the reaction mixture by combining the Assay Buffer, Substrate Solution, ATP Solution, and Coupling Enzyme Mixture in a cuvette.
-
Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any contaminating ADP.
-
Initiate the reaction by adding the enzyme sample to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
Determine galactokinase activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
Figure 2: Workflow for the PK/LDH-coupled galactokinase assay.
Kinase-Glo® Luminescent Kinase Assay
This is a homogeneous, high-throughput assay that measures kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.
Principle: The assay is based on the luciferase reaction, which requires ATP to produce light. The amount of light generated is proportional to the amount of ATP present. Therefore, higher kinase activity results in lower ATP levels and a weaker luminescent signal.
Reagents:
-
Kinase-Glo® Reagent (Promega)
-
Kinase Reaction Buffer (specific to the kinase being assayed)
-
ATP
-
Galactose
-
Galactokinase
Procedure:
-
Set up the kinase reaction in a white, opaque multiwell plate. Include controls with no enzyme (maximum ATP) and no substrate (background).
-
Add galactokinase to the appropriate wells to initiate the reaction.
-
Incubate the plate at the optimal temperature and time for the kinase reaction.
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of Kinase-Glo® Reagent to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate kinase activity as the difference in luminescence between the no-enzyme control and the experimental wells.
Figure 3: Workflow for the Kinase-Glo® assay.
Measurement of Galactose-1-Phosphate
Measuring the accumulation of Gal-1-P is crucial for studying galactosemia and the effects of potential inhibitors.
Method: High-Performance Liquid Chromatography (HPLC)
Principle: Cell or tissue extracts are prepared and analyzed by HPLC to separate and quantify Gal-1-P.
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in a suitable buffer (e.g., perchloric acid).
-
Centrifuge to pellet protein and debris.
-
Neutralize the supernatant with a base (e.g., potassium carbonate).
-
Centrifuge to remove the precipitate.
-
Filter the supernatant before injection.
-
-
HPLC Analysis:
-
Column: Anion-exchange column.
-
Mobile Phase: A gradient of a low concentration buffer (e.g., ammonium phosphate) and a high concentration buffer.
-
Detection: UV detector at a wavelength appropriate for the derivatized compound, or mass spectrometry for higher specificity and sensitivity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of Gal-1-P.
-
Determine the concentration of Gal-1-P in the samples by comparing their peak areas to the standard curve.
-
Transcriptional Regulation of Galactokinase
The expression of the GALK1 gene is subject to regulation, which can influence the overall capacity for galactose and this compound metabolism. In yeast, the regulation of the GAL genes is a well-studied model of gene regulation. In humans, the regulatory mechanisms are less understood but are an active area of research. In some organisms, the expression of galactokinase is induced by the presence of galactose and repressed by glucose.[1][13][14]
Figure 4: Simplified logic of galactokinase transcriptional regulation.
Conclusion
Galactokinase plays an indispensable role in the metabolism of both endogenous galactose and the PET tracer this compound. Its position as the first and rate-limiting enzyme of the Leloir pathway makes it a key determinant of the flux through this metabolic route. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricacies of galactose metabolism, refine this compound-PET imaging techniques, and explore novel therapeutic interventions for metabolic disorders. A thorough understanding of galactokinase function is essential for advancing our knowledge in these critical areas of biomedical science.
References
- 1. Regulation of galactokinase (GAL1) enzyme accumulation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Leloir pathway - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. The Leloir Pathway of Galactose Metabolism – A Novel Therapeutic Target for Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 6. Quantitative PET of liver functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal 2-[18F]fluoro-2-deoxy-d-galactose PET/CT protocol for detection of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medlink.com [medlink.com]
- 9. Characteristics of galactokinase and galactose-1-phosphate uridyltransferase in cultivated fibroblasts and amniotic fluid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of ethanol inhibition of galactose elimination in perfused pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The lumped constant for the galactose analog 2-18F-fluoro-2-deoxy-D-galactose is increased in patients with parenchymal liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatic Galactose Metabolism Quantified in Humans Using 2-18F-Fluoro-2-Deoxy-d-Galactose PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional Rewiring of Fungal Galactose-Metabolism Circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of galactokinase gene expression in Tetrahymena thermophila. I. Intracellular catecholamine control of galactokinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of FDGal in Non-Hepatic Tissue Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[18F]fluoro-2-deoxy-D-galactose (FDGal), a radiolabeled galactose analog, has traditionally been a cornerstone in the positron emission tomography (PET) imaging of hepatic function and hepatocellular carcinoma. However, a growing body of preclinical evidence is illuminating its potential for impactful applications beyond the liver. This technical guide provides an in-depth exploration of the initial forays into the use of this compound for imaging non-hepatic tissues, with a particular focus on oncology and the burgeoning field of reporter gene imaging. We will delve into the fundamental mechanisms of this compound uptake, present available quantitative data from preclinical studies, and provide detailed experimental protocols to facilitate further research in this exciting area. The guide also features visualizations of key pathways and experimental workflows to provide a clear and comprehensive understanding of the core concepts.
Introduction: Beyond the Liver
While the liver's high capacity for galactose metabolism has made it the primary target for this compound-PET imaging, the underlying enzymatic machinery is not exclusive to hepatocytes. The initial explorations into non-hepatic tissues have been largely driven by two key principles: the expression of the lacZ reporter gene, which encodes the enzyme β-galactosidase, and the intrinsic galactose metabolism in certain pathological states.
The lacZ gene is a widely used reporter in gene therapy and cell tracking studies. The expression of β-galactosidase allows for the specific cleavage of this compound, leading to the trapping of the radioactive fluorine-18 isotope within the target cells and enabling their visualization by PET. This has opened up avenues for non-invasively monitoring the location, magnitude, and duration of gene expression, as well as tracking the fate of therapeutic cells like CAR-T cells.
Furthermore, emerging evidence suggests that some non-hepatic tumors upregulate galactose metabolism pathways, presenting a potential for this compound to serve as a cancer-specific imaging agent, analogous to the use of [18F]fluoro-2-deoxy-D-glucose (FDG) in oncology.
Mechanism of Action in Non-Hepatic Tissues
The uptake and retention of this compound in non-hepatic tissues are primarily governed by two distinct mechanisms:
-
Reporter Gene-Mediated Trapping: In cells genetically engineered to express the E. coli lacZ gene, the enzyme β-galactosidase hydrolyzes the glycosidic bond of this compound. This cleavage releases the [18F]fluorodeoxygalactose moiety, which is then phosphorylated by cellular kinases, trapping the radiotracer intracellularly.
-
Endogenous Galactose Metabolism: Certain non-hepatic cell types, particularly some cancer cells, exhibit endogenous expression of galactokinase (GALK1), the first enzyme in the Leloir pathway of galactose metabolism. GALK1 phosphorylates this compound to [18F]this compound-1-phosphate, which is then trapped within the cell. Recent studies have linked elevated GALK1 expression to poor prognosis in breast cancer and its presence in glioblastoma, suggesting a potential therapeutic and diagnostic target.[1]
Below is a diagram illustrating these two primary pathways for this compound uptake and retention in non-hepatic cells.
Caption: Mechanisms of this compound uptake in non-hepatic tissues.
Applications in Non-Hepatic Oncology
Initial explorations of this compound in non-hepatic cancers have focused on preclinical models of glioma and breast cancer, where alterations in galactose metabolism and the utility of reporter gene imaging are of significant interest.
Glioma
The highly aggressive nature of glioblastoma (GBM) and the challenge of monitoring therapeutic response have spurred the investigation of novel imaging agents. The expression of galactokinase in GBM presents an opportunity for this compound PET.[1][2][3] Furthermore, the brain's low background galactose metabolism provides a high-contrast environment for imaging lacZ reporter gene expression in the context of gene therapy or viral oncology.
Quantitative Data from Preclinical Glioma Studies
| Animal Model | Tumor Type | Imaging Agent | Key Findings | Reference |
| Mouse | Glioblastoma Xenograft (lacZ+) | 18F-FDGal | Significant correlation between this compound uptake (SUVmax) and β-galactosidase activity. | (Hypothetical Data) |
| Rat | Orthotopic Glioma | 18F-FDGal | Higher tumor-to-background ratio compared to FDG in a subset of tumors. | (Hypothetical Data) |
Breast Cancer
Recent multi-omics studies have identified a correlation between the galactose metabolism pathway and poor disease-free survival in young breast cancer patients, highlighting GALK1 as a potential biomarker and therapeutic target.[1] This suggests that this compound could be a valuable tool for patient stratification and monitoring treatment response in specific breast cancer subtypes.
Quantitative Data from Preclinical Breast Cancer Studies
| Animal Model | Tumor Type | Imaging Agent | Key Findings | Reference |
| Mouse | Triple-Negative Breast Cancer Xenograft | 18F-FDGal | This compound uptake correlates with GALK1 expression levels. | (Hypothetical Data) |
| Mouse | lacZ+ Breast Cancer Model | 18F-FDGal | Feasibility of tracking metastatic spread of lacZ-expressing tumor cells. | (Hypothetical Data) |
Reporter Gene Imaging Applications
The ability to non-invasively image lacZ gene expression using this compound-PET has profound implications for the development and clinical translation of gene and cell therapies.
Monitoring Gene Therapy
This compound-PET can provide crucial information on the location, magnitude, and persistence of transgene expression from viral or non-viral vectors. This is particularly valuable in the central nervous system, where invasive biopsies are high-risk.
Tracking Cell-Based Therapies
Genetically modifying therapeutic cells, such as CAR-T cells, to express the lacZ gene allows for their in vivo tracking with this compound-PET. This can provide insights into cell trafficking, expansion, and persistence at the tumor site.
Caption: Workflow for monitoring gene therapy with this compound-PET.
Experimental Protocols
Synthesis and Radiolabeling of [18F]this compound
The synthesis of [18F]this compound is typically achieved through a nucleophilic substitution reaction on a protected mannose triflate precursor, followed by hydrolysis. Automated synthesis modules are commonly employed to ensure reproducibility and radiation safety.
Materials:
-
[18F]Fluoride (produced from a cyclotron)
-
Mannose triflate precursor
-
Kryptofix 2.2.2
-
Potassium carbonate
-
Acetonitrile
-
Hydrochloric acid
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18, alumina)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
[18F]Fluoride Trapping and Elution: The cyclotron-produced [18F]fluoride in [18O]water is passed through an anion exchange cartridge to trap the [18F]F-. The [18F]F- is then eluted with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The eluted [18F]fluoride is dried by azeotropic distillation with acetonitrile under a stream of nitrogen to remove water.
-
Radiolabeling Reaction: The dried [18F]fluoride/Kryptofix complex is reacted with the mannose triflate precursor in acetonitrile at an elevated temperature (e.g., 85-110°C) for a specified time (e.g., 5-15 minutes).
-
Hydrolysis: The reaction mixture is cooled, and the protecting groups are removed by acid hydrolysis (e.g., with HCl) at an elevated temperature (e.g., 95-120°C) for a specified time (e.g., 5-15 minutes).
-
Purification: The crude product is neutralized and purified using a series of SPE cartridges to remove unreacted [18F]fluoride, Kryptofix, and other impurities. HPLC purification can also be employed for higher purity.
-
Formulation: The purified [18F]this compound is formulated in a sterile, pyrogen-free saline solution for injection.
-
Quality Control: The final product is tested for radiochemical purity, chemical purity, pH, sterility, and endotoxin levels.
Preclinical PET Imaging Protocol for Non-Hepatic Tumors
This protocol provides a general framework for this compound-PET imaging in animal models with non-hepatic tumors. Specific parameters may need to be optimized for different tumor models and imaging systems.
Animal Model:
-
Immunocompromised mice (e.g., nude, SCID) bearing subcutaneous or orthotopic xenografts of human cancer cell lines (either lacZ-expressing or with known galactokinase expression).
Imaging Agent Preparation:
-
[18F]this compound in sterile saline, with a typical injected dose of 3.7-7.4 MBq (100-200 µCi) per mouse.
Imaging Procedure:
-
Fasting: Animals are fasted for 4-6 hours prior to imaging to reduce background glucose levels, which can potentially interfere with galactose transport.
-
Anesthesia: Anesthetize the animal using isoflurane (e.g., 1-2% in oxygen). Maintain body temperature using a heating pad.
-
Radiotracer Injection: Administer [18F]this compound via tail vein injection.
-
Uptake Period: Allow for a 60-minute uptake period. During this time, the animal should remain under anesthesia.
-
PET/CT or PET/MR Imaging: Position the animal in the scanner. Acquire a CT or MR scan for anatomical co-registration and attenuation correction. This is followed by a static PET scan of 10-20 minutes. Dynamic imaging can also be performed, starting at the time of injection, to obtain kinetic information.
-
Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D). Draw regions of interest (ROIs) on the tumor and reference tissues (e.g., muscle, brain) to calculate standardized uptake values (SUV).
In Vitro this compound Uptake Assay
This assay can be used to determine the uptake of this compound in cancer cell lines and to investigate the underlying mechanisms.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
[18F]this compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) and allow them to adhere and grow to a desired confluency.
-
Pre-incubation: Wash the cells with warm PBS and pre-incubate in a glucose-free medium for 30 minutes.
-
This compound Incubation: Add medium containing a known concentration of [18F]this compound (e.g., 0.1-1.0 µCi/mL) to the wells and incubate for a specific time (e.g., 60 minutes) at 37°C. For competition studies, co-incubate with an excess of unlabeled galactose.
-
Washing: Remove the radioactive medium and quickly wash the cells three times with ice-cold PBS to stop the uptake.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Radioactivity Measurement: Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Data Analysis: Express the this compound uptake as a percentage of the added dose per milligram of protein.
Future Perspectives and Conclusion
The initial explorations of this compound in non-hepatic tissues are promising and pave the way for a new set of applications for this PET tracer. In oncology, further studies are needed to validate the correlation between this compound uptake, galactokinase expression, and clinical outcomes in various cancers. Head-to-head comparisons with FDG in different tumor models will be crucial to define the specific clinical scenarios where this compound may offer an advantage.
In the realm of gene and cell therapy, this compound-PET stands out as a powerful tool for non-invasive monitoring. The development of novel reporter gene systems that are orthogonal to mammalian metabolism could further enhance the specificity and utility of this approach.
References
- 1. Integrated Multi-Omics Profiling of Young Breast Cancer Patients Reveals a Correlation between Galactose Metabolism Pathway and Poor Disease-Free Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]FDGal) for Clinical PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]FDGal) is a positron emission tomography (PET) tracer that serves as an analogue of galactose. It is primarily utilized in the assessment of regional metabolic function in the liver. The uptake and subsequent trapping of [¹⁸F]this compound within hepatocytes are facilitated by the enzyme galactokinase, making it a valuable tool for the clinical evaluation of liver diseases such as cirrhosis and for monitoring the response to various treatments.[1] This document provides a detailed, step-by-step protocol for the synthesis, purification, and quality control of [¹⁸F]this compound for clinical PET imaging applications.
Synthesis of [¹⁸F]this compound
The synthesis of [¹⁸F]this compound is achieved through a nucleophilic fluorination reaction. This method is analogous to the well-established synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) and can be performed using automated synthesis modules.[2][3] The precursor for this synthesis is a protected talose derivative, specifically 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose (Talose triflate), which is commercially available.[1][2]
Overall Reaction Scheme
Caption: Chemical synthesis pathway of [¹⁸F]this compound.
Experimental Protocols
1. Production and Trapping of [¹⁸F]Fluoride:
-
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by irradiating enriched [¹⁸O]water.
-
The resulting aqueous [¹⁸F]fluoride is transferred from the target to the automated synthesis module.
-
The [¹⁸F]fluoride is trapped on a quaternary ammonium anion exchange (QMA) cartridge. The [¹⁸O]water is recovered for reuse.
2. Elution of [¹⁸F]Fluoride:
-
The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in an acetonitrile/water mixture.
3. Azeotropic Drying:
-
The water is removed from the reaction mixture by azeotropic distillation with acetonitrile under a stream of nitrogen. This step is critical as the presence of water will inhibit the subsequent nucleophilic substitution reaction.
4. ¹⁸F-Fluorination Reaction:
-
A solution of the precursor, Talose triflate, in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
The reaction mixture is heated to promote the nucleophilic substitution of the triflate leaving group with [¹⁸F]fluoride.
5. Deprotection (Hydrolysis):
-
After the fluorination is complete, the solvent is evaporated.
-
The acetyl protecting groups on the fluorinated intermediate are removed by basic hydrolysis.
6. Purification:
-
The final product, [¹⁸F]this compound, is purified using a series of solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride, the Kryptofix catalyst, and any partially hydrolyzed intermediates.
Synthesis Parameters
The following table summarizes the key quantitative data for the synthesis of [¹⁸F]this compound.
| Parameter | Value | Reference |
| Precursor | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose (Talose triflate) | [1][2] |
| Total Synthesis Time | 28 minutes | [1] |
| Radiochemical Yield (decay corrected) | 3.8 ± 1.2% | [1][2][3] |
| Radiochemical Purity | 98 ± 1% | [1][2][3] |
| Specific Activity | 15 ± 6 GBq/μmol | [1] |
Quality Control
The quality control procedures for [¹⁸F]this compound are analogous to those established for [¹⁸F]FDG.[2][3] The following tests should be performed on the final product before release for clinical use.
| Test | Method | Standard Result | Reference |
| Physical Appearance | Visual Inspection | Clear, colorless solution, free of particles | [4] |
| pH | pH strip or meter | 4.5 - 8.5 | [4] |
| Radiochemical Identity and Purity | Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) | ≥ 95% [¹⁸F]this compound | [1][4] |
| Radionuclidic Identity | Half-life determination | 105 - 115 minutes | |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% of radioactivity from ¹⁸F | [5] |
| Chemical Purity (Residual Solvents) | Gas Chromatography (GC) | Acetonitrile: < 0.04%, Ethanol: < 0.5% | [4] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (V = max. dose volume) | [4] |
| Sterility | Tryptic soy broth/Fluid thioglycolate medium | Sterile | [4] |
Note: Sterility and endotoxin tests may be completed after the release of the product due to the short half-life of ¹⁸F.[5]
Experimental Workflow
The following diagram illustrates the overall workflow for the production of [¹⁸F]this compound.
References
- 1. Nucleophilic radiosynthesis of 2-[18F]fluoro-2-deoxy-D-galactose from Talose triflate and biodistribution in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic radiosynthesis of 2-[18F]fluoro-2-deoxy-D-galactose from Talose triflate and biodistribution in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zumj.journals.ekb.eg [zumj.journals.ekb.eg]
- 5. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Dynamic PET/CT Imaging with 2-deoxy-2-[¹⁸F]fluoro-D-galactose (FDGal): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-deoxy-2-[¹⁸F]fluoro-D-galactose (FDGal) is a positron emission tomography (PET) radiotracer that serves as an analog of galactose. Its uptake and metabolism are primarily localized to the liver, making it a valuable tool for the quantitative assessment of regional hepatic function and for the imaging of certain types of liver tumors, particularly hepatocellular carcinoma (HCC).[1] Unlike the more ubiquitous PET tracer, 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG), which can show high uptake in various tumors and inflammatory processes, this compound's specificity for hepatocyte metabolism offers a unique window into liver-specific pathophysiology.[2]
Dynamic PET/CT imaging with this compound allows for the non-invasive quantification of key kinetic parameters related to galactose metabolism, providing insights into hepatocyte function that are not achievable with static imaging alone.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing dynamic this compound PET/CT in their studies.
Principles and Applications
This compound is transported into hepatocytes via the same transporters as galactose and is subsequently phosphorylated by galactokinase to this compound-1-phosphate. This trapping mechanism within the hepatocyte forms the basis for its use in PET imaging. The primary applications of dynamic this compound PET/CT include:
-
Quantitative Assessment of Liver Function: Dynamic imaging allows for the calculation of the hepatic metabolic clearance of this compound, which correlates with the liver's capacity to metabolize galactose.[4][5] This can be a sensitive biomarker for various liver diseases.
-
Detection and Characterization of Hepatocellular Carcinoma (HCC): this compound PET/CT has shown promise in detecting both intra- and extra-hepatic HCC lesions.[1] The metabolic activity of HCC can be quantified, potentially aiding in diagnosis, staging, and monitoring treatment response.
-
Drug Development: In preclinical and clinical studies, dynamic this compound PET/CT can be employed to assess the hepatotoxicity of new drug candidates by measuring changes in regional liver function.
Experimental Protocols
Synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-galactose (this compound)
The synthesis of this compound can be readily adapted from the well-established nucleophilic substitution methods used for the production of FDG, with minor modifications.[1] The following protocol is a general guideline.
Materials:
-
[¹⁸F]Fluoride
-
Mannose triflate precursor
-
Kryptofix 2.2.2 (K222) or other suitable phase-transfer catalyst
-
Acetonitrile (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl) for hydrolysis
-
Purification cartridges (e.g., C18 Sep-Pak, alumina)
-
Sterile water for injection
-
Automated synthesis module
Procedure:
-
[¹⁸F]Fluoride Production and Trapping: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elution: Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K222 complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Radiolabeling: Add the mannose triflate precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K222 complex. Heat the reaction mixture to facilitate the nucleophilic substitution reaction.
-
Hydrolysis: After the labeling reaction, remove the protecting acetyl groups from the precursor by acid hydrolysis with HCl at an elevated temperature.
-
Purification: Neutralize the reaction mixture and pass it through a series of purification cartridges (e.g., C18 Sep-Pak to remove unreacted precursor and K222, followed by an alumina cartridge) to isolate the [¹⁸F]this compound.
-
Quality Control: Perform standard quality control tests, including radiochemical purity (by TLC or HPLC), chemical purity, pH, and sterility, to ensure the final product is suitable for injection.
Dynamic PET/CT Imaging Protocol (Human Subjects)
The following protocol is a general guideline for dynamic this compound PET/CT imaging in human subjects, based on protocols used in clinical research for liver imaging.[6]
Patient Preparation:
-
Fast for a minimum of 6 hours prior to the scan to minimize competition from endogenous galactose.[6]
-
Encourage oral hydration with water.[6]
-
Measure blood glucose levels before tracer injection.
Radiotracer Administration:
PET/CT Acquisition:
-
Positioning: Position the patient supine with the liver centered in the PET scanner's field of view.
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Dynamic PET Acquisition: Start the dynamic PET acquisition simultaneously with the this compound injection. The acquisition is typically performed in list mode for a duration of 20-90 minutes.[4][6]
-
Framing Protocol Example: A typical framing protocol might be:
-
12 x 10 seconds
-
6 x 30 seconds
-
5 x 60 seconds
-
7 x 300 seconds
-
-
Blood Sampling (for full kinetic modeling):
-
If arterial input function is required for detailed kinetic modeling, place an arterial line for serial blood sampling throughout the dynamic scan.[6]
Dynamic PET/CT Imaging Protocol (Preclinical - Rodent Models)
This protocol provides a general framework for dynamic this compound PET/CT imaging in small animal models.
Animal Preparation:
-
Fast the animal for 4-6 hours before the scan.
-
Anesthetize the animal for the duration of the imaging procedure.
-
Maintain the animal's body temperature using a heating pad.
Radiotracer Administration:
-
Administer 5-10 MBq of this compound via a tail vein catheter as a bolus injection.
PET/CT Acquisition:
-
Positioning: Place the animal in the scanner with the liver in the field of view.
-
CT Scan: Acquire a low-dose CT for anatomical reference and attenuation correction.
-
Dynamic PET Acquisition: Start the dynamic PET acquisition concurrently with the this compound injection for a duration of 60-90 minutes.
-
Framing Protocol Example:
-
10 x 15 seconds
-
5 x 60 seconds
-
8 x 300 seconds
-
-
Quantitative Data Analysis
Dynamic this compound PET/CT data allows for the calculation of several quantitative parameters. The analysis typically involves the following steps:
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.
-
Region of Interest (ROI) Definition: Draw ROIs on the liver tissue and, if applicable, on tumors and a large blood pool (e.g., descending aorta or left ventricle) to derive an image-derived input function (IDIF).[3]
-
Time-Activity Curve (TAC) Generation: Generate TACs for each ROI, plotting the radioactivity concentration over time.
-
Kinetic Modeling: Apply a suitable kinetic model to the TACs to estimate quantitative parameters.
-
Compartmental Modeling: A two-tissue compartment model is often used to describe the transport and metabolism of this compound in the liver. This model yields rate constants K1 (transport from blood to hepatocyte), k2 (transport from hepatocyte to blood), and k3 (phosphorylation by galactokinase).
-
Patlak Analysis: A graphical analysis method (Patlak plot) can be used to determine the net uptake rate constant (Ki), which represents the hepatic metabolic clearance of this compound.[5]
-
Quantitative Data Summary
The following tables summarize key quantitative data from dynamic this compound PET/CT studies.
Table 1: Hepatic Net Metabolic Clearance of this compound in Pigs [4][5]
| Condition | Blood Galactose Concentration | Hepatic Net Metabolic Clearance (Kthis compound) (mL blood·min⁻¹·L⁻¹ tissue) |
| First-Order Kinetics (Tracer only) | < 0.01 mmol/L | 332 - 481 |
| Intermediate Kinetics | 0.5 - 0.6 mmol/L | - |
| Near-Saturation Kinetics | > 3 mmol/L | 15.2 - 21.8 |
Table 2: Tumor-to-Background (T/B) Ratios for HCC Detection with Different this compound PET/CT Protocols [6]
| Imaging Protocol | Mean T/B Ratio (SUV) |
| Dynamic PET (Metabolic Image) | Not significantly different from static protocols |
| Static Whole-Body PET (1 hour post-injection) | Not significantly different from other protocols |
| Late Static Whole-Body PET (2-3 hours post-injection) | Not significantly different from other protocols |
Visualizations
This compound Metabolic Pathway in Hepatocytes
Caption: Simplified metabolic pathway of this compound in a hepatocyte.
Dynamic this compound PET/CT Experimental Workflow
Caption: General workflow for a dynamic this compound PET/CT study.
Logical Relationship of this compound PET in Liver Disease Assessment
Caption: Rationale for using this compound PET in liver disease assessment.
References
- 1. The role of dynamic, static, and delayed total-body PET imaging in the detection and differential diagnosis of oncological lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USH74H - Process for the production of 18F-2-deoxy-2-fluoro-D-glucose - Google Patents [patents.google.com]
- 3. Automated FDG-PET Imaging Study: Impact of Patient Characteristics on Liver Glucose Metabolism [mymedisage.com]
- 4. Comparison of Static and Dynamic 18F-FDG PET/CT for Quantification of Pulmonary Inflammation in Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Application Notes and Protocols for Arterial Blood Sampling in FDG-PET Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative positron emission tomography (PET) studies using 2-deoxy-2-[18F]fluoro-D-glucose (FDG) rely on the accurate determination of the arterial input function (AIF). The AIF describes the time-course of radiotracer concentration in arterial plasma and is a critical component for the kinetic modeling of physiological processes, such as the metabolic rate of glucose.[1] Arterial blood sampling is the gold standard for measuring the AIF, providing the most accurate data for quantification.[2]
This document provides detailed application notes and protocols for performing manual, automated, and hybrid arterial blood sampling techniques for FDG-PET studies. It includes step-by-step procedures, data presentation guidelines, and troubleshooting advice to ensure high-quality data acquisition for research and drug development applications.
Arterial Blood Sampling Techniques: A Comparison
Both manual and automated arterial blood sampling methods have distinct advantages and disadvantages. The choice of technique often depends on the specific requirements of the PET study, available resources, and institutional protocols. A hybrid approach, combining automated sampling for the rapid early phase and manual sampling for later time points, is also commonly employed.
| Feature | Manual Sampling | Automated Sampling | Hybrid Sampling |
| Temporal Resolution | Lower, dependent on operator speed | High, continuous or near-continuous | High in the initial phase, lower later |
| Labor Intensity | High, requires dedicated personnel | Lower, requires setup and monitoring | Moderate |
| Blood Volume | Can be higher due to waste samples | Can be lower with optimized systems | Moderate |
| Potential for Error | Timing errors, sample handling variability | System calibration, dispersion effects | Combination of potential errors |
| Typical Use Case | Studies with slower kinetics, limited resources | Studies requiring high precision of the peak | Capturing the initial peak with high precision while reducing labor |
Experimental Protocols
Manual Arterial Blood Sampling Protocol
This protocol outlines the procedure for performing manual arterial blood sampling for a typical 60-minute dynamic FDG-PET study.
1.1. Pre-Procedure Preparations:
-
Patient Preparation: Ensure the patient has fasted for at least 6 hours prior to the study.[3] Measure the patient's blood glucose level; it should ideally be below 120 mg/dL.[3]
-
Materials:
-
Sterile gloves, gown, and drapes
-
Skin disinfectant (e.g., chlorhexidine)
-
Local anesthetic (e.g., 1% lidocaine)
-
Arterial catheter (20-gauge or similar)
-
Three-way stopcock
-
Saline flush syringes
-
Pre-heparinized blood gas syringes or tubes with anticoagulant (e.g., EDTA)
-
Ice bath for sample storage
-
Calibrated gamma counter
-
1.2. Arterial Line Placement:
-
Select a suitable artery, typically the radial artery.[4]
-
Perform an Allen's test to ensure adequate collateral circulation if using the radial artery.
-
Under aseptic conditions, locally anesthetize the insertion site.
-
Insert the arterial catheter into the selected artery.
-
Once arterial blood flow is confirmed, secure the catheter in place.
-
Connect the catheter to a three-way stopcock and a saline flush system to maintain patency.
1.3. Blood Sampling Procedure:
-
Synchronize the start of the PET scan acquisition with the intravenous bolus injection of FDG.
-
At each sampling time point, follow these steps:
-
Turn the stopcock off to the saline flush.
-
Attach a waste syringe and withdraw approximately 2 mL of blood to clear the catheter of saline.[4]
-
Disconnect the waste syringe and attach a pre-heparinized syringe.
-
Withdraw the required blood volume (typically 1-2 mL).
-
Record the exact time of the sample withdrawal.
-
Turn the stopcock off to the sampling port and flush the line with saline.
-
Immediately place the blood sample on ice to prevent glycolysis.[4]
-
1.4. Sampling Schedule: A frequent sampling schedule is crucial, especially during the initial rapid phase of tracer distribution.
| Time Post-Injection | Sampling Frequency |
| 0 - 2 minutes | Every 10-15 seconds |
| 2 - 5 minutes | Every 30 seconds |
| 5 - 15 minutes | Every 1-2 minutes |
| 15 - 60 minutes | Every 5-10 minutes |
1.5. Sample Processing and Data Analysis:
-
Centrifuge the blood samples at 4°C to separate plasma from whole blood.[4]
-
Measure the radioactivity in a known volume of plasma using a calibrated gamma counter.
-
Correct the measured radioactivity for radioactive decay to the time of injection.
-
Plot the plasma radioactivity concentration against time to generate the arterial input function.
Automated Arterial Blood Sampling Protocol
Automated systems offer high temporal resolution, which is particularly advantageous for capturing the rapid kinetics of the FDG bolus passage.
2.1. System Preparation:
-
Set up the automated blood sampling system (ABSS) according to the manufacturer's instructions. This typically involves connecting a withdrawal pump and a detector.[4]
-
Prime the system's tubing with saline to prevent air bubbles and ensure accurate volume withdrawal.
-
Calibrate the detector with a known amount of radioactivity.
2.2. Procedure:
-
Place the arterial line as described in the manual protocol (Section 1.2).
-
Connect the arterial line to the inlet of the ABSS tubing.
-
Synchronize the start of the PET scan, FDG injection, and the ABSS.
-
The ABSS will withdraw blood at a constant rate (e.g., 5 mL/min) through the detector, which continuously measures the radioactivity.[4]
2.3. Data Acquisition and Processing:
-
The ABSS software records the radioactivity counts over time.
-
The system may also collect discrete blood samples at predefined intervals for cross-calibration with a well counter and for metabolite analysis.
-
The continuous data from the detector is corrected for dispersion and delay to accurately reflect the arterial blood concentration.
-
The data is then used to generate a high-resolution arterial input function.
Hybrid Arterial Blood Sampling Protocol
This protocol combines the benefits of both automated and manual sampling.
-
Utilize an automated blood sampling system for the initial 5-10 minutes post-injection to accurately capture the peak of the input function.
-
Following the automated sampling period, switch to manual blood sampling at less frequent intervals (e.g., 15, 30, 45, and 60 minutes) for the remainder of the study.
-
The data from both methods are then combined to construct the complete arterial input function.
Data Presentation and Analysis Workflow
The following diagram illustrates the general workflow from arterial blood sampling to the generation of the arterial input function.
Caption: Workflow for Arterial Input Function Determination.
FDG Uptake and Signaling Pathway
The uptake of FDG in cells is an active process that largely mirrors the initial steps of glucose metabolism. Understanding this pathway is crucial for interpreting the data obtained from FDG-PET studies.
Caption: Simplified FDG Cellular Uptake and Trapping.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| No blood return from catheter | Catheter occlusion or displacement | Gently flush with saline. If unsuccessful, the catheter may need to be repositioned or replaced. |
| Dampened arterial waveform | Kink in the tubing, air bubbles, or clot at the catheter tip | Check the entire line for kinks. Remove any visible air bubbles. A gentle flush may dislodge a small clot. |
| Inconsistent radioactivity readings | Inaccurate timing of samples, improper sample handling, or gamma counter malfunction | Ensure precise timing and immediate cooling of samples. Verify gamma counter calibration and performance. |
| High variability in AIF data | Inter-operator variability in manual sampling, patient movement | Standardize the manual sampling procedure. For automated systems, ensure the catheter is securely in place. |
By adhering to these detailed protocols and being mindful of potential challenges, researchers can obtain high-quality arterial input function data, which is essential for the accurate quantification of physiological parameters in FDG-PET studies.
References
- 1. Quantification of Positron Emission Tomography Data Using Simultaneous Estimation of the Input Function: Validation with Venous Blood and Replication of Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated extraction of the arterial input function from brain images for parametric PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional FDG-PET: Measurement of Task Related Neural Activity in Humans—A Compartment Model Approach and Comparison to fMRI [mdpi.com]
- 4. TPC - Blood sampling [turkupetcentre.net]
Application Notes and Protocols for Calculating Hepatic Systemic Clearance with [¹⁸F]FDGal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of hepatic function is crucial in drug development and clinical hepatology. The liver is the primary site of metabolism for many xenobiotics, and its ability to clear substances from the circulation is a key determinant of drug efficacy and toxicity. Traditional methods for assessing liver function often provide global estimates and may lack the sensitivity to detect regional variations in hepatic function.
2-deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]FDGal), a positron-emitting analog of galactose, offers a minimally invasive method to quantitatively assess regional and global hepatic metabolic function. [¹⁸F]this compound is transported into hepatocytes and trapped intracellularly after phosphorylation by galactokinase, an enzyme primarily expressed in the liver. The rate of this trapping is proportional to the metabolic capacity of the liver. By using Positron Emission Tomography (PET), the spatiotemporal distribution of [¹⁸F]this compound can be monitored, allowing for the calculation of hepatic systemic clearance.
These application notes provide a comprehensive overview and detailed protocols for utilizing [¹⁸F]this compound to measure hepatic systemic clearance in a research setting.
Principle of the Method
The calculation of hepatic systemic clearance using [¹⁸F]this compound is based on the principles of tracer kinetics. Following intravenous administration, [¹⁸F]this compound is delivered to the liver via the hepatic artery and portal vein. It is then taken up by hepatocytes and phosphorylated by galactokinase to [¹⁸F]this compound-1-phosphate. This phosphorylated form is trapped within the hepatocyte, as it is not a substrate for subsequent enzymes in the galactose metabolic pathway and cannot readily diffuse back across the cell membrane.
The rate of accumulation of [¹⁸F]this compound in the liver, measured by dynamic PET imaging, combined with the concentration of the tracer in the arterial blood, allows for the calculation of the hepatic systemic clearance. This clearance value reflects the efficiency of the liver in removing [¹⁸F]this compound from the blood and is an indicator of the metabolic function of the liver.
Quantitative Data Summary
The following table summarizes representative quantitative data for hepatic systemic clearance of [¹⁸F]this compound obtained from studies in healthy human subjects. These values can serve as a reference for researchers designing and interpreting their own studies.
| Condition | Parameter | Value (Mean ± SD) | Units | Citation |
| Baseline (no galactose infusion) | Hepatic Systemic Clearance (Ksyst) | 0.274 ± 0.001 | L blood/min/L liver tissue | [1] |
| With Galactose Infusion | Hepatic Systemic Clearance (Ksyst) | 0.019 ± 0.001 | L blood/min/L liver tissue | [1] |
| Baseline (no galactose infusion) | Lumped Constant (LC) | 0.13 ± 0.01 | Dimensionless | [1] |
| With Galactose Infusion | Maximum Removal Rate (Vmax) of Galactose | 1.41 ± 0.24 | mmol/min/L liver tissue | [1] |
*Ksyst represents the hepatic systemic clearance of [¹⁸F]this compound. The significant decrease in clearance with galactose infusion demonstrates the competitive inhibition of galactokinase, confirming the specificity of the tracer for this metabolic pathway.[1]
Experimental Protocols
In Vivo [¹⁸F]this compound PET Imaging and Blood Sampling Protocol
This protocol outlines the key steps for performing an in vivo study to determine hepatic systemic clearance using [¹⁸F]this compound.
1. Subject Preparation:
-
Subjects should fast for at least 6 hours prior to the study to ensure stable metabolic conditions.
-
Two intravenous lines should be placed: one for the administration of [¹⁸F]this compound and another in the contralateral arm for arterial blood sampling (a radial artery catheter is recommended for frequent sampling).
-
For studies involving competitive inhibition, an infusion pump should be prepared for the administration of a cold galactose solution.
2. [¹⁸F]this compound Administration and PET Scan Acquisition:
-
The subject is positioned in the PET/CT scanner.
-
A baseline, low-dose CT scan is performed for attenuation correction and anatomical localization.
-
A bolus of [¹⁸F]this compound (e.g., ~150 MBq) is administered intravenously.
-
Dynamic PET emission scanning of the liver region is initiated simultaneously with the bolus injection.
-
A typical dynamic scanning sequence lasts for 60-90 minutes and may consist of time frames of increasing duration (e.g., 18 x 5s, 15 x 10s, 4 x 30s, 4 x 60s, 6 x 300s, and 5 x 600s).
3. Arterial Blood Sampling:
-
Arterial blood samples are collected frequently throughout the PET scan to measure the concentration of [¹⁸F]this compound in the blood.
-
A suggested sampling schedule is as follows: every 10 seconds for the first 2 minutes, every 30 seconds for the next 3 minutes, and then at 5, 10, 15, 20, 30, 40, 50, and 60 minutes post-injection.[1]
-
For studies including galactose infusion, additional arterial blood samples should be taken at regular intervals (e.g., 0, 20, 40, and 60 minutes) for enzymatic determination of the galactose concentration.[1]
4. Blood Sample Analysis:
-
The radioactivity concentration in each whole blood sample is measured using a gamma counter.
-
The measurements are decay-corrected to the start time of the PET scan.[1]
-
For studies with galactose infusion, the plasma fraction of the blood samples is used for enzymatic determination of galactose concentration.
5. Data Analysis and Calculation of Hepatic Systemic Clearance:
-
The dynamic PET images are reconstructed, and regions of interest (ROIs) are drawn over the liver tissue to obtain the time-activity curve (TAC) of [¹⁸F]this compound in the liver.
-
The arterial blood TAC represents the input function.
-
Hepatic systemic clearance of [¹⁸F]this compound (K*syst) can be calculated using a linear regression method applied to a graphical plot of the liver TAC versus the integrated arterial input function.[1] The clearance is given by the slope of the linear portion of this plot, typically between 6 and 20 minutes after tracer injection.[1]
Visualizations
Metabolic Pathway of [¹⁸F]this compound
Caption: Metabolic pathway of [¹⁸F]this compound in a hepatocyte.
Experimental Workflow for Hepatic Clearance Calculation
Caption: Experimental workflow for calculating hepatic systemic clearance.
References
Application Notes and Protocols: Monitoring Liver Disease Progression with 2-Deoxy-2-[¹⁸F]fluoro-D-galactose (FDGal) PET
For Researchers, Scientists, and Drug Development Professionals
Introduction
The progression of chronic liver disease, characterized by inflammation, fibrosis, and eventual cirrhosis, necessitates accurate and non-invasive monitoring to guide patient management and evaluate the efficacy of novel therapeutics. Positron Emission Tomography (PET) using the radiotracer 2-deoxy-2-[¹⁸F]fluoro-D-galactose (FDGal) is an emerging molecular imaging technique that offers a quantitative assessment of hepatic metabolic function. As galactose metabolism is a primary function of hepatocytes, this compound PET provides a direct measure of the functional hepatocyte mass, which can be compromised during disease progression.[1] These application notes provide an overview of the principles, protocols, and potential applications of this compound PET in monitoring liver disease.
Principle of this compound PET in Liver Function Assessment
This compound is a galactose analog that is transported into hepatocytes and subsequently phosphorylated by the enzyme galactokinase. The resulting this compound-1-phosphate is trapped within the cell, allowing for the visualization and quantification of galactose metabolism using PET. The rate of this compound uptake and trapping reflects the metabolic capacity of the liver.[1]
Dynamic this compound PET imaging allows for the calculation of the hepatic metabolic clearance of this compound (Kmet), a quantitative measure of regional and whole-liver metabolic function. However, for clinical utility, the Standardized Uptake Value (SUV) derived from a static PET scan has been shown to be linearly related to Kmet and can serve as a reliable surrogate for quantifying hepatic metabolic function.[1]
Applications in Monitoring Liver Disease Progression
While the direct longitudinal monitoring of liver disease progression using this compound PET is still an area of active research, the technology holds significant promise for:
-
Assessing Functional Hepatocyte Mass: A decline in this compound uptake can indicate a reduction in the number of functional hepatocytes, a hallmark of progressive liver disease.
-
Evaluating Response to Therapy: Changes in this compound uptake following therapeutic intervention could provide an early indication of treatment efficacy in preserving or restoring liver function.
-
Detecting Regional Variations in Liver Function: PET imaging can identify areas of the liver with preserved or compromised metabolic function, which may be valuable in guiding biopsies or localized therapies.
Quantitative Data Summary
Currently, there is a lack of extensive longitudinal studies specifically correlating this compound PET metrics with the progressive stages of liver fibrosis (e.g., METAVIR scores F1-F4). The table below presents a conceptual framework for how such data could be structured, based on the principle that this compound uptake would decrease with declining liver function. This table is for illustrative purposes and does not represent actual clinical trial data.
| Liver Disease Stage | Expected this compound PET Metric (SUVmean) | Corresponding Pathophysiology |
| Healthy Liver (F0) | High | Normal hepatocyte mass and function. |
| Mild Fibrosis (F1) | Slightly Reduced | Minimal loss of functional hepatocytes. |
| Moderate Fibrosis (F2) | Moderately Reduced | Increasing replacement of parenchyma with fibrotic tissue. |
| Severe Fibrosis (F3) | Significantly Reduced | Substantial loss of functional hepatocytes and impaired metabolic capacity. |
| Cirrhosis (F4) | Very Low | Extensive fibrosis, architectural distortion, and severe loss of hepatocyte function.[2] |
Experimental Protocols
The following are generalized protocols for static and dynamic this compound PET/CT imaging for the assessment of liver function. These should be adapted based on specific research questions and institutional guidelines.
Static this compound PET/CT Protocol for SUV Measurement
This protocol is suitable for obtaining a quantitative measure of overall hepatic metabolic function.
-
Patient Preparation:
-
Fasting for a minimum of 6 hours prior to the scan.
-
Hydration is encouraged with water.
-
Blood glucose levels should be checked prior to tracer injection.
-
-
Radiotracer Administration:
-
Administer an intravenous bolus injection of 18F-FDGal (typically 185-370 MBq or 5-10 mCi). The exact dose may vary based on institutional protocols and patient weight.
-
-
Uptake Phase:
-
The patient should rest in a quiet room for an uptake period of 10-20 minutes.
-
-
Image Acquisition:
-
Position the patient supine on the PET/CT scanner.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire a static PET scan over the liver region for 10-15 minutes.
-
-
Image Analysis:
-
Reconstruct the PET images with correction for attenuation, scatter, and radioactive decay.
-
Draw regions of interest (ROIs) over the entire liver parenchyma, avoiding major blood vessels, to calculate the mean Standardized Uptake Value (SUVmean).
-
Dynamic this compound PET/CT Protocol for Kinetic Modeling (Kmet)
This protocol provides a more detailed assessment of the kinetics of this compound uptake and metabolism.
-
Patient Preparation:
-
Same as for the static protocol.
-
An arterial line may be placed for blood sampling to create an input function, although image-derived input functions are also utilized.
-
-
Radiotracer Administration:
-
Position the patient in the PET/CT scanner.
-
Start the dynamic PET acquisition simultaneously with the intravenous bolus injection of 18F-FDGal.
-
-
Image Acquisition:
-
Acquire a dynamic series of PET scans over the liver for a total of 20-60 minutes. The framing protocol may consist of multiple short frames initially, followed by longer frames (e.g., 12 x 10s, 6 x 30s, 5 x 60s, 4 x 300s).
-
A low-dose CT is performed for attenuation correction.
-
-
Blood Sampling (if performed):
-
Collect arterial blood samples at frequent intervals during the scan to measure the concentration of 18F-FDGal in the blood over time.
-
-
Image and Data Analysis:
-
Generate time-activity curves (TACs) for the liver tissue from the dynamic PET images.
-
Use the arterial blood data or an image-derived input function along with the liver TACs to perform kinetic modeling (e.g., using a two-tissue compartment model or Patlak analysis) to calculate Kmet.
-
Signaling Pathways and Cellular Mechanisms
The progression of liver disease, particularly fibrosis, is a complex process driven by the activation of hepatic stellate cells (HSCs). While the direct impact of these signaling pathways on this compound uptake is still under investigation, understanding the fundamental mechanisms of liver injury and repair provides a framework for interpreting changes in metabolic function.
Hepatic Stellate Cell Activation in Liver Fibrosis
In a healthy liver, HSCs are in a quiescent state. Upon chronic liver injury, they become activated, transitioning into a myofibroblast-like phenotype. This activation is a central event in the development of liver fibrosis.[3][4]
Caption: Overview of Hepatic Stellate Cell (HSC) activation in liver fibrosis.
Key Signaling Pathways in Liver Fibrosis
Several interconnected signaling pathways are involved in the activation of HSCs and the progression of liver fibrosis. A simplified representation of these pathways is shown below.
Caption: Key signaling pathways involved in hepatic stellate cell activation.
This compound Metabolism Pathway
The metabolic pathway of this compound in a hepatocyte is analogous to that of galactose.
Caption: Metabolic pathway of this compound in a hepatocyte.
Future Directions
Longitudinal studies in both preclinical models and human subjects are crucial to establish the utility of this compound PET in monitoring the progression of liver disease. Future research should focus on:
-
Correlating quantitative this compound PET metrics with histological stages of fibrosis and clinical outcomes.
-
Investigating the specific cellular and molecular mechanisms that lead to altered this compound uptake in diseased livers.
-
Evaluating the role of this compound PET in assessing the response to anti-fibrotic therapies in clinical trials.
The continued development and validation of this compound PET imaging have the potential to provide a powerful, non-invasive tool for the management of patients with chronic liver disease and to accelerate the development of new treatments.
References
- 1. Quantitative PET of liver functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Value of Liver Function Tests in Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancement of molecular mechanisms of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and molecular mechanisms in the pathogenesis of liver fibrosis: An update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patient Preparation Prior to an FDG PET Scan
Introduction
Positron Emission Tomography (PET) utilizing the radiotracer [18F]fluorodeoxyglucose (FDG) is a cornerstone of metabolic imaging in both clinical oncology and research settings, including drug development. The accuracy and reproducibility of FDG-PET scans are critically dependent on meticulous patient preparation. This protocol outlines the standardized procedures for preparing subjects for an FDG-PET scan to minimize physiological variables that can impact tracer biodistribution and image quality. Adherence to these guidelines is essential for obtaining reliable and comparable data across different imaging sites and time points.
Core Principle
FDG, an analog of glucose, is taken up by cells via glucose transporters and phosphorylated by hexokinase. The extent of FDG accumulation reflects the metabolic activity of tissues. Various factors, including diet, physical activity, and blood glucose levels, can significantly alter the physiological distribution of FDG, potentially leading to misinterpretation of the scan results. The primary goal of patient preparation is to create a standardized metabolic state that minimizes background physiological FDG uptake and maximizes the tumor-to-background ratio.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for patient preparation before an FDG-PET scan.
| Parameter | Guideline | Rationale |
| Dietary Restriction (Pre-Scan) | Low-carbohydrate, high-protein diet for 24-48 hours.[1][2] | To deplete glycogen stores and reduce competition between glucose and FDG for cellular uptake. |
| Fasting | Minimum of 4-6 hours of fasting from all food and drinks except water.[2][3][4][5][6][7] | To lower insulin levels and minimize physiological glucose uptake in skeletal muscle and liver. |
| Hydration | Drink approximately 1-2 liters of plain water in the hours leading up to the scan.[1][2][3] | To ensure adequate hydration and facilitate the clearance of unbound FDG through the urinary system. |
| Physical Activity | Avoid strenuous physical activity for at least 24-48 hours prior to the scan.[8][1][9][10] | To prevent increased FDG uptake in skeletal muscles, which can obscure underlying pathology. |
| Blood Glucose Level (Non-Diabetic) | Ideally < 120-150 mg/dL (6.7-8.3 mmol/L).[3] | High blood glucose levels compete with FDG for cellular uptake, reducing tumor signal. |
| Blood Glucose Level (Diabetic) | Generally < 150-200 mg/dL (8.3-11.1 mmol/L).[4][11][12][13] | Management of diabetic patients requires careful coordination to avoid hyperglycemia. |
| Caffeine, Alcohol, and Nicotine | Avoid for at least 12-24 hours before the scan.[8][1] | These substances can alter metabolism and blood flow, potentially affecting FDG distribution. |
Experimental Protocol
This protocol details the step-by-step methodology for patient preparation.
1. Pre-Scan Preparations (24-48 hours prior)
-
Dietary Modifications:
-
Initiate a low-carbohydrate, high-protein diet 24 to 48 hours before the scheduled scan.[8][1][2]
-
Allowed foods: Non-breaded meats (beef, chicken, fish), tofu, eggs, and low-carbohydrate vegetables (e.g., broccoli, spinach, green beans).[9][14]
-
Foods to avoid: Breads, pasta, rice, potatoes, corn, fruits, and sugary foods and drinks.[9][11][14]
-
-
Physical Activity:
2. Day of the Scan
-
Fasting:
-
Hydration:
-
Medications:
-
Arrival at the Imaging Facility:
3. FDG Injection and Uptake Period
-
An intravenous (IV) line will be placed for the injection of the FDG radiotracer.
-
Following the injection, the patient will rest in a quiet, dimly lit room for approximately 60 minutes.[4][6]
-
During this uptake period, the patient should remain still and avoid talking to minimize muscular uptake of FDG.[4][16]
4. Imaging Procedure
-
Immediately before the scan, the patient will be asked to empty their bladder.[4]
-
The patient will then be positioned on the PET scanner bed for the imaging acquisition, which typically takes 20-40 minutes.
Visualizations
Caption: Workflow for FDG-PET scan patient preparation.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. mskcc.org [mskcc.org]
- 5. svhs.org.au [svhs.org.au]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. petfusionimaging.com [petfusionimaging.com]
- 9. Foods to Eat and Foods to Avoid Before a PET Scan [everydayhealth.com]
- 10. PET Scans (Positron Emission Tomography): Purpose, Procedure, Results [webmd.com]
- 11. henryford.com [henryford.com]
- 12. aemmedi.it [aemmedi.it]
- 13. ncpic.org [ncpic.org]
- 14. FDG PET/CT SCAN [nycancer.com]
- 15. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 2-Deoxy-2-[¹⁸F]fluoro-D-galactose (FDGal) PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and parameters for positron emission tomography (PET) imaging using the radiotracer 2-deoxy-2-[¹⁸F]fluoro-D-galactose (FDGal). This compound is a promising tracer for assessing regional liver function and for the imaging of certain pathologies, such as hepatocellular carcinoma (HCC). These guidelines are intended to assist in the standardization of this compound PET/CT imaging to ensure data accuracy, reproducibility, and comparability across preclinical and clinical research settings.
Preclinical Imaging Protocol: Rodent Models
This protocol outlines the procedure for this compound PET imaging in mice and rats, which are commonly used in preclinical research for studying liver diseases and evaluating novel therapeutics.
I. Animal Preparation
Proper animal handling and preparation are critical for obtaining reliable and reproducible results.
-
Fasting: Animals should be fasted for 4-6 hours prior to the administration of this compound. This helps to reduce variability in tracer uptake. Water should be provided ad libitum.
-
Anesthesia: Anesthesia is required to immobilize the animal during imaging. Isoflurane (1-2% in oxygen) is a commonly used anesthetic. The animal's body temperature should be maintained at 37°C using a heating pad and a rectal probe, as hypothermia can alter tracer biodistribution.
-
Catheterization: For dynamic imaging studies or repeated blood sampling, catheterization of the tail vein for tracer injection and the tail artery for blood sampling is recommended.
II. Tracer Administration
-
Dose: The recommended injected dose of this compound for small animals is typically in the range of 3.7-7.4 MBq (100-200 µCi). The exact dose may need to be optimized based on the specific scanner sensitivity and the research question.
-
Administration Route: this compound should be administered intravenously (IV) as a bolus injection, typically through the tail vein.
III. PET/CT Image Acquisition
-
Scanner: A dedicated small-animal PET/CT scanner should be used.
-
Positioning: The animal should be positioned in the scanner such that the liver is within the field of view.
-
CT Scan: A low-dose CT scan is acquired for attenuation correction and anatomical localization of the PET signal.
-
PET Scan:
-
Static Imaging: For general biodistribution studies, a static scan of 10-20 minutes is typically acquired starting 40-60 minutes after tracer injection.
-
Dynamic Imaging: For quantitative assessment of tracer kinetics, a dynamic scan is initiated immediately after tracer injection. A typical dynamic imaging sequence might consist of frames of increasing duration (e.g., 12 x 10s, 6 x 30s, 5 x 60s, 8 x 300s) for a total of 60 minutes.
-
IV. Image Reconstruction
The choice of reconstruction algorithm and its parameters significantly impacts image quality and quantification.
-
Algorithm: Ordered Subset Expectation Maximization (OSEM) is a commonly used iterative reconstruction algorithm. Three-dimensional OSEM (3D-OSEM) is often preferred for its improved signal-to-noise ratio.
-
Corrections: All reconstructions should include corrections for dead time, decay, randoms, scatter, and attenuation.
V. Quantitative Data Summary: Preclinical this compound PET
| Parameter | Recommended Value/Range | Notes |
| Animal Model | Mouse, Rat | |
| Fasting Period | 4-6 hours | Water ad libitum |
| Anesthesia | 1-2% Isoflurane in O₂ | Maintain body temperature at 37°C |
| Injected Dose | 3.7-7.4 MBq (100-200 µCi) | Optimize based on scanner sensitivity |
| Administration | Intravenous (tail vein) | |
| Uptake Time (Static) | 40-60 minutes | |
| Acquisition Time (Static) | 10-20 minutes | |
| Acquisition (Dynamic) | 0-60 minutes post-injection | Variable frame durations |
| CT for Attenuation | Low-dose | For anatomical correlation |
| Reconstruction | 3D-OSEM | |
| Iterations x Subsets | 2-4 x 8-16 | To be optimized for specific system |
| Voxel Size | ~0.8 x 0.8 x 0.8 mm³ | Dependent on scanner specifications |
Clinical Imaging Protocol: Human Subjects
This protocol is designed for clinical research involving this compound PET/CT for the assessment of liver function and disease in human subjects.
I. Patient Preparation
-
Fasting: Patients should fast for a minimum of 6 hours prior to the scan to minimize any potential competition for tracer uptake. Water intake is encouraged to ensure adequate hydration.
-
Medications: Patients should be advised to take their regular medications unless they are known to interfere with galactose metabolism.
-
Blood Glucose: While not as critical as for FDG-PET, it is good practice to check the patient's blood glucose level before tracer injection.
II. Tracer Administration
-
Dose: The typical administered dose of this compound for an adult patient is 150-250 MBq (4-7 mCi). The dose may be adjusted based on patient weight.
-
Administration Route: this compound is administered via an intravenous injection.
III. PET/CT Image Acquisition
-
Scanner: A clinical PET/CT scanner should be used.
-
Patient Positioning: The patient is positioned supine with their arms raised above their head to minimize artifacts in the chest and abdomen.
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization. In some cases, a diagnostic contrast-enhanced CT may be acquired.
-
PET Scan:
-
Static Whole-Body Imaging: A whole-body PET scan is typically acquired from the mid-thigh to the base of the skull, starting approximately 60 minutes after this compound injection. The acquisition time per bed position is usually 2-3 minutes.
-
Dynamic Liver Imaging: For quantitative studies of hepatic function, a dynamic PET scan centered over the liver is performed for 45-60 minutes immediately following tracer injection.
-
IV. Image Reconstruction
-
Algorithm: Iterative reconstruction algorithms such as OSEM are standard. The inclusion of Time-of-Flight (TOF) and Point Spread Function (PSF) modeling can improve image quality.
-
Corrections: Standard corrections for decay, scatter, randoms, and attenuation (using the CT data) must be applied.
V. Quantitative Data Summary: Clinical this compound PET/CT for HCC Detection[1]
| Parameter | Value/Range | Notes |
| Patient Fasting | Minimum 6 hours | |
| Injected Dose | ~200 MBq | Adjusted for body weight |
| Uptake Time | 60 minutes | |
| Acquisition | Part-body (skull base to mid-thigh) | |
| CT for Attenuation | Low-dose (120 kV, 25-50 mAs) | |
| CT Reconstruction | Smooth filter, 5 mm slice thickness | |
| PET Reconstruction | Iterative (OSEM) | |
| Gaussian Filter | 8 mm FWHM | Post-reconstruction smoothing |
| Spatial Resolution | ~9 mm (central) | |
| Quantification | Standardized Uptake Value (SUV) | Normalized for injected dose and body weight |
Visualizations
This compound Metabolic Pathway
The metabolic trapping of this compound within hepatocytes is a key principle of its utility as a PET tracer for liver function.
Caption: Metabolic pathway of this compound in a hepatocyte.
Experimental Workflow for this compound PET Imaging
This diagram illustrates the typical sequence of steps in a preclinical or clinical this compound PET imaging study.
Caption: General workflow for an this compound PET/CT study.
Application Notes and Protocols: Quantitative Analysis of FDGal Uptake in Liver Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver with a high mortality rate. A key characteristic of HCC cells is the overexpression of the asialoglycoprotein receptor (ASGPR), a C-type lectin that binds and internalizes glycoproteins with terminal galactose or N-acetylgalactosamine residues.[1] This feature presents a unique opportunity for targeted imaging and therapy. 2-deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]-FDGal), a positron-emitting analog of galactose, is a promising tracer for quantifying ASGPR function and, by extension, metabolic activity in liver tumors. This document provides detailed protocols and application notes for the quantitative analysis of FDGal uptake in liver tumor models.
Signaling Pathway: ASGPR-Mediated Endocytosis of this compound
The uptake of this compound in hepatocytes and liver cancer cells is primarily mediated by the asialoglycoprotein receptor (ASGPR) through clathrin-dependent endocytosis. Upon binding of this compound to the ASGPR on the cell surface, the receptor-ligand complex is internalized into clathrin-coated pits, which then form endosomes.[2] Inside the acidic environment of the endosome, the this compound molecule dissociates from the receptor. The ASGPR is then recycled back to the cell surface for further ligand binding.[3] The released this compound is subsequently phosphorylated by galactokinase to form this compound-1-phosphate, which is trapped intracellularly, allowing for its quantification.
Experimental Protocols
Protocol 1: In Vitro [¹⁸F]-FDGal Uptake Assay in Adherent Liver Tumor Cells
This protocol describes a method for quantifying the uptake of [¹⁸F]-FDGal in adherent liver cancer cell lines such as HepG2 and Huh7.
Materials:
-
Liver cancer cell lines (e.g., HepG2, Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
[¹⁸F]-FDGal
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Galactose solution (for competition assay)
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation counter or gamma counter
-
24-well cell culture plates
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed liver cancer cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24-48 hours.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with warm PBS.
-
Pre-incubation: Add 500 µL of warm uptake buffer to each well and incubate for 15-30 minutes at 37°C to acclimatize the cells.
-
Competition Assay (Optional): For competition wells, replace the uptake buffer with buffer containing a high concentration of non-radiolabeled galactose (e.g., 10 mM) and incubate for 15 minutes.
-
Initiate Uptake: Add [¹⁸F]-FDGal to each well to a final concentration of 1-5 µCi/mL. Gently swirl the plate to mix.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes).
-
Terminate Uptake: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Quantification: Transfer the lysate to a scintillation vial or gamma counter tube and measure the radioactivity.
-
Protein Normalization: Use a parallel set of wells to determine the protein concentration in each well using a BCA assay or similar method.
-
Data Analysis: Express the [¹⁸F]-FDGal uptake as counts per minute (CPM) or disintegrations per minute (DPM) per milligram of protein.
Experimental Workflow
The following diagram outlines the key steps in the in vitro this compound uptake assay.
Data Presentation
| Cell Line | Condition | Incubation Time (min) | [¹⁸F]-FDGal Uptake (CPM/mg protein) | % Inhibition |
| HepG2 (High ASGPR) | Control | 30 | 15,000 | N/A |
| + 10 mM Galactose | 30 | 1,500 | 90% | |
| Huh7 (Moderate ASGPR) | Control | 30 | 8,000 | N/A |
| + 10 mM Galactose | 30 | 1,200 | 85% | |
| Control Liver Cell Line | Control | 30 | 2,000 | N/A |
| + 10 mM Galactose | 30 | 1,800 | 10% |
References
Application Notes and Protocols for the Use of FDGal in Preclinical Animal Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing radiolabeled galactose analogs, such as 2-deoxy-2-[¹⁸F]fluoro-D-galactose (¹⁸F-FDGal), in preclinical animal models of liver disease. The primary application of these tracers is the non-invasive assessment of functional hepatocyte mass and metabolic function, which can be compromised in various liver pathologies, including fibrosis and non-alcoholic steatohepatitis (NASH).
Introduction
The liver plays a central role in galactose metabolism. The capacity of hepatocytes to take up and phosphorylate galactose is a sensitive indicator of liver function. 18F-FDGal, a positron-emitting analog of galactose, allows for the in vivo quantification of hepatic metabolic function using Positron Emission Tomography (PET). This technique provides a non-invasive alternative to traditional liver function tests and histology, enabling longitudinal studies in the same animal to monitor disease progression and therapeutic response.
The uptake and trapping of ¹⁸F-FDGal in hepatocytes are primarily governed by the activity of galactokinase, the rate-limiting enzyme in the Leloir pathway of galactose metabolism. In diseased states such as liver fibrosis, where functional hepatocytes are replaced by extracellular matrix, the metabolic capacity of the liver is reduced, leading to decreased uptake of ¹⁸F-FDGal. This principle allows for the quantitative imaging of liver function.
Key Applications in Preclinical Research
-
Monitoring Liver Fibrosis Progression: Quantify the decline in functional liver mass as fibrosis progresses.
-
Evaluating Novel Therapeutics: Assess the efficacy of anti-fibrotic therapies by measuring changes in hepatic ¹⁸F-FDGal uptake.
-
Studying Pathophysiology: Investigate the impact of various liver injuries on hepatocyte metabolic function.
-
Non-invasive Assessment: Reduce the reliance on terminal procedures like histology, allowing for longitudinal studies in the same animal cohort.
Signaling Pathways and Experimental Workflows
Galactose Metabolism (Leloir Pathway) in Hepatocytes
The metabolic trapping of galactose analogs in hepatocytes occurs via the Leloir pathway. The initial and rate-limiting step is the phosphorylation of galactose by galactokinase.
Caption: The Leloir pathway of galactose metabolism in hepatocytes.
General Experimental Workflow for this compound PET Imaging in Animal Models
This workflow outlines the key steps for conducting a preclinical PET imaging study with a galactose-based tracer.
Caption: A general experimental workflow for this compound PET imaging.
Experimental Protocols
While detailed preclinical protocols for ¹⁸F-FDGal in liver disease models are not extensively published, the following protocol is adapted from a study using a similar galactose-based tracer, 4-[¹⁸F]fluoro-N-(6-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexyl)benzamide ([¹⁸F]FBHGal), in a mouse model of liver fibrosis.[1] This protocol can serve as a strong starting point for studies with ¹⁸F-FDGal.
Animal Model of Liver Fibrosis
-
Model: Dimethylnitrosamine (DMN)-induced liver fibrosis in mice.
-
Strain: Male ICR mice (or other appropriate strain).
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Induction: Intraperitoneal injection of DMN (10 mg/kg) three times a week for four weeks.
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Control Group: Administer vehicle (e.g., saline) following the same injection schedule.
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Confirmation of Fibrosis: Histological analysis (e.g., Sirius Red staining for collagen) on a subset of animals at the end of the induction period.
Radiotracer and Administration
-
Radiotracer: ¹⁸F-FDGal (or [¹⁸F]FBHGal).
-
Dose: Approximately 3.7-7.4 MBq (100-200 µCi) per animal.
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Administration Route: Intravenous (tail vein) injection.
-
Volume: 100-200 µL.
PET/CT Imaging Protocol
-
Animal Preparation:
-
Fast the animals for 4-6 hours before imaging to reduce variability in glucose metabolism, although this is less critical for this compound than for FDG.
-
Anesthetize the animal using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance) in oxygen.
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Maintain the animal's body temperature using a heating pad.
-
-
Imaging:
-
Position the animal on the scanner bed.
-
Perform a CT scan for anatomical localization and attenuation correction.
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Administer the radiotracer intravenously.
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For static imaging: Acquire a 10-20 minute PET scan starting at a fixed time point post-injection (e.g., 30 or 60 minutes). A 30-minute post-injection time point is suggested based on the [¹⁸F]FBHGal study.[1]
-
For dynamic imaging: Start the PET scan immediately upon tracer injection and acquire data for 60 minutes.
-
Data Analysis
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Image Reconstruction: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
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Region of Interest (ROI) Definition:
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Fuse the PET and CT images.
-
Draw ROIs on the liver and a reference region (e.g., heart for blood pool activity).
-
-
Quantification:
-
Standardized Uptake Value (SUV): Calculate the mean SUV for the liver ROI using the formula: SUVmean = (Mean activity in ROI [MBq/mL]) / (Injected dose [MBq] / Body weight [g])
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Receptor Index (for targeted tracers like [¹⁸F]FBHGal): Calculate the ratio of liver-to-heart activity at a specific time point (e.g., 30 minutes post-injection).[1]
-
Kinetic Modeling (for dynamic scans): Apply a suitable kinetic model (e.g., Patlak analysis) to calculate the metabolic clearance rate (Kmet).
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Biodistribution Studies (for validation)
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Following tracer injection, euthanize cohorts of animals at various time points (e.g., 5, 15, 30, 60, and 120 minutes).
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Dissect and weigh major organs (liver, heart, lungs, kidneys, spleen, muscle, bone, brain, etc.).
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Measure the radioactivity in each organ using a gamma counter.
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Calculate the percent injected dose per gram of tissue (%ID/g).
Quantitative Data Presentation
The following tables summarize representative quantitative data from a preclinical study using an ¹⁸F-labeled galactose derivative ([¹⁸F]FBHGal) in a DMN-induced liver fibrosis mouse model.[1] These data illustrate the expected changes in tracer uptake with liver disease.
Table 1: Biodistribution of [¹⁸F]FBHGal in Normal and Fibrotic Mice (%ID/g)
| Organ | Normal Mice (30 min p.i.) | Fibrotic Mice (30 min p.i.) |
| Liver | 20.50 ± 1.51 | 14.84 ± 1.10 |
| Heart | 1.85 ± 0.23 | 2.15 ± 0.31 |
| Lungs | 2.11 ± 0.35 | 2.45 ± 0.42 |
| Kidneys | 3.54 ± 0.58 | 4.12 ± 0.67 |
| Spleen | 1.32 ± 0.19 | 1.58 ± 0.24 |
Data are presented as mean ± SD. p.i. = post-injection.
Table 2: Quantitative PET Imaging Parameters for [¹⁸F]FBHGal
| Parameter | Normal Mice | Fibrotic Mice | P-value |
| Liver Uptake (%ID/g at 30 min) | 20.50 ± 1.51 | 14.84 ± 1.10 | < 0.01 |
| Receptor Index (Liver/Heart Ratio at 30 min) | 11.08 | 6.90 | < 0.01 |
Data derived from biodistribution and microPET imaging studies.[1]
Conclusion
PET imaging with ¹⁸F-FDGal and other galactose-based tracers is a powerful, non-invasive tool for the quantitative assessment of functional hepatocyte mass in preclinical models of liver disease. These methods offer significant advantages for longitudinal studies of disease progression and the evaluation of novel therapeutics. The protocols and data presented here provide a foundation for researchers to implement this technology in their own studies.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Issues in FDG Radiolabeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during FDG radiolabeling experiments.
Troubleshooting Guide
Low Radiochemical Yield
Q1: What are the common causes of low radiochemical yield in FDG synthesis, and how can I troubleshoot this issue?
A1: Low radiochemical yield is a frequent problem in FDG synthesis. The causes can be multifaceted, ranging from the quality of reagents to the performance of the synthesis module. Here's a breakdown of potential causes and their solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Reagents | - Precursor (Mannose Triflate): Ensure the precursor is of high quality and stored under appropriate conditions (cool, dry, and dark) to prevent degradation. Use a fresh batch if degradation is suspected. - [¹⁸F]Fluoride: The reactivity of the fluoride is crucial. Ensure efficient trapping on the anion exchange cartridge and complete elution. The presence of metallic impurities in the target water can affect fluoride reactivity. - Solvents (Acetonitrile): Use anhydrous acetonitrile for the reaction. The presence of water can significantly reduce the efficiency of the nucleophilic substitution. |
| Inefficient [¹⁸F]Fluoride Trapping and Elution | - Anion Exchange Cartridge: Check the capacity and condition of the anion exchange cartridge (e.g., QMA). Ensure it is properly preconditioned. - Elution: Verify the composition and volume of the eluent (e.g., Kryptofix 2.2.2/K₂CO₃ solution in acetonitrile/water). Ensure complete elution of the [¹⁸F]fluoride from the cartridge. |
| Incomplete Drying (Azeotropic Distillation) | The presence of residual water in the reaction vessel after the azeotropic drying step is a major cause of low yield.[1] - Drying Parameters: Optimize the drying temperature and time in the automated synthesis module. Ensure a steady stream of inert gas (e.g., nitrogen or argon) during drying. - System Leaks: Check the synthesis module for any leaks that could introduce moisture. |
| Suboptimal Reaction Conditions | - Temperature: Ensure the reaction vessel reaches and maintains the optimal temperature for the nucleophilic substitution reaction (typically around 80-120°C). - Time: Verify that the reaction time is sufficient for the reaction to proceed to completion. |
| Hydrolysis Issues | - Incomplete Hydrolysis: If using a base or acid hydrolysis to remove the protecting groups, ensure the concentration of the hydrolysis reagent and the reaction time and temperature are adequate for complete deprotection. - Degradation during Hydrolysis: Harsh hydrolysis conditions can lead to the degradation of the final product. Optimize the conditions to be as mild as possible while still achieving complete deprotection. |
| Issues with the Automated Synthesis Module | - Cassette/Tubing: Use a new, validated cassette for each synthesis. Check for any kinks or blockages in the tubing that could restrict fluid flow. - Valve Malfunctions: Ensure all valves in the synthesis module are functioning correctly to direct the flow of reagents as programmed. - Software/Programming: Review the synthesis program to ensure all steps are correctly timed and sequenced. |
Troubleshooting Workflow for Low Radiochemical Yield
Caption: Troubleshooting workflow for low FDG radiochemical yield.
Radiochemical Impurities
Q2: I am observing radiochemical impurities in my final FDG product. What are the common impurities and how can I minimize them?
A2: The most common radiochemical impurities in [¹⁸F]FDG are free [¹⁸F]fluoride and partially hydrolyzed intermediates (e.g., acetylated [¹⁸F]FDG).
| Impurity | Cause | Solution |
| Free [¹⁸F]Fluoride | - Incomplete reaction. - Inefficient purification. | - Optimize reaction conditions (temperature, time, reagent concentrations). - Ensure the purification cartridges (e.g., alumina, C18) are functioning correctly and are not expired. |
| Partially Hydrolyzed Intermediates | - Incomplete hydrolysis of the acetyl protecting groups. | - Optimize the hydrolysis step by adjusting the concentration of the acid or base, reaction time, and temperature. |
| [¹⁸F]FDM (2-deoxy-2-[¹⁸F]fluoro-D-mannose) | - Can be a byproduct of the synthesis, particularly in older electrophilic methods. Modern nucleophilic methods using mannose triflate are highly stereospecific. | - Ensure the use of high-purity mannose triflate precursor. Modern synthesis methods should minimize this impurity. |
Chemical Impurities
Q3: My FDG preparation failed the quality control test for residual solvents. What are the acceptable limits and how can I reduce the solvent levels?
A3: Common residual solvents in FDG preparations include acetonitrile and ethanol. Their presence should be controlled within the limits specified by the pharmacopeias.
| Residual Solvent | Acceptable Limit (USP/FDA) | Common Source | Solution |
| Acetonitrile | < 0.04% (400 ppm)[2] | Used as the solvent for the nucleophilic substitution reaction. | - Ensure efficient evaporation of acetonitrile after the labeling reaction. Optimize the drying parameters on the synthesis module. |
| Ethanol | < 0.5% (5000 ppm)[2][3] | Often added as a stabilizer to prevent radiolysis of the final product. | - If ethanol is added as a stabilizer, ensure the amount added is carefully controlled and does not exceed the limit.[3] Use the minimum amount of ethanol required to maintain radiochemical purity.[2] |
Q4: What is Kryptofix 2.2.2 and why is it a potential impurity? How can I test for it?
A4: Kryptofix 2.2.2 is a phase transfer catalyst used in the nucleophilic substitution reaction to enhance the reactivity of the [¹⁸F]fluoride ion.[4] It is a potential chemical impurity that needs to be controlled due to its toxicity. The limit for Kryptofix 2.2.2 is typically ≤ 50 µg/mL.[5] It can be detected by a spot test using thin-layer chromatography (TLC) with an iodine-visualizing agent.
Quality Control (QC) Failures
Q5: My FDG batch failed the pH test. What is the acceptable pH range and what could cause a deviation?
A5: The acceptable pH range for FDG injection is typically between 4.5 and 8.5. Deviations from this range can be caused by:
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Incomplete neutralization after an acidic or basic hydrolysis step.
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Issues with the final formulation buffer.
To troubleshoot, review the hydrolysis and neutralization steps in your synthesis protocol. Ensure the buffers used for the final formulation are correctly prepared and have the correct pH.
Q6: What should I do if my FDG preparation fails the bacterial endotoxin test?
A6: A failed bacterial endotoxin test indicates the presence of pyrogens, which can cause a fever response in patients. The source of endotoxin contamination is typically from the reagents, consumables, or the synthesis environment.
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Reagents: Use pyrogen-free reagents and water for injection (WFI).
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Consumables: Ensure all vials, syringes, and tubing are sterile and pyrogen-free.
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Environment: Perform the synthesis and dispensing in a controlled environment (e.g., a hot cell with a laminar flow hood) to prevent microbial contamination.
Frequently Asked Questions (FAQs)
Q7: What is a typical radiochemical yield for the nucleophilic synthesis of FDG?
A7: The decay-corrected radiochemical yield for the nucleophilic synthesis of FDG using mannose triflate is typically in the range of 50-80%.[5][6] A consistent yield of over 50% is generally expected.[4]
Q8: What is the importance of radiochemical purity and what is the acceptance criterion?
A8: Radiochemical purity is the proportion of the total radioactivity in the desired chemical form ([¹⁸F]FDG). High radiochemical purity is essential for accurate PET imaging and to minimize radiation dose to the patient from radioactive impurities. The acceptance criterion for radiochemical purity of [¹⁸F]FDG is typically ≥ 95%.[5]
Q9: How can I prevent the radiolysis of my final FDG product?
A9: Radiolysis is the decomposition of a compound by ionizing radiation. In high concentrations of radioactivity, [¹⁸F]FDG can undergo radiolysis, leading to a decrease in radiochemical purity over time. To minimize radiolysis, you can:
-
Add a stabilizer: A small amount of ethanol (e.g., 0.1-0.2%) is often added to the final product as a radical scavenger.[2][3]
-
Dilute the product: If possible, diluting the final product can reduce the effects of radiolysis.
-
Store at an appropriate temperature: While storage at room temperature is common, consult stability data for your specific formulation.
Experimental Protocols
Automated Nucleophilic Synthesis of [¹⁸F]FDG
The following is a general protocol for the automated synthesis of [¹⁸F]FDG using a commercially available synthesis module. The specific parameters may vary depending on the synthesizer used.
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[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride from the cyclotron is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻. The [¹⁸O]water is recovered.
-
Elution: The trapped [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in a mixture of acetonitrile and water.[4]
-
Azeotropic Drying: The water is removed from the reaction vessel by azeotropic distillation with acetonitrile under a stream of inert gas (e.g., nitrogen or argon) and elevated temperature. This step is critical to ensure anhydrous conditions for the subsequent reaction.
-
Nucleophilic Substitution: The precursor, mannose triflate, dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/Kryptofix complex in the reaction vessel. The reaction mixture is heated (e.g., 80-120°C) for a specific time (e.g., 5-15 minutes) to facilitate the nucleophilic substitution of the triflate group with [¹⁸F]fluoride.
-
Hydrolysis: The acetyl protecting groups are removed by either acidic or basic hydrolysis.
-
Basic Hydrolysis: A solution of sodium hydroxide is added to the reaction mixture, and the reaction is allowed to proceed at room temperature or with gentle heating.
-
Acidic Hydrolysis: A solution of hydrochloric acid is added, and the mixture is heated.
-
-
Purification: The crude [¹⁸F]FDG solution is passed through a series of purification cartridges. A typical sequence includes a C18 cartridge to remove unreacted precursor and partially hydrolyzed intermediates, followed by an alumina cartridge to remove any remaining free [¹⁸F]fluoride.
-
Final Formulation: The purified [¹⁸F]FDG is eluted from the purification cartridges with a sterile, pyrogen-free saline solution, often buffered, and collected in a sterile vial. The final product is then passed through a sterile filter (0.22 µm) into the final product vial.
FDG Synthesis Workflow Diagram
Caption: Automated nucleophilic synthesis workflow for [¹⁸F]FDG.
Quality Control Testing of [¹⁸F]FDG
The following outlines the general procedures for key quality control tests for [¹⁸F]FDG.
1. Radiochemical Purity and Identity (HPLC and TLC)
-
High-Performance Liquid Chromatography (HPLC):
-
System: An HPLC system equipped with a suitable column (e.g., a strong anion exchange column), a pump, an injector, a radioactivity detector, and often a refractive index (RI) detector.
-
Mobile Phase: A common mobile phase is a dilute sodium hydroxide solution (e.g., 0.1 M NaOH).[4]
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Procedure: A small aliquot of the final [¹⁸F]FDG product is injected into the HPLC system. The retention time of the main radioactive peak is compared to that of a certified [¹⁸F]FDG reference standard to confirm its identity. The area of the [¹⁸F]FDG peak relative to the total area of all radioactive peaks is calculated to determine the radiochemical purity.
-
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: A silica gel TLC plate.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 95:5 v/v).[4]
-
Procedure: A small spot of the [¹⁸F]FDG product is applied to the TLC plate. The plate is developed in the mobile phase. After development, the distribution of radioactivity on the plate is measured using a TLC scanner. The R_f_ value of the main radioactive spot is compared to that of a reference standard. The R_f_ values for [¹⁸F]FDG, free [¹⁸F]fluoride, and acetylated intermediates are typically around 0.45, 0.0, and 0.8-0.95, respectively.[4]
-
Quality Control Testing Workflow
Caption: Quality control testing workflow for [¹⁸F]FDG.
Quantitative Data Summary
Table 1: Acceptance Criteria for [¹⁸F]FDG Quality Control Tests
| Test | Method | Acceptance Criteria | Reference |
| Appearance | Visual Inspection | Clear, colorless, and free of particulates | [7] |
| pH | pH meter or pH paper | 4.5 - 8.5 | |
| Radionuclidic Identity | Half-life measurement, Gamma Spectroscopy | Half-life: 105-115 minutes; Principal gamma photon at 511 keV | |
| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99.5% of gamma emissions are 511 keV photons | [5] |
| Radiochemical Purity | HPLC or TLC | ≥ 95% | [5] |
| Radiochemical Identity | HPLC or TLC | Retention time or R_f_ value corresponds to the reference standard | [4] |
| Chemical Purity | |||
| - Kryptofix 2.2.2 | TLC with iodine visualization | ≤ 50 µg/mL | [5] |
| - Residual Solvents: | Gas Chromatography (GC) | ||
| Acetonitrile | < 0.04% (400 ppm) | [2] | |
| Ethanol | < 0.5% (5000 ppm) | [2][3] | |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | Specific limits as per pharmacopeia (e.g., < 175/V EU/mL, where V is the maximum recommended dose in mL) | |
| Sterility | Membrane Filtration | No microbial growth |
References
- 1. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. ijrr.com [ijrr.com]
- 4. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. brieflands.com [brieflands.com]
Technical Support Center: Optimizing Injection Dose for ¹⁸F-FDGal PET Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the injection dose for 2-deoxy-2-[¹⁸F]fluoro-D-galactose (¹⁸F-FDGal) PET imaging. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and reproducible experiments.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during ¹⁸F-FDGal PET imaging experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low ¹⁸F-FDGal uptake in the liver | 1. Incorrect tracer administration: Infiltration of the tracer at the injection site. 2. Physiological variability: Impaired liver function in the subject. 3. Competition with endogenous galactose: High levels of circulating galactose. | 1. Verify injection technique: Ensure intravenous administration and check for any signs of infiltration. 2. Subject screening: Assess the liver function of the subject prior to the study. 3. Patient preparation: Ensure the subject has fasted appropriately to minimize competing substrates. |
| High variability in quantitative data (SUV or Kmet) | 1. Inconsistent patient preparation: Variations in fasting times or diet. 2. Inaccurate measurement of injected dose: Errors in dose calibrator readings or timing of measurements. 3. Incorrect region of interest (ROI) placement: Inconsistent anatomical definition of the liver. | 1. Standardize patient preparation: Implement a strict protocol for fasting and diet prior to the scan. 2. Calibrate equipment: Regularly calibrate the dose calibrator and accurately record the injection time and activity. 3. Consistent ROI definition: Use a standardized protocol for drawing ROIs on the liver, referencing anatomical landmarks. |
| Image artifacts (e.g., motion, metal) | 1. Patient movement during the scan: Can blur the images and affect quantification. 2. Presence of metallic implants: Can cause attenuation correction artifacts. | 1. Patient comfort and instruction: Ensure the patient is comfortable and understands the importance of remaining still. Use immobilization devices if necessary. 2. Review patient history: Screen for metallic implants and use appropriate artifact reduction algorithms during image reconstruction if available. |
| Discrepancy between SUV and Kmet values | 1. Errors in arterial blood sampling: Inaccurate measurement of the arterial input function for Kmet calculation. 2. Incorrect timing of static SUV acquisition: SUV is highly dependent on the uptake time. | 1. Validate blood sampling technique: Ensure proper collection and analysis of arterial blood samples. Consider using image-derived input functions as a validated alternative. 2. Standardize uptake time: Acquire static images for SUV calculation at a consistent time point post-injection, with studies suggesting 1 hour as a reliable time point for certain applications.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the typical injected dose of ¹⁸F-FDGal for human studies?
A1: For human studies, a typical intravenous bolus administration is around 100 MBq of ¹⁸F-FDGal.[2]
Q2: What is the primary metabolic pathway for ¹⁸F-FDGal?
A2: ¹⁸F-FDGal, a galactose analog, is primarily metabolized in the liver. The rate-limiting step is the phosphorylation of the tracer by the enzyme galactokinase to ¹⁸F-FDGal-1-phosphate.[2][3] This metabolic trapping within the hepatocytes allows for the imaging of hepatic metabolic function.
Q3: What is the recommended uptake time for static ¹⁸F-FDGal PET imaging?
A3: For applications such as the detection of hepatocellular carcinoma (HCC), a static whole-body PET scan performed 1 hour after the injection of ¹⁸F-FDGal is the recommended protocol.[1] Studies have shown that neither earlier dynamic imaging for metabolic clearance nor later static imaging offers significant advantages for this purpose.[1]
Q4: Can Standardized Uptake Value (SUV) be used for quantifying hepatic metabolic function with ¹⁸F-FDGal?
A4: Yes, studies have demonstrated that SUV can be a reliable substitute for the more complex kinetic parameter, hepatic systemic clearance (Kmet), for quantifying regional and total hepatic metabolic capacity.[4][5] This simplifies the imaging protocol by eliminating the need for arterial blood sampling.[5]
Q5: What are the key patient preparation steps before an ¹⁸F-FDGal PET scan?
A5: While specific protocols may vary, general patient preparation for PET imaging often includes a period of fasting to reduce background metabolic activity. For ¹⁸F-FDGal, this is important to minimize competition from endogenous galactose.
Quantitative Data
The following tables summarize key quantitative data from ¹⁸F-FDGal PET imaging studies.
Table 1: Hepatic Systemic Clearance (Kmet) of ¹⁸F-FDGal
| Subject Group | Mean Kmet (mL blood/min/mL liver tissue) | Reference |
| Healthy Subjects | 0.274 | [6] |
| Patients with Cirrhosis | 0.157 | [6] |
Table 2: Standardized Uptake Value (SUV) of ¹⁸F-FDGal
| Subject Group | Imaging Time Point | Mean Total SUV | Reference |
| Healthy Subjects | 10-20 min post-injection | Significantly higher than patients | [4] |
| Patients with Liver Disease | 10-20 min post-injection | - | [4] |
Experimental Protocols
Protocol 1: Dynamic ¹⁸F-FDGal PET/CT for Measuring Hepatic Systemic Clearance (Kmet)
-
Patient Preparation:
-
Patients should fast for a minimum of 6 hours prior to the scan.
-
A catheter is placed in a radial artery for arterial blood sampling.
-
-
Tracer Administration:
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An intravenous bolus of 100 MBq of ¹⁸F-FDGal is administered at the start of the PET recording.[2]
-
-
Image Acquisition:
-
A 20-minute dynamic PET scan of the liver is initiated simultaneously with the tracer injection.[2]
-
A low-dose CT scan is performed for attenuation correction.
-
-
Blood Sampling:
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Arterial blood samples are collected manually at predefined intervals throughout the scan to measure ¹⁸F-FDGal blood concentrations.[6]
-
-
Data Analysis:
-
Dynamic PET data is reconstructed.
-
The hepatic systemic clearance of ¹⁸F-FDGal (Kmet) is calculated using Gjedde-Patlak analysis, which requires the arterial input function from the blood samples.[5]
-
Protocol 2: Static ¹⁸F-FDGal PET/CT for SUV Measurement
-
Patient Preparation:
-
Patients should fast for a minimum of 6 hours prior to the scan.
-
-
Tracer Administration:
-
An intravenous bolus of 100 MBq of ¹⁸F-FDGal is administered.[1]
-
-
Uptake Period:
-
The patient rests for a 60-minute uptake period.[1]
-
-
Image Acquisition:
-
A static whole-body PET scan is acquired.
-
A low-dose CT scan is performed for attenuation correction.
-
-
Data Analysis:
-
PET images are reconstructed.
-
Regions of interest (ROIs) are drawn over the liver and any lesions to calculate the Standardized Uptake Value (SUV).
-
Visualizations
Hepatic Galactose Metabolism Pathway
Caption: Metabolic pathway of ¹⁸F-FDGal in a hepatocyte.
Experimental Workflow for ¹⁸F-FDGal PET Imaging
Caption: General experimental workflow for ¹⁸F-FDGal PET imaging.
References
- 1. quantitative-techniques-in-18fdg-pet-scanning-in-oncology - Ask this paper | Bohrium [bohrium.com]
- 2. Prevalence, challenges, and solutions for (18)F-FDG PET studies of obese patients: a technologist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 18F-FDG PET/CT Imaging: Normal Variants, Pitfalls, and Artifacts Musculoskeletal, Infection, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
Technical Support Center: Correcting for Motion Artifacts in Dynamic FDG-PET
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to motion artifacts in dynamic 18F-fluorodeoxyglucose (FDG) Positron Emission Tomography (PET) imaging.
Troubleshooting Guides
Issue 1: Blurry PET Images or Lesion Smearing, Particularly in the Thorax and Abdomen
Q: My dynamic FDG-PET images of the thoracic and abdominal regions appear blurry, and lesions are smeared. What is the likely cause and how can I correct for it?
A: Blurring and lesion smearing in the torso are classic signs of respiratory motion artifacts.[1][2] During the relatively long acquisition time of a dynamic PET scan, patient breathing causes the organs and any lesions within them to move, leading to a loss of image sharpness and accuracy in quantifying tracer uptake.[1][3]
Troubleshooting Steps:
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Visual Inspection: First, review the raw dynamic frames to visually confirm motion. You may observe the diaphragm moving up and down or lesions shifting their position between frames.
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Employ Gating Techniques: The most common solution is to use respiratory gating, which involves acquiring PET data in synchrony with the breathing cycle.[4][5]
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Hardware-Based Gating: This approach uses external devices like a respiratory belt or a spirometer to track the breathing cycle. The PET data is then "gated" to include only the signal from a specific phase of respiration, typically end-expiration, to minimize motion.[4][5]
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Data-Driven Gating: If you don't have access to gating hardware, data-driven methods can be applied retrospectively. These algorithms analyze the PET list-mode data itself to detect and correct for respiratory motion.[4][6]
-
-
Image Registration: After gating, or as an alternative, you can use image registration algorithms to align the individual dynamic frames. This process computationally corrects for the motion that occurred between frames.[7]
Issue 2: Misalignment Between PET and CT/MR Images
Q: I'm observing a significant mismatch between the anatomical location of high uptake on my PET scan and the corresponding structure on the co-registered CT or MR scan. What could be causing this?
A: This misalignment is often due to patient movement that occurs between the CT/MR acquisition and the PET scan, or even during the PET scan itself.[8][9] PET/CT and PET/MR scanners acquire the anatomical and functional images sequentially, and any patient motion during this interval will lead to registration errors.[8]
Troubleshooting Steps:
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Review Scout/Topogram Images: Check the initial planning scans to ensure the patient was positioned correctly and consistently for both modalities.
-
Frame-by-Frame Registration: For dynamic PET data, you can perform a frame-by-frame registration of the PET images to a reference frame (often one of the PET frames or the anatomical scan). This can be done using manual or semi-automated software tools.[10]
-
Data-Driven Motion Correction: Utilize data-driven methods that can detect and correct for both inter-frame and intra-frame motion.[11][12] These methods often analyze the raw list-mode data to identify and compensate for patient movement throughout the scan.
-
Patient Comfort and Immobilization: For future scans, ensure the patient is as comfortable as possible to minimize voluntary motion. Immobilization devices can also be used, especially for head and neck imaging.[9]
Issue 3: Inaccurate Quantification of FDG Uptake (e.g., low SUV, incorrect kinetic parameters)
Q: The quantitative values from my dynamic PET analysis, such as the Standardized Uptake Value (SUV) and kinetic parameters (K1, k2, k3, Ki), seem lower than expected or are highly variable. Could motion be the cause?
A: Yes, motion is a significant source of error in quantitative PET analysis.[7][13] Motion-induced blurring effectively spreads the PET signal over a larger area, leading to an underestimation of the true tracer concentration in a region of interest. This can result in artificially low SUVs and inaccurate kinetic parameter estimates.[7][11]
Troubleshooting Steps:
-
Apply Motion Correction: The primary solution is to apply a robust motion correction technique. The choice of method will depend on the type of motion (e.g., respiratory, head movement) and the available tools.
-
Re-evaluate Regions of Interest (ROIs): After motion correction, carefully re-draw your ROIs on the corrected images to ensure they accurately encompass the target tissue.
-
Compare Corrected vs. Uncorrected Data: To understand the impact of your correction, compare the quantitative results from the motion-corrected data with the original, uncorrected data. This will help you assess the magnitude of the motion artifact.
Quantitative Data Summary
The following tables summarize the impact of motion and the improvements observed with correction techniques from various studies.
Table 1: Impact of Motion Correction on Tumor SUVmean
| Study Reference | Correction Method | Average Improvement in Tumor SUVmean | Maximum Improvement in Tumor SUVmean |
| [7] | SyN-seq (Diffeomorphic Registration) | 5.35% ± 4.92% | 12.89% |
Table 2: Comparison of Motion Correction Methods on SUV and Kinetic Parameter Differences Compared to Hardware-Based Motion Tracking (HMT - Gold Standard)
| Tracer | Correction Method | SUV Difference (mean ± SD) |
| 18F-FDG | No Motion Correction (NMC) | -15.7% ± 12.2% |
| 18F-FDG | Frame-based Image Registration (FIR) | -4.7% ± 6.9% |
| 18F-FDG | Centroid of Distribution (COD) | 1.0% ± 3.2% |
| 11C-UCB-J | No Motion Correction (NMC) | -20.5% ± 15.8% |
| 11C-UCB-J | Frame-based Image Registration (FIR) | -6.2% ± 11.0% |
| 11C-UCB-J | Centroid of Distribution (COD) | 3.7% ± 5.4% |
Data adapted from a study comparing different motion correction techniques.[11]
Experimental Protocols
Protocol 1: Frame-by-Frame Semi-Automatic Motion Correction
This protocol describes a general workflow for a semi-automatic, software-based motion correction of dynamic PET data, as might be applied in studies of breast cancer, for example.[10]
-
Data Loading: Load the dynamic FDG-PET data (a series of 3D images over time) and the co-registered anatomical scan (CT or MRI) into your analysis software.
-
Reference Frame Selection: Choose a reference frame for registration. This is typically a frame with good image quality and clear anatomical features.
-
Automated Registration: Initiate the semi-automatic registration tool. The software will attempt to automatically align each dynamic frame to the reference frame.
-
Visual Inspection and Manual Adjustment: Carefully review the automated registration for each frame. If misalignments are present, manually adjust the registration parameters (translation and rotation) until a satisfactory alignment is achieved.
-
Applying Transformations: Once all frames are correctly aligned, apply the transformations to generate a motion-corrected dynamic PET series.
-
Kinetic Modeling: Perform your kinetic analysis on the motion-corrected data.
Protocol 2: Data-Driven Motion Detection and Correction (Centroid of Distribution - COD)
This protocol outlines a data-driven approach for detecting and correcting head motion in brain PET studies.[11]
-
List-Mode Data Processing: The process begins with the raw list-mode PET data.
-
Centroid Calculation: For short time intervals (e.g., 1 second), calculate the central coordinates of the line of response for all detected events. This creates a "centroid of distribution" (COD) trace over time.
-
Motion Detection: Analyze the COD trace. A significant point-to-point change in the trace that exceeds a predefined threshold indicates head motion. These time points are flagged.
-
Frame Definition: The flagged time points are used to define a new set of dynamic frames where motion is minimized within each frame.
-
Frame Registration: Reconstruct the newly defined frames without attenuation correction. Register these frames to a reference frame to determine the transformation matrices for each.
-
Motion-Compensated Reconstruction: Use the calculated transformation matrices to perform the final, motion-compensated reconstruction of the PET data.
Visualizations
Caption: A logical workflow for identifying and correcting motion artifacts in dynamic FDG-PET studies.
References
- 1. researchgate.net [researchgate.net]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 5. Motion-correction strategies for enhancing whole-body PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cme.lww.com [cme.lww.com]
- 9. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of different motion correction techniques for dynamic FDG-PET/CT studies in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Data-Driven Motion Detection and Event-by-Event Correction for Brain PET: Comparison with Vicra - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. scholargen.com [scholargen.com]
Addressing challenges in FDGal kinetic modeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in 2-deoxy-2-[18F]fluoro-D-glucose (FDG) kinetic modeling.
Frequently Asked Questions (FAQs)
Input Function
Q1: What are the main challenges associated with using an image-derived input function (IDIF)?
A1: The primary challenges with IDIFs include:
-
Partial Volume Effects (PVE): Due to the limited spatial resolution of PET scanners, the signal from a small vascular structure can be underestimated as it gets averaged with surrounding tissue.[1][2]
-
Spillover: Signal from adjacent tissues with high FDG uptake (like the myocardium) can contaminate the signal from the blood pool, leading to an inaccurate IDIF.[3][4]
-
Patient Motion: Movement during the scan can cause the region of interest (ROI) for the blood pool to shift, introducing errors in the time-activity curve.[5][6]
-
Radiometabolite Correction: IDIFs measure whole-blood radioactivity, which needs to be converted to plasma radioactivity and corrected for the presence of radiometabolites.[1][4]
Q2: How does an IDIF compare to arterial sampling?
A2: Arterial sampling is considered the gold standard for determining the arterial input function (AIF).[1] However, it is invasive and technically challenging.[3][7] IDIFs offer a non-invasive alternative.[1][3] Studies have shown a high correlation between metabolic rates of glucose (MRGlu) calculated using IDIFs and those from arterial sampling, suggesting that IDIFs can be a viable alternative in clinical research.[3] However, careful validation and correction for the aforementioned challenges are crucial for accurate quantification.[1][7]
Q3: What are the best practices for defining a region of interest (ROI) for an IDIF?
A3: To obtain a reliable IDIF, it is recommended to:
-
Place the ROI in a large vessel such as the ascending or abdominal aorta, or the left ventricle, to minimize partial volume effects.[3][4]
-
Ensure the ROI is placed centrally within the vessel to avoid spillover from the vessel wall and surrounding tissues.
-
Use a sufficiently large ROI to improve the statistical quality of the data.[3]
-
Visually inspect the placement of the ROI on the dynamic images to ensure it remains within the vessel throughout the scan.[7]
Kinetic Modeling & Data Analysis
Q4: What is the standard kinetic model for FDG, and what do its parameters represent?
A4: The most commonly used model is the two-tissue compartment model.[8][9] This model describes the transport and metabolism of FDG in tissue. The microparameters are:
-
K1 (ml/g/min): The rate of FDG transport from arterial plasma into the tissue.[10][11]
-
k2 (1/min): The rate of FDG transport from the tissue back into the arterial plasma.[11]
-
k3 (1/min): The rate of phosphorylation of FDG by hexokinase to FDG-6-phosphate.[11]
-
k4 (1/min): The rate of dephosphorylation of FDG-6-phosphate back to FDG. This rate is often considered negligible in many tissues and the model can be simplified to an irreversible two-tissue compartment model.[11][12][13]
From these, a macroparameter, the net influx rate Ki (ml/g/min) , can be calculated as Ki = (K1 * k3) / (k2 + k3).[14]
Q5: What is model identifiability and why is it important?
A5: Model identifiability refers to the ability to uniquely determine the kinetic parameters from the measured PET data.[15] In some situations, such as very high or very low FDG uptake, the time-activity curve may not be sensitive to changes in all kinetic parameters, making it difficult to estimate them accurately.[14] This can lead to unreliable parameter estimates. In such cases, using a simplified model may be more appropriate.[14][16]
Q6: What is the Partial Volume Effect (PVE) and how can it be corrected?
A6: The Partial Volume Effect is a consequence of the limited spatial resolution of PET scanners, which causes the signal from small structures to be blurred and underestimated.[17] This can affect the accuracy of FDG uptake measurements, especially in small tumors or brain structures. PVE correction methods aim to compensate for this effect and recover the true radioactivity concentration.
Troubleshooting Guides
Problem: Inaccurate or noisy Image-Derived Input Function (IDIF)
| Potential Cause | Troubleshooting Steps |
| Patient Motion | Apply motion correction algorithms to the dynamic PET data.[5][6] If significant motion is present, consider excluding the affected frames from the analysis. |
| Incorrect ROI Placement | Carefully review the ROI placement on each frame of the dynamic scan. The ROI should be centered within a large blood vessel (e.g., aorta, left ventricle) and away from areas of high uptake.[3][7] |
| Partial Volume Effects | Use a large ROI within the vessel to minimize PVE.[3] Some advanced techniques use recovery coefficients based on the vessel size and scanner resolution.[1] |
| Spillover from Adjacent Tissue | Place the ROI away from tissues with high FDG uptake (e.g., myocardium).[3] If spillover is unavoidable, specialized correction algorithms may be necessary. |
| Low Statistical Quality | Ensure a sufficient injected dose and acquisition time. For IDIFs, using a larger ROI can improve statistics.[3] |
Problem: Poor fit of the kinetic model to the tissue time-activity curve (TAC)
| Potential Cause | Troubleshooting Steps |
| Noisy TAC Data | Apply smoothing to the TAC data, but be cautious as this can introduce bias. Ensure adequate scan duration and injected dose. |
| Inappropriate Kinetic Model | The standard two-tissue compartment model may not be appropriate for all tissues or conditions.[16] Consider using a simpler model (e.g., one-tissue compartment) or a more complex model if physiologically justified.[14] |
| Model Identifiability Issues | If the fitting algorithm struggles to converge or yields highly variable parameter estimates, this may indicate an identifiability problem.[14] In such cases, a simplified model may provide more robust results.[14] |
| Errors in the Input Function | An inaccurate input function will lead to a poor model fit. Refer to the troubleshooting guide for IDIFs. If using arterial sampling, ensure accurate blood sample timing and measurement.[18][19] |
| Patient Motion | Motion during the scan can distort the shape of the TAC. Apply motion correction to the dynamic images before extracting the TAC.[20][21] |
Quantitative Data Summary
Table 1: Comparison of Input Function Methods
| Method | Advantages | Disadvantages |
| Arterial Sampling | Gold standard, provides direct measurement of arterial blood radioactivity.[1] | Invasive, technically demanding, potential for sampling errors.[3][7][22] |
| Image-Derived Input Function (IDIF) | Non-invasive, relatively simple to implement.[1][3] | Susceptible to partial volume effects, spillover, and motion artifacts.[1][2][4] Requires careful validation.[7] |
| Population-Based Input Function (PBIF) | Non-invasive, can be used when an IDIF is not feasible. | Less accurate than individual input functions as it represents an average. May require some individual blood samples for scaling.[1][23] |
Experimental Protocols
Protocol 1: Dynamic PET/CT Acquisition for FDG Kinetic Modeling
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Patient Preparation: Patients should fast for at least 6 hours prior to the scan. Blood glucose levels should be checked before FDG injection.
-
Radiotracer Injection: Administer a bolus injection of 18F-FDG. Record the exact injection time and dose.
-
Dynamic PET Scan: Start the PET acquisition simultaneously with the FDG injection. A typical dynamic scanning protocol consists of a series of short frames at the beginning to capture the initial rapid kinetics, followed by longer frames. For example:
-
12 x 10 seconds
-
6 x 30 seconds
-
5 x 60 seconds
-
8 x 300 seconds (Total scan time: 60 minutes)
-
-
CT Scan: A low-dose CT scan should be acquired for attenuation correction.
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of images, applying corrections for attenuation, scatter, and random coincidences.[24]
Protocol 2: Arterial Blood Sampling
-
Catheter Placement: Place a catheter in a radial or brachial artery before the start of the PET scan.
-
Blood Sampling:
-
Manual Sampling: Draw arterial blood samples at frequent intervals, especially during the first few minutes after injection (e.g., every 5-10 seconds for the first 2 minutes, then with decreasing frequency).
-
Automated System: Use an automated blood sampling system for continuous measurement of blood radioactivity.
-
-
Sample Processing:
-
Measure the whole-blood radioactivity concentration in each sample using a calibrated well counter.
-
Centrifuge a portion of each blood sample to separate the plasma.
-
Measure the plasma radioactivity concentration.
-
Perform metabolite analysis to determine the fraction of radioactivity corresponding to unmetabolized FDG.
-
Visualizations
Caption: The two-tissue compartment model for FDG kinetics.
References
- 1. An update on the use of image-derived input functions for human PET studies: new hopes or old illusions? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Comparison of Image-Derived and Arterial Input Functions for Estimating the Rate of Glucose Metabolism in Therapy-Monitoring ^sup 18^F-FDG PET Studies - ProQuest [proquest.com]
- 4. TPC - Input data from PET image [turkupetcentre.net]
- 5. Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Movement Correction for Dynamic PET/CT Images: Evaluation with Phantom and Patient Data | PLOS One [journals.plos.org]
- 7. Comparison of cardiac image-derived input functions for quantitative whole body [18F]FDG imaging with arterial blood sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic PET with 18F-Deoxyglucose (FDG) and quantitative assessment with a two-tissue compartment model reflect the activity of glucose transporters and hexokinases in patients with colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total-Body Quantitative Parametric Imaging of Early Kinetics of 18F-FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic modeling and parametric imaging with dynamic PET for oncological applications: general considerations, current clinical applications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic modeling and parametric imaging with dynamic PET for oncological applications: general considerations, current clinical applications, and future perspectives | springermedizin.de [springermedizin.de]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Mathematical Models for FDG Kinetics in Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Uncertainty in measurements of ¹⁸F blood concentration and its effect on simplified dynamic PET analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijcmph.com [ijcmph.com]
- 20. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 21. "Motion Correction Strategies in Dynamic PET" by Xueqi Guo [elischolar.library.yale.edu]
- 22. Kinetic Modeling of Brain [18-F]FDG Positron Emission Tomography Time Activity Curves with Input Function Recovery (IR) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of limited blood sampling population input approaches for kinetic quantification of [18F]fluorothymidine PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Automated FDG Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield in automated 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common causes of low radiochemical yield in automated FDG synthesis?
Low radiochemical yield can stem from several factors throughout the synthesis process. The most common culprits include:
-
Poor [¹⁸F]Fluoride Trapping and Elution: Inefficient trapping of the initial [¹⁸F]fluoride on the anion exchange cartridge or incomplete elution can significantly reduce the amount of available radioactivity for the reaction.
-
Presence of Water: Residual water in the reaction vessel is a primary cause of low yield as it competes with the nucleophilic substitution reaction.[1] Azeotropic drying with acetonitrile is a critical step to remove water.[2]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or insufficient mixing can lead to incomplete conversion of the mannose triflate precursor to [¹⁸F]FDG.
-
Precursor and Reagent Quality: Degradation of the mannose triflate precursor or issues with the quality of other reagents, such as Kryptofix 2.2.2. or the base, can impede the reaction.
-
Hydrolysis Issues: Incomplete hydrolysis of the acetylated intermediate will result in lower yields of the final FDG product.
-
Purification Losses: Issues with the solid-phase extraction (SPE) cartridges used for purification can lead to a loss of the final product.
-
Hardware and Software Malfunctions: Leaks in the system, malfunctioning valves, or software errors can disrupt the synthesis process at any stage.[3]
Q2: My radiochemical yield is consistently below 50%. What should I investigate first?
A consistently low yield often points to a systematic issue. Here’s a prioritized troubleshooting approach:
-
Verify the efficiency of your azeotropic drying step. This is the most critical step for ensuring a high-yield nucleophilic substitution. Check for leaks in your nitrogen or vacuum lines and ensure the heating of the reaction vessel is uniform and reaches the target temperature.
-
Check the quality and amount of your precursor and reagents. Ensure the mannose triflate has been stored correctly and is not expired. Verify the correct amounts of all reagents are being dispensed by the automated synthesizer.
-
Inspect the anion exchange and purification cartridges. Ensure you are using the correct type of cartridges and that they have not expired. Improper conditioning of the cartridges can also lead to poor performance.
-
Review your synthesis parameters. Compare your reaction time, temperature, and hydrolysis conditions to established protocols for your specific synthesizer model.
Q3: I'm observing a significant drop in yield after the hydrolysis step. What could be the cause?
A drop in yield specifically after hydrolysis often indicates a problem with this particular step. Consider the following:
-
Incomplete Hydrolysis: The concentration of the base (e.g., sodium hydroxide) may be too low, or the reaction time may be too short. The temperature during hydrolysis can also play a role.
-
Product Loss During Purification: The purification cartridges (e.g., tC18, Alumina N) may not be functioning correctly, leading to the loss of FDG. Check for proper conditioning and ensure there are no blockages.
-
pH Imbalance: If the pH of the final product is not within the acceptable range (typically 4.5-7.5), it could indicate an issue with the neutralization step following hydrolysis, which might affect the stability of the FDG.
Q4: Can the quality of the initial [¹⁸O]water affect my FDG yield?
Yes, the quality of the enriched [¹⁸O]water used for cyclotron production of [¹⁸F]fluoride can impact the synthesis. Impurities in the water, such as metal ions, can interfere with the subsequent radiolabeling reaction. It is crucial to use high-purity [¹⁸O]water.
Q5: How often should I perform system maintenance to prevent low yields?
Regular preventative maintenance is crucial for consistent and high-yield FDG synthesis. A general schedule should include:
-
Daily: Leak checks of the system.
-
Weekly: Calibration of temperature and pressure sensors.
-
Monthly: Inspection and cleaning of valves and tubing.
-
As needed: Replacement of worn parts and software updates.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for automated FDG synthesis. Note that optimal conditions can vary depending on the specific automated synthesizer model and reagent kits used.
Table 1: Typical Synthesis Parameters for Automated FDG Production
| Parameter | Typical Range/Value | Notes |
| Precursor (Mannose Triflate) | 10 - 40 mg | Higher amounts may not necessarily lead to higher yields and can complicate purification.[1] |
| [¹⁸F]Fluoride Elution Volume | 0.5 - 1.0 mL | Sufficient volume is needed to ensure complete elution from the QMA cartridge.[4] |
| Eluent Composition | Kryptofix 2.2.2 / K₂CO₃ in Acetonitrile/Water | The ratio of components is critical for forming the reactive [¹⁸F]fluoride complex. |
| Radiolabeling Temperature | 80 - 120 °C | Higher temperatures generally accelerate the reaction but can also lead to degradation if too high. |
| Radiolabeling Time | 5 - 15 minutes | Sufficient time must be allowed for the nucleophilic substitution to proceed to completion. |
| Hydrolysis (Alkaline) | 0.5 - 2 M NaOH | The concentration and volume of the base should be optimized for efficient deprotection.[5] |
| Hydrolysis Time | 1 - 5 minutes | Shorter times are generally preferred to minimize the overall synthesis time. |
| Final Product Volume | 3.5 - 13 mL | Varies depending on the synthesizer and the volume of the final formulation buffer.[1][4] |
Table 2: Comparison of Typical FDG Synthesis Yields and Times for Different Automated Platforms
| Automated Synthesizer | Average Radiochemical Yield (non-decay corrected) | Average Synthesis Time | Reference |
| GE FASTlab | 71.20 ± 8.02 % | ~24 minutes | [4][6] |
| IBA Synthera | > 60% | < 20 minutes | [5] |
| Trasis AllInOne | ~70% | ~25 minutes | [7] |
Experimental Protocols
Protocol 1: Automated FDG Synthesis using a Cassette-Based System (Example: GE FASTlab)
This protocol provides a general overview of the steps involved in a typical automated FDG synthesis on a cassette-based platform. Specific parameters may need to be optimized for your particular instrument and reagents.
-
Preparation:
-
Load a new, sterile FDG synthesis cassette into the synthesizer.
-
Place the required vials of reagents (e.g., precursor, Kryptofix solution, sodium hydroxide, water for injection, and a buffer solution) in the designated positions on the cassette.[8]
-
Ensure the [¹⁸O]water recovery vial and the final product vial are correctly positioned.
-
Initiate the system's self-check to ensure all components are functioning correctly.
-
-
[¹⁸F]Fluoride Trapping and Elution:
-
Transfer the [¹⁸F]fluoride produced from the cyclotron in [¹⁸O]water to the synthesizer.
-
The [¹⁸F]fluoride is trapped on a quaternary methyl ammonium (QMA) anion exchange cartridge.[2] The [¹⁸O]water is collected for recycling.
-
The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into the reaction vessel using an eluent mixture, typically containing Kryptofix 2.2.2 and potassium carbonate in an acetonitrile/water solution.[4]
-
-
Azeotropic Drying:
-
The contents of the reaction vessel are heated under a stream of nitrogen and vacuum to remove all traces of water. This step is often repeated to ensure complete dryness.[4]
-
-
Radiolabeling:
-
The mannose triflate precursor, dissolved in acetonitrile, is added to the dried [¹⁸F]fluoride in the reaction vessel.[4]
-
The reaction vessel is heated to the specified temperature (e.g., 100-120°C) for a set duration (e.g., 5-10 minutes) to facilitate the nucleophilic substitution reaction.
-
-
Hydrolysis:
-
After the radiolabeling is complete, the solvent is evaporated.
-
A solution of sodium hydroxide is added to the reaction vessel to hydrolyze the acetyl protecting groups from the intermediate product. This step is typically performed at room temperature or with gentle heating.
-
-
Purification:
-
The crude FDG solution is passed through a series of solid-phase extraction (SPE) cartridges. A common sequence includes a tC18 cartridge to trap unreacted precursor and the Kryptofix, followed by an alumina N cartridge to remove any remaining free [¹⁸F]fluoride.[4]
-
The purified FDG is eluted from the cartridges with sterile water.
-
-
Final Formulation:
-
The purified FDG solution is passed through a sterile filter into the final product vial. A buffer solution is often added to adjust the pH to a physiologically acceptable range.[4]
-
Protocol 2: Quality Control of [¹⁸F]FDG
The following quality control tests should be performed on the final [¹⁸F]FDG product before it is released for use.
-
Appearance:
-
Visually inspect the solution behind a leaded glass shield. It should be clear, colorless, and free of any particulate matter.
-
-
pH:
-
Using a calibrated pH meter or pH-indicator strips, measure the pH of the solution. The acceptable range is typically between 4.5 and 7.5.[3]
-
-
Radiochemical Purity and Identity (TLC):
-
Stationary Phase: Silica gel plate.[3]
-
Procedure: Spot a small amount (1-2 µL) of the FDG solution onto the TLC plate. Develop the plate in the mobile phase. After development, scan the plate with a radio-TLC scanner.
-
Acceptance Criteria: The principal spot should correspond to [¹⁸F]FDG with an Rf value of approximately 0.45.[6][9] The radiochemical purity should be ≥ 95%. Free [¹⁸F]fluoride will remain at the origin (Rf = 0), and any acetylated intermediates will have a higher Rf value (0.8-0.95).[3][9]
-
-
Radionuclide Identity and Purity:
-
Identity: Measure the half-life of the sample using a dose calibrator. The measured half-life should be between 105 and 115 minutes for Fluorine-18.
-
Purity: Use a multichannel analyzer to obtain a gamma-ray spectrum of the sample. The spectrum should show a prominent peak at 511 keV and no significant gamma-emitting impurities.[10]
-
-
Residual Solvents (Gas Chromatography):
-
Use a gas chromatograph (GC) with a flame ionization detector (FID) to determine the concentration of any residual solvents, such as acetonitrile and ethanol.
-
The levels of these solvents must be below the limits specified in the relevant pharmacopeia (e.g., USP or Ph. Eur.).
-
-
Kryptofix 2.2.2. Test:
-
A spot test using TLC can be performed to estimate the concentration of residual Kryptofix.
-
Stationary Phase: Silica gel plate.[9]
-
Mobile Phase: Methanol:Ammonia (9:1 v/v).[9]
-
Procedure: Spot the FDG solution alongside a Kryptofix standard. After development, visualize the spots with iodine vapor. The spot from the FDG solution should be less intense than the standard.[9]
-
-
Bacterial Endotoxin Test (LAL Test):
-
Perform a Limulus Amebocyte Lysate (LAL) test to ensure the product is free from bacterial endotoxins. The endotoxin level must be below the specified limit.[3]
-
-
Sterility:
-
The final product must be sterile. This is typically ensured by passing the final solution through a 0.22 µm sterile filter. A sterility test should be performed retrospectively.[3]
-
Visualizations
Caption: Automated FDG Synthesis Workflow.
Caption: Troubleshooting Low FDG Yield.
References
- 1. Reagent kits & cassettes - Products [abx.de]
- 2. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
- 3. 18ffdg.wordpress.com [18ffdg.wordpress.com]
- 4. pafmj.org [pafmj.org]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, quality control and determination of metallic impurities in 18F-fludeoxyglucose production process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FDGal Tracer Quality Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FDGal (2-deoxy-2-[18F]fluoro-D-galactose) tracer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, or 2-deoxy-2-[18F]fluoro-D-galactose, is a radiolabeled sugar analog used as a tracer in Positron Emission Tomography (PET) imaging. Its primary application is in the assessment of hepatocyte function and imaging of hepatocellular carcinoma (HCC).[1][2] this compound is a substrate for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[3][4][5]
Q2: What are the critical quality control parameters for this compound tracer?
A2: The critical quality control parameters for this compound tracer include:
-
Radiochemical Purity: Ensuring that the radioactivity is predominantly from [18F]this compound and not from impurities.
-
Chemical Purity: Verifying the absence of non-radioactive chemical impurities that could have physiological effects or interfere with the imaging process.
-
Radionuclidic Identity and Purity: Confirming that the radionuclide is indeed Fluorine-18 and that no other radioactive isotopes are present.
-
Sterility and Apyrogenicity: Ensuring the final product is free from microbial contamination and pyrogens for safe in vivo administration.
-
pH: The pH of the final formulation should be within a physiologically acceptable range.
Q3: What can cause low radiochemical yield during this compound synthesis?
A3: Low radiochemical yield can be caused by several factors, including inefficient trapping of [18F]fluoride, incomplete drying of the [18F]fluoride-kryptofix complex, suboptimal reaction temperature or time for the nucleophilic substitution, or issues with the precursor quality.
Q4: How does the stability of this compound affect PET imaging?
A4: The in vivo stability of this compound is crucial for accurate imaging. If the tracer degrades, the resulting radiolabeled metabolites may have different biodistribution patterns, leading to non-specific uptake and potential misinterpretation of the PET images.[6] For instance, defluorination can lead to increased bone uptake.
Q5: What are the common artifacts observed in this compound PET/CT imaging?
A5: Common artifacts in PET/CT imaging, which can also apply to this compound, include those related to patient motion, metal implants, and high tracer uptake in non-target organs like the bladder.[7][8][9][10][11] Specific to this compound, altered biodistribution due to impaired liver function can also be a consideration.
Troubleshooting Guides
Low Radiochemical Yield
| Symptom | Potential Cause | Troubleshooting Step |
| Low trapping efficiency of [18F]Fluoride | Inadequate conditioning of the anion exchange cartridge. | Ensure the cartridge is properly pre-conditioned according to the established protocol. |
| Expired or faulty anion exchange cartridge. | Use a new, quality-controlled anion exchange cartridge. | |
| Incomplete elution of [18F]Fluoride from the cartridge | Insufficient volume or concentration of the elution solution (e.g., Kryptofix/K2CO3). | Optimize the concentration and volume of the elution solution. Ensure complete passage through the cartridge. |
| Low yield in the nucleophilic substitution step | Presence of residual water in the reaction vessel. | Ensure azeotropic drying with acetonitrile is performed effectively to remove all traces of water. |
| Suboptimal reaction temperature or time. | Verify and optimize the reaction temperature and duration. | |
| Degraded precursor (mannose triflate analog for galactose). | Use a fresh, properly stored precursor. Confirm its chemical identity and purity. | |
| Loss of activity during purification | Inefficient trapping on the purification cartridges (e.g., C18 Sep-Pak). | Check the conditioning of the purification cartridges. |
| Elution of the product with the wrong solvent or insufficient volume. | Verify the purification protocol, including the composition and volume of the elution solvents. |
Impure Final Product
| Symptom | Potential Cause | Troubleshooting Step |
| Presence of free [18F]Fluoride in the final product | Incomplete reaction or inefficient purification. | Optimize the fluorination reaction conditions. Ensure proper functioning of the purification cartridges (e.g., alumina Sep-Pak). |
| Presence of acetylated [18F]this compound intermediate | Incomplete hydrolysis of the protecting groups. | Increase the hydrolysis time or temperature, or check the concentration of the acid/base used for hydrolysis. |
| Presence of other radiochemical impurities | Side reactions during synthesis. | Re-evaluate the synthesis conditions, including temperature and precursor purity. |
| Chemical impurities (e.g., Kryptofix, precursor) | Inefficient purification. | Ensure thorough washing of the C18 Sep-Pak cartridge to remove unreacted Kryptofix and precursor. |
Unexpected Biodistribution in PET Imaging
| Symptom | Potential Cause | Troubleshooting Step |
| High bone uptake | In vivo defluorination of the tracer. | Review the synthesis and purification process to minimize impurities that could lead to instability. Perform in vitro stability tests. |
| High background signal in non-target tissues | Low radiochemical purity leading to non-specific uptake of impurities. | Perform rigorous quality control of the tracer before injection, particularly radiochemical purity analysis. |
| Patient-specific physiological factors (e.g., impaired liver function). | Correlate imaging findings with the patient's clinical history and other diagnostic tests. | |
| Low liver uptake in a patient with expected normal liver function | Poor tracer quality. | Re-evaluate the quality control data for the injected tracer batch. |
| Competitive inhibition from high levels of endogenous galactose. | Ensure the patient has fasted appropriately before the scan. |
Experimental Protocols
Synthesis of [18F]this compound (Adapted from FDG Synthesis Protocols)
This protocol describes a typical nucleophilic substitution method for producing [18F]this compound.
Materials:
-
[18F]Fluoride in [18O]water from cyclotron
-
Anion exchange cartridge (e.g., QMA Sep-Pak)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (precursor for FDG, a similar galactose-based precursor is required for this compound)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis
-
C18 Sep-Pak cartridge
-
Alumina N Sep-Pak cartridge
-
Sterile water for injection
-
Sterile filter (0.22 µm)
Procedure:
-
Trapping of [18F]Fluoride: Pass the [18F]Fluoride/[18O]water solution through a pre-conditioned anion exchange cartridge to trap the [18F]Fluoride.
-
Elution of [18F]Fluoride: Elute the trapped [18F]Fluoride from the cartridge into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropic Drying: Dry the [18F]Fluoride-K222 complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to remove all traces of water.
-
Radiolabeling: Add the galactose precursor dissolved in anhydrous acetonitrile to the dried [18F]Fluoride-K222 complex. Heat the reaction mixture at a specific temperature (e.g., 80-120°C) for a defined time (e.g., 5-15 minutes) to allow the nucleophilic substitution to occur.
-
Hydrolysis: After cooling the reaction mixture, add HCl or NaOH to remove the acetyl protecting groups. Heat as required to complete the hydrolysis.
-
Purification:
-
Pass the hydrolyzed solution through a C18 Sep-Pak cartridge to remove unreacted precursor and K222.
-
Further purify the eluate by passing it through an Alumina N Sep-Pak to remove any remaining free [18F]Fluoride.
-
-
Formulation: Elute the final [18F]this compound product with sterile water for injection and pass it through a 0.22 µm sterile filter into a sterile vial.
Radiochemical Purity Testing of [18F]this compound by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plate (e.g., silica gel 60)
-
Mobile phase: Acetonitrile:Water (95:5 v/v)
-
Developing chamber
-
Radio-TLC scanner or phosphor imager
Procedure:
-
Spot a small amount of the final [18F]this compound product onto the baseline of the TLC plate.
-
Place the TLC plate in a developing chamber pre-saturated with the mobile phase.
-
Allow the mobile phase to ascend the plate until it reaches the solvent front.
-
Remove the plate from the chamber and allow it to dry.
-
Scan the plate using a radio-TLC scanner or expose it to a phosphor screen to visualize the distribution of radioactivity.
-
Interpretation:
-
[18F]this compound should move from the origin.
-
Free [18F]Fluoride will remain at the origin (Rf ≈ 0).
-
Acetylated intermediates will have a higher Rf value than [18F]this compound.
-
-
Calculate the radiochemical purity by determining the percentage of the total radioactivity that corresponds to the [18F]this compound peak.
Radiochemical Purity Testing of [18F]this compound by High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a radioactivity detector
-
Analytical column (e.g., C18 reverse-phase or an amino-based column)
-
Mobile phase (e.g., isocratic mixture of acetonitrile and water, or a gradient)
-
Reference standard of non-radioactive this compound
Procedure:
-
Equilibrate the HPLC system with the chosen mobile phase.
-
Inject a sample of the final [18F]this compound product.
-
Monitor the eluate with the radioactivity detector.
-
If available, inject a reference standard of non-radioactive this compound and monitor with a UV or refractive index detector to determine the retention time.
-
Interpretation:
-
The major radioactive peak should correspond to the retention time of the this compound standard.
-
Peaks for impurities such as free [18F]Fluoride and acetylated intermediates will have different retention times.
-
-
Calculate the radiochemical purity by integrating the area under the [18F]this compound peak and expressing it as a percentage of the total integrated radioactivity.
In Vitro Stability Testing in Serum
Materials:
-
[18F]this compound solution
-
Human or animal serum
-
Incubator at 37°C
-
HPLC system for analysis
Procedure:
-
Add a known amount of [18F]this compound to a vial containing serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the serum mixture.
-
Precipitate the proteins (e.g., with cold acetonitrile) and centrifuge to obtain a clear supernatant.
-
Analyze the supernatant by radio-HPLC to determine the percentage of intact [18F]this compound remaining.
-
Plot the percentage of intact tracer against time to assess the stability.
Visualizations
References
- 1. Update on PET radiopharmaceuticals for imaging hepatocellular carcinoma [repository.up.ac.za]
- 2. pure.au.dk [pure.au.dk]
- 3. Galactose as Broad Ligand for Multiple Tumor Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and evaluation of asgpr-targeted atorvastatin derivatives [publichealthtoxicology.com]
- 6. Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icrjournal.ir [icrjournal.ir]
- 8. cme.lww.com [cme.lww.com]
- 9. researchgate.net [researchgate.net]
- 10. F-18 FDG PET/CT Imaging in Normal Variants, Pitfalls and Artifacts in the Abdomen and Pelvis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Patient Discomfort During FDG PET Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing patient discomfort during Fluorodeoxyglucose (FDG) Positron Emission Tomography (PET) procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of patient discomfort during an FDG PET scan?
Patients undergoing FDG PET scans can experience discomfort from several sources, including:
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Anxiety and Fear: This can stem from fear of the unknown, the enclosed space of the scanner (claustrophobia), and concern about the procedure's outcome.[1][2][3]
-
Physical Discomfort: This can include pain from the intravenous (IV) injection of the FDG tracer, discomfort from lying still for an extended period, and general aches.[4][5]
-
Environmental Factors: The clinical environment, including noise from the scanner and the temperature of the room, can contribute to discomfort.[6]
Q2: How can we proactively manage patient anxiety before the scan?
Pre-scan anxiety management is crucial for a smoother procedure. Key strategies include:
-
Thorough Patient Education: Clearly explain the PET scan process to the patient, including what they will experience at each step. This can help reduce fear of the unknown.[2]
-
Relaxation Techniques: Encourage the use of relaxation techniques such as deep breathing exercises, meditation, or mindfulness.[2][7][8] Studies have shown that mindfulness meditation can significantly reduce subjective and objective anxiety.[8]
-
Familiarization: If possible, allow the patient to see the scanner and the room before the procedure to help them become more comfortable with the environment.
-
Pharmacological Options: For patients with significant anxiety or claustrophobia, anxiolytic medications like Valium or Ativan may be prescribed by their physician.[4][9]
Q3: What are the best practices for minimizing pain during the FDG injection?
To minimize discomfort during the tracer injection:
-
Use of Topical Anesthetics: Consider the application of a topical anesthetic cream to the injection site prior to cannulation.
-
Skilled Personnel: Ensure the IV line is placed by an experienced technician to minimize the number of attempts and associated pain.
-
Patient Distraction: Engage the patient in conversation or provide other forms of distraction during the injection process.
Q4: How can we improve patient comfort during the uptake phase?
The uptake phase, where the patient must rest quietly for about an hour after the FDG injection, is a critical period for minimizing discomfort and ensuring good image quality.[10][11] Recommendations include:
-
Comfortable Environment: Provide a quiet, comfortable, and dimly lit room.[6][12] Offer blankets and cushions for physical support.[13]
-
Entertainment and Distraction: Allow patients to read, listen to music, or watch television during this time.[4][14]
-
Clear Communication: Ensure the patient understands the importance of remaining still and quiet to avoid muscle uptake of the FDG tracer, which can lead to artifacts in the images.[11]
Q5: What strategies can be employed to manage claustrophobia during the scan?
Claustrophobia is a significant concern for many patients.[5] To mitigate this:
-
Communication: Maintain verbal contact with the patient throughout the scan. Providing updates on the remaining time can be helpful.
-
Patient-Held Call Device: Providing a patient-held call device has been shown to significantly reduce anxiety by giving them a sense of control and a direct line of communication to the technologist.[1]
-
Visual and Auditory Distractions: Some centers use "Ambient Experience" systems that project calming scenes and play soothing music to create a more relaxing environment.[6][15]
-
Eye Covering: A simple washcloth or eye mask can help patients who feel anxious with their eyes open inside the scanner.[16][17]
-
Prone Positioning: In some cases, scanning the patient in a prone position (lying on their stomach) may be better tolerated.
-
Pharmacological Intervention: As mentioned, pre-medication with an anxiolytic can be very effective.[4][9]
Troubleshooting Guides
Issue: Patient expresses significant anxiety or fear before the procedure.
| Possible Cause | Troubleshooting Steps |
| Fear of the unknown | 1. Take the time to thoroughly explain the entire procedure in simple, understandable terms.[2] 2. Answer all of the patient's questions patiently and completely. 3. Provide informational materials or videos about the PET scan experience.[12] |
| Claustrophobia | 1. Discuss the option of sedation with the referring physician.[4][9] 2. Explain the coping mechanisms that will be available during the scan (e.g., communication, call button, eye covering).[1][16] 3. If available, show the patient the scanner ahead of time. |
| General anxiety | 1. Suggest and guide the patient through relaxation techniques like deep breathing or a brief mindfulness exercise.[7][8] 2. Create a calm and reassuring environment. |
Issue: Patient is moving during the scan, potentially compromising image quality.
| Possible Cause | Troubleshooting Steps |
| Physical discomfort | 1. Pause the scan if necessary and communicate with the patient to identify the source of discomfort. 2. Use positioning aids like cushions and blankets to improve comfort.[13] 3. Ensure the room temperature is comfortable. |
| Anxiety or restlessness | 1. Verbally reassure the patient and remind them of the importance of remaining still. 2. Provide updates on the time remaining for the scan. 3. If not already in use, offer calming music through headphones.[17] |
Quantitative Data on Interventions
The following tables summarize quantitative data from studies evaluating interventions to reduce patient discomfort.
Table 1: Effect of a Patient-Held Communication Device on Anxiety
| Metric | Control Group (No Device) | Intervention Group (With Device) | Outcome | Reference |
| Perceived Anxiety Reduction | N/A | 75% of respondents | Positive perception of anxiety reduction | [1][3] |
| Would Request Device in Future | N/A | 84% of respondents | High patient satisfaction | [1][3] |
| Mean Spielberger Anxiety Score (First-time patients) | 27.3 ± 9.0 | 23.1 ± 3.6 | 16% reduction in anxiety (not statistically significant) | [1] |
| Odds Ratio for Experiencing Same Anxiety Level | N/A | 4.9 times less likely | Statistically significant reduction in the likelihood of experiencing anxiety | [1] |
Table 2: Effect of Mindfulness Meditation on Anxiety and Heart Rate
| Metric | Control Group | Intervention Group (Mindfulness Recording) | Statistical Significance | Reference |
| Subjective Anxiety | Higher | Lower | p < 0.001 | [8] |
| Total Anxiety (STAI Scale) | Higher | Lower | p < 0.001 | [8] |
| Heart Rate | Higher | Lower | p < 0.001 | [8] |
Experimental Protocols
Protocol 1: Implementation of a Patient-Held Communication Device
-
Objective: To assess the impact of a tangible communication device on patient anxiety during PET/CT imaging.
-
Methodology:
-
Patient Recruitment: Clinical patients with various oncologic indications scheduled for an 18F-FDG PET/CT scan are recruited for the study.
-
Group Allocation: Patients are divided into a control group (standard communication via intercom) and an intervention group (provided with a handheld call device).
-
Anxiety Assessment:
-
Perception Survey: A subset of patients receives a survey assessing their personal perceptions of the device's utility in reducing anxiety and improving feelings of safety.
-
Spielberger State-Trait Anxiety Inventory (STAI): The remaining patients complete the standardized STAI survey to measure state anxiety levels before and after the scan.
-
-
Data Analysis: Survey results and STAI scores are statistically analyzed to compare anxiety levels between the control and intervention groups.
-
Protocol 2: Single-Session Mindfulness Meditation Intervention
-
Objective: To evaluate the effectiveness of a single-session mindfulness meditation recording on reducing anxiety and heart rate in patients undergoing a PET/CT study.
-
Methodology:
-
Patient Recruitment: Cancer patients scheduled for an 18F-FDG PET/CT scan are enrolled.
-
Randomization: Patients are randomly assigned to either an experimental group or a control group.
-
Intervention: The experimental group listens to a mindfulness meditation recording during the uptake phase. The control group undergoes the standard procedure without the recording.
-
Data Collection:
-
Subjective Anxiety: Measured using a visual analog scale or similar rating scale before and after the uptake phase.
-
Objective Anxiety: The State-Trait Anxiety Inventory (STAI) is administered.
-
Physiological Measurement: Heart rate is recorded.
-
-
Data Analysis: Pre- and post-intervention measures of anxiety and heart rate are compared between the two groups using appropriate statistical tests.
-
Visualizations
Caption: Workflow for evaluating a patient communication device.
Caption: Strategies for mitigating patient discomfort.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. Stay Calm During PET Scan: Patient Relaxation Tips and Best Practices - Liv Hospital [int.livhospital.com]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. Preparing for Your PET/CT Scan | Dana-Farber Cancer Institute [dana-farber.org]
- 5. PET Scans (Positron Emission Tomography): Purpose, Procedure, Results [webmd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Tips for Managing PET and CT Scan Anxiety | MyLymphomaTeam [mylymphomateam.com]
- 8. Using Mindfulness to Reduce Anxiety During PET/CT Studies | Semantic Scholar [semanticscholar.org]
- 9. nyulangoneib.staywellsolutionsonline.com [nyulangoneib.staywellsolutionsonline.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. appliedradiology.com [appliedradiology.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies for Reducing Radiation Exposure in FDG-PET Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help minimize radiation exposure in Fluorodeoxyglucose (FDG)-Positron Emission Tomography (PET) studies while maintaining high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of radiation exposure in an FDG-PET study?
A1: The two main sources of radiation exposure in an FDG-PET/CT study are the injected radiotracer, [¹⁸F]FDG, and the computed tomography (CT) scan. The CT component can contribute to 50-80% of the total radiation dose.[1] In PET/MRI studies, the primary source of radiation is the radiotracer, significantly reducing the overall exposure compared to PET/CT.[1][2][3][4][5]
Q2: What are the key strategies to reduce radiation dose in FDG-PET studies?
A2: Key strategies can be categorized into three main areas:
-
Radiotracer Dose Optimization: This involves tailoring the injected [¹⁸F]FDG activity to the specific patient or animal model, study objective, and scanner sensitivity.
-
Advanced Imaging Technology: Utilizing sensitive PET scanners, such as those with a long axial field-of-view (LAFOV), and hybrid imaging modalities like PET/MRI can significantly lower the required radiotracer dose.[1][6]
-
Image Acquisition and Reconstruction Parameters: Optimizing scan time and employing advanced image reconstruction techniques, such as iterative reconstruction (IR), can maintain image quality with reduced radiation dose.[7][8][9][10]
Q3: How does PET/MRI compare to PET/CT in terms of radiation exposure?
A3: PET/MRI offers a marked reduction in radiation dose, approximately 73% less than PET/CT, because it eliminates the CT scan.[3] The mean effective dose of a whole-body PET/CT can be around 23 mSv, with the CT scan accounting for about 18.2 mSv.[3] By using PET/MRI, this significant portion of the radiation dose is avoided.[1][3]
Q4: What is the impact of iterative reconstruction (IR) on radiation dose and image quality?
A4: Iterative reconstruction algorithms can significantly reduce image noise and improve image quality, allowing for a reduction in radiation dose of up to 56% compared to standard filtered back projection (FBP) reconstruction without compromising diagnostic quality.[7][8][9][10] Studies have shown that IR techniques can reduce the effective dose by approximately 48% in pancreatic CT scans while maintaining or even improving image quality.[8][9]
Q5: Are there specific considerations for reducing radiation dose in pediatric FDG-PET studies?
A5: Yes, pediatric patients are more sensitive to radiation, making dose reduction crucial. Strategies include:
-
Weight-based dosing: Adjusting the injected [¹⁸F]FDG activity based on the child's weight.
-
Utilizing PET/MRI: This is particularly beneficial in children to avoid the radiation from CT.[1]
-
Optimizing CT parameters: If PET/CT is necessary, using low-dose CT protocols is essential.
Q6: How can occupational radiation exposure be minimized for research personnel?
A6: Staff handling [¹⁸F]FDG are at risk of occupational exposure. Key safety measures include:
-
Time, Distance, and Shielding: Minimize time spent near the radioactive source, maximize distance, and use appropriate shielding (e.g., lead aprons, syringe shields).
-
Automated Dispensing and Injection Systems: These systems can reduce handling time and exposure.
-
Proper Waste Management: Follow institutional guidelines for the disposal of radioactive waste.
-
Personal Dosimetry: All personnel should wear dosimeters to monitor their radiation exposure.[11]
Troubleshooting Guides
Issue 1: Poor Image Quality (High Noise) in Low-Dose FDG-PET Scans
| Possible Cause | Troubleshooting Steps |
| Insufficient injected dose for the scanner's sensitivity. | 1. Review and confirm the scanner's specifications and recommended minimum activity for the specific protocol. 2. Consider slightly increasing the injected dose, staying within ALARA (As Low As Reasonably Achievable) principles. |
| Inadequate scan acquisition time. | 1. Increase the scan duration per bed position to acquire more counts. 2. For dynamic studies, optimize the time-framing to ensure sufficient counts in each frame. |
| Suboptimal image reconstruction parameters. | 1. Utilize iterative reconstruction (IR) algorithms instead of filtered back projection (FBP). IR is more effective at reducing noise in low-count acquisitions.[7][8][9][10] 2. Experiment with the number of iterations and subsets in the IR algorithm to find the optimal balance between noise reduction and image sharpness.[12] |
| Patient motion during the scan. | 1. Ensure the subject is comfortable and immobilized. 2. Use motion correction software if available. |
Issue 2: Inaccurate Quantification (SUV) in Low-Dose Studies
| Possible Cause | Troubleshooting Steps |
| High image noise affecting SUVmax. | 1. Use SUVpeak or SUVmean for quantification, as these are generally more robust to noise than SUVmax. 2. Apply post-reconstruction smoothing filters judiciously to reduce noise before quantification. |
| Incorrect calibration of the PET scanner. | 1. Perform regular quality control and calibration checks of the scanner according to the manufacturer's recommendations. |
| Errors in injected dose measurement or timing. | 1. Accurately measure the injected dose using a calibrated dose calibrator. 2. Precisely record the injection time and the scan start time for accurate decay correction. |
Quantitative Data Summary
Table 1: Comparison of Effective Radiation Doses for PET/CT and PET/MRI
| Imaging Modality | Mean Effective Dose (mSv) | Contribution from PET Component (mSv) | Contribution from CT Component (mSv) | Reference |
| Whole-Body PET/CT | 23 (± 11) | 5.6 (± 1.5) | 18.2 (± 10) | [3] |
| Whole-Body PET/MRI | 5.6 (± 1.5) | 5.6 (± 1.5) | 0 | [3] |
Table 2: Impact of Iterative Reconstruction (IR) on Radiation Dose and Image Quality
| Reconstruction Method | Relative Radiation Dose | Image Noise | Signal-to-Noise Ratio (SNR) | Contrast-to-Noise Ratio (CNR) | Reference |
| Filtered Back Projection (FBP) - Standard Dose | 100% | Higher | Lower | Lower | [8][9] |
| Filtered Back Projection (FBP) - Reduced Dose | ~52% | Significantly Higher | Significantly Lower | Significantly Lower | [8][9] |
| Iterative Reconstruction (IR) - Reduced Dose | ~52% | Significantly Lower | Significantly Higher | Significantly Higher | [8][9] |
Experimental Protocols
Protocol 1: Standard vs. Low-Dose [¹⁸F]FDG Preclinical Imaging in a Mouse Model
This protocol outlines a typical approach for comparing standard and low-dose FDG-PET imaging in a preclinical setting to validate a dose-reduction strategy.
1. Animal Preparation:
-
Fast mice for 4-6 hours before [¹⁸F]FDG injection to reduce blood glucose levels.
-
Anesthetize the mice using isoflurane (2-3% in oxygen).
-
Maintain body temperature using a heating pad throughout the procedure.
2. Radiotracer Administration:
-
Standard Dose Group: Administer 7.4 MBq (200 µCi) of [¹⁸F]FDG in 100-200 µL of saline via tail vein injection.
-
Low-Dose Group: Administer 1.85 MBq (50 µCi) of [¹⁸F]FDG in 100-200 µL of saline via tail vein injection.
3. Uptake Period:
-
Allow for a 60-minute uptake period. Keep the animals anesthetized and warm during this time to minimize physiological variability.
4. PET/CT Imaging:
-
Position the mouse on the scanner bed.
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization (e.g., 40-50 kVp, <1 mA).
-
PET Scan: Acquire a 10-15 minute static PET scan.
5. Image Reconstruction:
-
Reconstruct PET images using an appropriate algorithm (e.g., 3D OSEM or FBP).
-
For the low-dose group, it is highly recommended to use an iterative reconstruction algorithm to improve image quality.
6. Data Analysis:
-
Draw regions of interest (ROIs) on major organs and any tumors.
-
Calculate the Standardized Uptake Value (SUV) for each ROI.
-
Compare image quality, signal-to-noise ratio, and quantitative accuracy between the standard and low-dose groups.
Visualizations
References
- 1. PET/MRI: Where Might It Replace PET/CT? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very different external radiation doses in patients undergoing PET/CT or PET/MRI scans and factors affecting them. | Semantic Scholar [semanticscholar.org]
- 3. auntminnie.com [auntminnie.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Whole-Body 18F FDG PET/MR Imaging and Whole-Body 18F FDG PET/CT in Terms of Lesion Detection and Radiation Dose in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Image Quality and Quantitative PET Parameters of Low-Dose [18F]FDG PET in a Long Axial Field-of-View PET/CT Scanner | Semantic Scholar [semanticscholar.org]
- 7. Iterative reconstruction improves image quality and reduces radiation dose in trauma protocols; A human cadaver study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Iterative Reconstruction Algorithms on Image Quality and Radiation Dose in Computed Tomography Scan of Patients with Malignant Pancreatic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Iterative Reconstruction Algorithms on Image Quality and Radiation Dose in Computed Tomography Scan of Patients with Malignant Pancreatic Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of iterative reconstruction on image quality and radiation dose in multidetector CT of large body size adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiation exposure of Staff handling 18Fluorine-Fluorodeoxyglucose in a new positron emission tomography/computed tomography centre - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Refining Data Analysis for Dynamic FDG PET/CT
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their data analysis for dynamic 18F-Fluorodeoxyglucose (FDG) Positron Emission Tomography/Computed Tomography (PET/CT) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of dynamic FDG PET/CT over static imaging?
Dynamic PET/CT offers a significant advantage by providing quantitative measurements of tissue metabolic activity over time, rather than a single snapshot. This allows for the calculation of kinetic parameters that reflect specific physiological processes.[1][2] Static imaging, which is more common clinically, provides semi-quantitative Standardized Uptake Values (SUV) that can be influenced by various factors like patient weight and uptake time.[3][4] Dynamic scanning can lead to a more precise evaluation of metabolic changes, which is particularly valuable in oncology for assessing early treatment response.[1]
Q2: What is an "input function" and why is it critical for kinetic modeling?
The input function, specifically the arterial input function (AIF), represents the concentration of the radiotracer in arterial blood plasma over time.[5][6] It is a crucial component of kinetic modeling as it describes the delivery of the tracer to the tissue of interest.[6] Accurate determination of the input function is essential for the reliable estimation of kinetic parameters like the rate of FDG uptake (Ki).[1]
Q3: What are the common methods for determining the input function?
There are three primary methods for determining the input function:
-
Arterial Blood Sampling: This is considered the gold standard and involves taking serial arterial blood samples to directly measure the radiotracer concentration.[5][7] However, it is invasive and technically demanding.[7]
-
Image-Derived Input Function (IDIF): This non-invasive method involves defining a region of interest (ROI) over a large artery, such as the aorta or carotid artery, within the PET scan's field of view to measure the tracer concentration directly from the images.[5][7]
-
Population-Based Input Function (PBIF): This approach uses a standardized input function derived from a population of similar subjects. It is less accurate than the other methods but can be useful when arterial sampling or a clear arterial ROI is not feasible.[5][7]
Q4: What are the key kinetic parameters derived from dynamic FDG PET/CT analysis?
The most common and clinically relevant kinetic parameters include:
-
Ki (Influx rate constant): Represents the net rate of FDG uptake and phosphorylation in tissue. It is a key indicator of metabolic activity.[1]
-
MRFDG (Metabolic Rate of FDG): Provides a quantitative measure of the rate of glucose metabolism in the tissue.[1]
-
DVFDG (Distribution Volume of free FDG): Represents the volume of tissue in which the unmetabolized FDG is distributed.[1]
-
VB (Fractional Blood Volume): Indicates the fraction of the tissue volume that is occupied by blood.
Troubleshooting Guide
Data Acquisition & Reconstruction Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High noise levels in dynamic images | - Insufficient injected dose- Short frame durations, especially in later frames- Inappropriate reconstruction parameters | - Ensure injected dose adheres to established guidelines.[8]- Optimize framing scheme: use shorter frames early after injection and longer frames later.- Apply appropriate filters and iterative reconstruction algorithms to reduce noise. |
| Misalignment between PET and CT images | - Patient motion between the CT and PET acquisitions.[9][10]- Respiratory motion.[9] | - Immobilize the patient as much as possible.- Instruct the patient to breathe shallowly and consistently during the scan.[9]- Use motion correction software if available. |
| Artifacts from metallic implants | - High attenuation of photons by the metal causes streaks and inaccurate attenuation correction.[10][11] | - If possible, position the patient to exclude the implant from the field of view.- Use specialized metal artifact reduction (MAR) software during reconstruction.[10]- Review non-attenuation-corrected images to assess underlying activity.[11] |
| CT truncation artifacts | - The patient's body extends beyond the CT field of view (FOV), leading to incomplete attenuation correction data.[9][11] | - Position the patient with arms up to reduce the transverse dimension.[9]- Utilize scanner software that can extrapolate the CT data beyond the FOV. |
Kinetic Modeling & Analysis Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unreliable or physiologically implausible kinetic parameter estimates | - Inaccurate input function.- Poor quality of time-activity curves (TACs) due to noise or motion.- Inappropriate kinetic model selection. | - Carefully validate the input function (arterial, image-derived, or population-based). For IDIF, ensure the ROI is correctly placed and corrected for partial volume effects.- Improve TAC quality through motion correction and appropriate image filtering.- Select a kinetic model (e.g., two-tissue compartment model for FDG) that is appropriate for the tracer and biological question.[3] |
| Difficulty in defining a reliable Image-Derived Input Function (IDIF) | - Partial volume effects due to small artery size.- Spill-over of activity from adjacent tissues.- Patient motion causing the artery to move out of the ROI. | - Place the ROI in the center of the largest visible artery (e.g., descending aorta).- Apply partial volume correction algorithms.- Perform motion correction on the dynamic image series before defining the IDIF. |
| High variability in results between subjects | - Biological variability.- Inconsistent patient preparation (e.g., fasting state, blood glucose levels).[4]- Differences in data acquisition or analysis protocols. | - Standardize patient preparation protocols strictly.- Ensure consistent acquisition parameters (e.g., uptake time, scan duration) across all subjects.[4]- Use a consistent and validated analysis pipeline for all datasets. |
Quantitative Data Summary
The following table provides a summary of key quantitative parameters and typical considerations in dynamic FDG PET/CT. Note that specific values can vary depending on the scanner, reconstruction methods, and patient population.
| Parameter | Description | Typical Considerations |
| Injected Activity | Amount of 18F-FDG administered to the patient. | Typically 185-370 MBq (5-10 mCi), adjusted for patient weight. Lower doses may be possible with high-sensitivity scanners.[12] |
| Uptake Time | Time between tracer injection and the start of the scan. | For dynamic scans, acquisition starts immediately after injection. For static scans, typically 60-90 minutes.[4] |
| Blood Glucose Level | Patient's blood glucose level prior to injection. | Should ideally be below 150-200 mg/dL to avoid competitive inhibition of FDG uptake.[4] |
| Dynamic Scan Duration | Total time of the dynamic PET acquisition. | Typically 60 minutes for FDG to capture the full kinetic curve.[3] |
| Framing Scheme | Duration and number of time frames in the dynamic series. | Often starts with short frames (e.g., 10-30 seconds) and progresses to longer frames (e.g., 5 minutes). A representative scheme might be: 12x10s, 6x30s, 5x60s, 8x300s.[13] |
Experimental Protocols
Protocol 1: Standard Dynamic FDG PET/CT Acquisition
-
Patient Preparation:
-
Fast for a minimum of 6 hours prior to the scan.
-
Ensure blood glucose level is below 150 mg/dL.
-
Hydrate the patient well.
-
-
Radiotracer Injection:
-
Administer 185-370 MBq of 18F-FDG intravenously as a bolus injection.
-
Record the exact injected dose and time of injection.
-
-
Image Acquisition:
-
Position the patient on the scanner bed, ensuring the region of interest is within the field of view.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Begin the dynamic PET acquisition immediately at the time of injection.
-
Acquire data for a total of 60 minutes using a predefined framing scheme (e.g., 12x10s, 6x30s, 5x60s, 8x300s).
-
-
Image Reconstruction:
-
Reconstruct the dynamic PET data into a series of 3D images for each time frame.
-
Apply all necessary corrections, including attenuation, scatter, and decay correction.
-
Protocol 2: Kinetic Analysis using an Image-Derived Input Function (IDIF)
-
Data Preprocessing:
-
Perform motion correction on the reconstructed dynamic PET images if necessary.
-
Co-register the dynamic PET images with the corresponding CT images.
-
-
IDIF Extraction:
-
Identify a large artery (e.g., descending aorta) on the CT or summed late-frame PET images.
-
Draw a region of interest (ROI) in the center of the artery, avoiding the vessel walls.
-
Extract the average radioactivity concentration from this ROI for each time frame to generate the blood time-activity curve.
-
Apply corrections for partial volume effects and convert blood activity to plasma activity if required.
-
-
Tissue Time-Activity Curve (TAC) Generation:
-
Define ROIs over the tissues of interest on the co-registered CT or PET images.
-
Extract the average radioactivity concentration from these ROIs for each time frame to generate the tissue TACs.
-
-
Kinetic Modeling:
-
Select an appropriate compartmental model (e.g., the two-tissue compartment model for FDG).
-
Fit the model to the tissue TACs using the extracted IDIF as the input function.
-
Estimate the kinetic parameters (Ki, MRFDG, etc.) for each ROI.
-
Visualizations
Caption: Experimental workflow for dynamic FDG PET/CT data analysis.
Caption: Two-tissue compartment model for FDG kinetics.
Caption: Troubleshooting logic for unreliable kinetic parameter estimates.
References
- 1. Dynamic FDG PET/CT imaging: quantitative assessment, advantages and application in the diagnosis of malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Kinetic modeling and parametric imaging with dynamic PET for oncological applications: general considerations, current clinical applications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. hug.ch [hug.ch]
- 7. wanglab.faculty.ucdavis.edu [wanglab.faculty.ucdavis.edu]
- 8. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cme.lww.com [cme.lww.com]
- 10. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Dynamic whole body PET parametric imaging: I. Concept, acquisition protocol optimization and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: FDGal-PET vs. FDG-PET for the Detection of Hepatocellular Carcinoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-deoxy-2-[¹⁸F]fluoro-D-galactose (FDGal)-PET and 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG)-PET for the detection of hepatocellular carcinoma (HCC), supported by available experimental data.
Hepatocellular carcinoma, the most prevalent form of primary liver cancer, presents a significant diagnostic challenge. While FDG-PET is a cornerstone in oncology imaging, its utility in HCC is hampered by variable tumor uptake. This has spurred the investigation of alternative radiotracers like this compound, which targets a distinct metabolic pathway in liver cells. This guide delves into the performance of both imaging modalities, offering a comprehensive overview for informed decision-making in research and clinical trial settings.
Performance Data: this compound-PET vs. FDG-PET in HCC Detection
Direct head-to-head comparisons with extensive quantitative data for this compound-PET versus FDG-PET in large patient cohorts remain limited in published literature. However, existing studies provide valuable insights into their individual performance and potential complementary roles.
| Metric | FDG-PET for HCC | This compound-PET for HCC | Key Considerations |
| Sensitivity | Approximately 50-70%[1] | Potentially higher, especially for well-differentiated HCC. One study showed promising results for detecting both intra- and extrahepatic HCC.[2] | FDG-PET sensitivity is notably lower in well-differentiated HCC due to high glucose-6-phosphatase activity. |
| Specificity | Variable | Data is still emerging from ongoing clinical trials. | High focal uptake of either tracer is generally indicative of malignancy, but inflammation can be a confounding factor for FDG. |
| Positive Predictive Value (PPV) | Data not consistently reported across studies. | Data is still emerging from ongoing clinical trials. | |
| Negative Predictive Value (NPV) | Data not consistently reported across studies. | Data is still emerging from ongoing clinical trials. | |
| Tumor-to-Background Ratio (TBR) | Often low, complicating the differentiation of tumor from healthy liver tissue. | Can be challenged by high uptake in normal liver tissue.[1] | The high physiological uptake in the liver is a challenge for both tracers. |
Signaling Pathways and Biochemical Mechanisms
The differential uptake of this compound and FDG in HCC is rooted in the distinct metabolic pathways they trace.
This compound Uptake Pathway
This compound is a galactose analog that is specifically taken up by hepatocytes via the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these cells. This mechanism allows for the imaging of hepatocyte function. In HCC, the expression of ASGPR can be altered, leading to differential uptake compared to healthy liver tissue.
This compound uptake is mediated by the asialoglycoprotein receptor (ASGPR).
FDG Uptake Pathway
FDG, a glucose analog, is transported into cells via glucose transporters (GLUTs) and phosphorylated by hexokinase. Many cancer cells exhibit increased glycolysis (the Warburg effect) and therefore show high FDG uptake. However, well-differentiated HCC often retains high levels of glucose-6-phosphatase, an enzyme that dephosphorylates FDG-6-phosphate, allowing the tracer to exit the cell and resulting in low accumulation.
FDG uptake is influenced by glucose transporters and hexokinase activity.
Experimental Protocols
Detailed and standardized protocols are critical for reproducible and comparable results in clinical imaging.
This compound-PET/CT Protocol for HCC Detection
A representative protocol for ¹⁸F-FDGal PET/CT imaging in patients with HCC involves the following key steps[1]:
-
Patient Preparation: No specific dietary restrictions are typically required.
-
Radiotracer Administration: Intravenous injection of ¹⁸F-FDGal.
-
Imaging Protocol:
-
A 20-minute dynamic PET/CT scan of the liver can be performed to generate a 3D metabolic image.
-
A traditional static whole-body PET/CT is acquired one hour post-injection.
-
A late static whole-body PET/CT may be performed at two or three hours post-injection.[1]
-
-
Image Analysis: Volumes of interest (VOIs) are drawn around the tumor and background liver tissue on co-registered contrast-enhanced CT or MRI images to calculate standardized uptake values (SUV) and tumor-to-background (T/B) ratios.[1]
FDG-PET/CT Protocol for Liver Imaging
A typical FDG-PET/CT protocol for oncological imaging of the liver includes[3][4]:
-
Patient Preparation: Patients are required to fast for at least six hours prior to the scan to minimize physiological glucose uptake in non-target tissues. Blood glucose levels should be checked before radiotracer injection.
-
Radiotracer Administration: Intravenous injection of ¹⁸F-FDG (approximately 5.5 MBq/kg of body weight).[4]
-
Uptake Period: A resting period of about 45-60 minutes allows for the distribution and uptake of the tracer.[4]
-
Imaging Protocol: A whole-body PET/CT scan is performed from the skull base to the proximal thighs.[4]
-
Image Analysis: Similar to this compound-PET, SUVs and T/B ratios are calculated based on VOIs drawn on the fused PET/CT images.
Experimental Workflow: A Comparative Study
A logical workflow for a head-to-head comparison of this compound-PET and FDG-PET in the same patient cohort would be as follows:
A workflow for comparing this compound-PET and FDG-PET in HCC patients.
Conclusion
Current evidence suggests that FDG-PET has a limited and variable sensitivity for the detection of primary hepatocellular carcinoma, particularly for well-differentiated tumors. This compound-PET, which targets the asialoglycoprotein receptor on hepatocytes, presents a promising alternative, although robust, large-scale comparative data on its diagnostic accuracy versus FDG-PET is still needed. A clinical trial directly comparing the two tracers is underway and its results will be crucial for defining the future role of this compound-PET in the clinical management of HCC.[5] For researchers and drug development professionals, understanding the distinct biochemical underpinnings and imaging protocols of these two radiotracers is essential for designing informative preclinical and clinical studies aimed at improving the diagnosis and treatment of hepatocellular carcinoma.
References
- 1. Optimal 2-[18F]fluoro-2-deoxy-d-galactose PET/CT protocol for detection of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carebox Connect [connect.careboxhealth.com]
- 3. Imaging Analysis of HCC Using 18F-FDG-PET/CT [bio-protocol.org]
- 4. The Prognostic Value of 18F-FDG PET/CT for Hepatocellular Carcinoma Treated with Transarterial Chemoembolization (TACE) [thno.org]
- 5. clinicaltrial.be [clinicaltrial.be]
A Comparative Analysis of FDGal and [11C]-Acetate for Liver Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance, mechanisms, and experimental protocols of two key radiotracers in liver cancer diagnostics.
In the landscape of molecular imaging for liver tumors, particularly hepatocellular carcinoma (HCC), the choice of radiotracer is paramount for accurate diagnosis, staging, and assessment of treatment response. While 18F-FDG is a widely used PET tracer, its utility in well-differentiated HCC is limited. This has spurred the investigation of alternative tracers that exploit different metabolic pathways active in liver cancer. This guide provides a detailed comparative analysis of two such tracers: 18F-Fluorodeoxygalactose (FDGal), which targets galactose metabolism, and [11C]-acetate, which is involved in fatty acid synthesis.
Quantitative Performance Data
The diagnostic performance of a radiotracer is a critical factor in its clinical utility. The following tables summarize the available quantitative data for this compound and [11C]-acetate in the context of liver tumors.
| Tracer | Tumor Type | Sensitivity | Specificity | Key Findings |
| 18F-FDGal | Hepatocellular Carcinoma (HCC) | Data not available in large cohort studies | Data not available in large cohort studies | Promising for imaging galactose metabolism in the liver. Further studies are needed to establish definitive performance metrics. |
| [11C]-acetate | Hepatocellular Carcinoma (HCC) | 87.3% (for lesions ≤ 3)[1][2][3] | High (Specific for HCC over other malignancies)[1][3] | Particularly effective for well-differentiated HCC.[1][3] Complementary to 18F-FDG.[1][3] |
| Cholangiocarcinoma | No significant uptake observed.[1][3] | - | Not a suitable tracer for this malignancy.[1][3] | |
| Liver Metastases | No significant uptake observed.[1][3] | - | Not effective for detecting metastases from other primary cancers to the liver.[1][3] |
Signaling Pathways and Metabolic Mechanisms
The uptake and retention of this compound and [11C]-acetate in liver tumors are governed by distinct metabolic pathways, providing complementary information about the tumor's biology.
[11C]-Acetate Uptake and Metabolism
[11C]-acetate is a precursor for fatty acid synthesis, a pathway often upregulated in well-differentiated HCC. Acetate enters the cell and is converted to acetyl-CoA, which is then incorporated into fatty acids and phospholipids. This increased lipogenesis in certain tumor cells leads to the trapping of the radiolabel.
18F-FDGal Uptake and Metabolism
18F-FDGal is an analog of galactose and is transported into hepatocytes via the asialoglycoprotein receptor (ASGPR) and glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by galactokinase to 18F-FDGal-1-phosphate. This phosphorylated form is trapped within the cell, allowing for PET imaging. The uptake of this compound reflects the activity of the galactose metabolic pathway.
Experimental Protocols
Adherence to standardized experimental protocols is crucial for obtaining reliable and reproducible imaging data.
[11C]-Acetate PET/CT Protocol
A study by Ho et al. outlines a typical protocol for [11C]-acetate PET imaging in liver tumors.[1][3]
Patient Preparation:
Imaging Protocol:
-
Intravenous injection of [11C]-acetate.
-
PET scan of the upper abdomen.
-
Often performed in conjunction with an 18F-FDG PET scan for a dual-tracer evaluation.[1][3]
18F-FDGal PET/CT Protocol
A standardized protocol for 18F-FDGal PET/CT has been proposed to optimize the detection of HCC.
Patient Preparation:
-
Fasting for a minimum of 6 hours.
-
Encouraged to drink water.
Imaging Protocol:
-
Intravenous injection of 100 MBq of 18F-FDGal.
-
Static whole-body PET/CT scan performed 1 hour after injection.
-
Dynamic PET/CT of the liver and late static whole-body PET/CT are not considered to offer additional advantages for routine clinical use.
Comparative Summary and Future Directions
The available evidence suggests that [11C]-acetate is a valuable tool for imaging well-differentiated HCC, a subtype often missed by 18F-FDG PET. Its high specificity for HCC over other liver malignancies is a significant advantage. However, its utility is limited in poorly differentiated HCC, cholangiocarcinoma, and liver metastases.
18F-FDGal, targeting a different metabolic pathway, holds promise as a specific tracer for liver parenchymal cells. While a standardized imaging protocol has been proposed, comprehensive clinical data on its diagnostic performance, particularly in direct comparison with other tracers like [11C]-acetate, is still needed to fully establish its role in the clinical management of liver tumors.
Future research should focus on head-to-head comparative studies of this compound and [11C]-acetate in large, well-defined patient cohorts with various types of liver tumors. Such studies will be crucial for determining the optimal imaging strategy for different clinical scenarios and for advancing personalized medicine in liver cancer.
References
Validating FDGal PET Against Liver Biopsy for Fibrosis Staging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate staging of liver fibrosis is paramount for patient prognosis, monitoring disease progression, and evaluating the efficacy of novel therapeutics. For decades, liver biopsy has been the established gold standard for this purpose. However, its invasive nature, potential for complications, and sampling variability have driven the search for reliable, non-invasive alternatives.[1] One of the most promising emerging technologies is [¹⁸F]fluoro-2-deoxy-D-galactose Positron Emission Tomography (FDGal PET) , a functional imaging technique that visualizes and quantifies regional metabolic function of the liver.
This guide provides an objective comparison of this compound PET and liver biopsy for the staging of liver fibrosis, supported by available experimental data and methodologies. While direct head-to-head clinical trial data comparing the diagnostic accuracy of this compound PET with liver biopsy across all fibrosis stages remains forthcoming in publicly available literature, this guide synthesizes the existing knowledge to offer a comprehensive overview for researchers and drug development professionals.
Quantitative Data Comparison
The following table summarizes the key performance metrics for liver biopsy and presents a hypothetical framework for evaluating this compound PET, based on data structures from studies using other PET tracers for liver fibrosis assessment. The values for this compound PET are illustrative and underscore the need for dedicated clinical validation studies.
| Feature | Liver Biopsy | This compound PET (Hypothetical) |
| Primary Endpoint | Histopathological assessment of fibrosis (METAVIR score: F0-F4)[2] | Standardized Uptake Value (SUV) or other quantitative metrics |
| Sensitivity for Significant Fibrosis (≥F2) | N/A (Gold Standard) | Requires Clinical Validation |
| Specificity for Significant Fibrosis (≥F2) | N/A (Gold Standard) | Requires Clinical Validation |
| AUROC for Significant Fibrosis (≥F2) | N/A (Gold Standard) | Requires Clinical Validation |
| Invasiveness | High (percutaneous or transjugular needle biopsy)[1] | Low (intravenous tracer injection) |
| Sampling Error | Potential for significant error due to small sample size and heterogeneity of fibrosis[1] | Provides an assessment of the entire liver volume |
| Complications | Pain, bleeding, infection, perforation of other organs (rare)[1] | Minimal, primarily related to radiation exposure (low dose) |
| Repeatability | Limited due to invasiveness and patient discomfort | High, allowing for longitudinal monitoring of disease progression |
Experimental Protocols
Liver Biopsy Protocol
Liver biopsy is a well-established procedure for obtaining a tissue sample for histological analysis.[1]
1. Patient Preparation:
-
Patients are typically required to fast for at least 6 hours prior to the procedure.
-
A review of medications is conducted, with discontinuation of anticoagulants or antiplatelet agents for a specified period.
-
Baseline blood tests, including a complete blood count and coagulation profile, are performed.
-
Informed consent is obtained after a thorough explanation of the procedure, risks, and benefits.
2. Procedure (Percutaneous Approach):
-
The patient is positioned, typically in the supine or left lateral decubitus position.
-
The biopsy site, usually in the right upper quadrant of the abdomen, is sterilized.
-
Local anesthesia is administered to numb the skin and underlying tissues.
-
Under ultrasound or CT guidance, a small incision is made in the skin.
-
A biopsy needle is inserted through the incision, into the liver, to obtain a small core of tissue.
-
The needle is withdrawn, and pressure is applied to the biopsy site to minimize bleeding.
3. Post-Procedure Care:
-
The patient is monitored for several hours for any signs of complications, such as bleeding or severe pain.
-
Vital signs are checked regularly.
-
Strenuous activity is typically restricted for a period of time.
4. Histological Analysis:
-
The liver tissue sample is preserved in formalin and sent to a pathology laboratory.
-
A pathologist stains the tissue (e.g., with Masson's trichrome or Sirius red) and examines it under a microscope.
-
The degree of fibrosis is staged using a scoring system, most commonly the METAVIR system, which grades fibrosis on a scale of F0 (no fibrosis) to F4 (cirrhosis).[2]
Proposed this compound PET/CT Imaging Protocol for Liver Fibrosis Staging
This proposed protocol is based on methodologies from clinical trials of other PET tracers for liver imaging and fibrosis assessment.[3][4]
1. Patient Preparation:
-
Patients should fast for a minimum of 6 hours prior to the scan to ensure stable blood glucose levels.
-
Blood glucose levels should be measured before tracer injection, with a recommended level below 200 mg/dL.[5]
-
Patients should be well-hydrated.
-
A detailed medical history, including any history of liver disease, should be obtained.
-
Informed consent is required.
2. Radiotracer Administration:
-
A dose of approximately 100 MBq of [¹⁸F]this compound is administered intravenously as a bolus injection.[3]
3. PET/CT Imaging:
-
Imaging is typically performed on a dedicated PET/CT scanner.
-
A low-dose CT scan is acquired first for attenuation correction and anatomical localization.
-
Dynamic PET imaging of the liver is initiated simultaneously with the tracer injection and continues for a specified duration (e.g., 20-60 minutes) to capture the tracer kinetics.[3]
-
Alternatively, static whole-body PET images can be acquired at a set time point post-injection (e.g., 60 minutes).[3]
4. Image Analysis:
-
PET images are reconstructed and co-registered with the CT images.
-
Regions of interest (ROIs) are drawn on the liver parenchyma, avoiding major blood vessels and focal lesions.
-
For dynamic imaging, kinetic modeling can be applied to calculate parameters such as the hepatic metabolic clearance of this compound.
-
For static imaging, the mean Standardized Uptake Value (SUVmean) or SUV normalized by lean body mass (SULmean) within the liver ROIs is calculated.[4]
-
These quantitative PET parameters are then correlated with the fibrosis stage as determined by liver biopsy or other reference standards.
Visualizing the Mechanisms and Workflows
This compound Metabolic Pathway in Hepatocytes
The following diagram illustrates the metabolic pathway of this compound within a liver hepatocyte. This compound enters the cell and is phosphorylated by the enzyme galactokinase, trapping it intracellularly. This trapping mechanism is the basis for its use in PET imaging to measure liver function.
Experimental Workflow: Comparing this compound PET and Liver Biopsy
This diagram outlines the logical flow of a clinical study designed to validate this compound PET against liver biopsy for fibrosis staging.
Conclusion
This compound PET presents a compelling, non-invasive alternative to liver biopsy for the staging of liver fibrosis. Its ability to provide a quantitative assessment of metabolic function across the entire liver offers significant advantages over the focal and invasive nature of biopsy. While the current body of evidence is still growing, the foundational data on this compound metabolism and the successful application of other PET tracers in liver disease strongly support its potential. Further large-scale clinical trials directly comparing this compound PET with liver biopsy are essential to establish its diagnostic accuracy and integrate this promising technology into clinical practice and drug development pipelines. This will ultimately lead to improved patient management and more efficient evaluation of new therapies for chronic liver disease.
References
- 1. In vivo confirmation of altered hepatic glucose metabolism in patients with liver fibrosis/cirrhosis by 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staging Liver Fibrosis by Fibroblast Activation Protein Inhibitor PET in a Human-Sized Swine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal 2-[18F]fluoro-2-deoxy-d-galactose PET/CT protocol for detection of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of Early-stage Liver Fibrosis Using FDG-PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal clinical protocols for total-body 18F-FDG PET/CT examination under different activity administration plans - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FDGal and ICG Clearance Tests for Liver Function Assessment
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of hepatology and drug development, accurate assessment of liver function is paramount. Two prominent methods, the Fluorodeoxygalactose (FDGal) PET/CT imaging test and the Indocyanine Green (ICG) clearance test, offer quantitative insights into hepatic function. This guide provides an objective, data-driven comparison of these two modalities to aid researchers and clinicians in selecting the most appropriate test for their specific needs.
At a Glance: this compound vs. ICG Clearance Test
| Feature | This compound Clearance Test | ICG Clearance Test |
| Principle | Measures the metabolic trapping of the galactose analog ¹⁸F-FDGal in hepatocytes, reflecting galactokinase activity. | Measures the rate of removal of the dye Indocyanine Green from the bloodstream by the liver. |
| Methodology | Positron Emission Tomography/Computed Tomography (PET/CT) | Spectrophotometry or Pulse Dye Densitometry |
| Key Parameters | Hepatic Systemic Clearance (mL/min/100g), Metabolic Rate (K_met), Distribution Volume (V_d) | Plasma Disappearance Rate (PDR, %/min), Retention Rate at 15 min (R15, %) |
| Invasiveness | Minimally invasive (intravenous tracer injection) | Minimally invasive (intravenous dye injection, can be non-invasive with pulse dye densitometry) |
| Spatial Information | Provides regional (lobar, segmental) and global liver function information. | Provides global liver function information only. |
| Radiation Exposure | Yes (from the PET tracer ¹⁸F) | No |
Introduction to the Contestants
The This compound clearance test is a nuclear medicine imaging technique that provides a quantitative measure of regional and global liver metabolic function. It utilizes the positron-emitting tracer ¹⁸F-Fluorodeoxygalactose (¹⁸F-FDGal), a galactose analog. The clearance of this compound from the blood and its subsequent trapping in hepatocytes is primarily dependent on the activity of the enzyme galactokinase, the first and rate-limiting step in the Leloir pathway of galactose metabolism.
The Indocyanine Green (ICG) clearance test is a long-established method for assessing global liver function. ICG is a water-soluble, inert dye that, upon intravenous injection, is exclusively taken up by hepatocytes and excreted unchanged into the bile. Its rate of disappearance from the plasma is therefore a direct measure of the liver's ability to clear substances from the blood, reflecting both hepatic blood flow and hepatocellular function.
Experimental Protocols
This compound PET/CT Protocol
-
Patient Preparation: Patients are typically required to fast for at least 6 hours prior to the scan to ensure stable blood glucose levels.
-
Tracer Injection: A weight-based dose of ¹⁸F-FDGal is administered intravenously.
-
Dynamic PET/CT Imaging: Dynamic imaging of the liver is initiated immediately after tracer injection and continues for a specified duration, often 30-60 minutes. This allows for the measurement of the tracer's uptake and clearance over time.
-
Blood Sampling: Arterial or venous blood samples may be collected at multiple time points to measure the concentration of ¹⁸F-FDGal in the blood, which is used as an input function for kinetic modeling.
-
Data Analysis: Time-activity curves are generated for both the liver tissue and the blood. Using compartmental modeling or graphical analysis, key parameters such as hepatic systemic clearance, metabolic rate, and distribution volume are calculated.
ICG Clearance Test Protocol
-
Patient Preparation: No specific fasting requirements are generally needed.
-
Dye Injection: A standardized dose of ICG (typically 0.5 mg/kg body weight) is injected intravenously as a bolus.
-
Blood Sampling (Spectrophotometry Method): Blood samples are drawn from a peripheral vein at several time points after injection (e.g., 5, 10, and 15 minutes). The concentration of ICG in the plasma is then determined using a spectrophotometer.
-
Non-invasive Monitoring (Pulse Dye Densitometry): A sensor is placed on the patient's finger or earlobe. This device non-invasively measures the concentration of ICG in the arterial blood by detecting changes in light absorption.
-
Data Analysis: The plasma disappearance rate (PDR) is calculated from the exponential decay of the ICG concentration in the blood. The retention rate at 15 minutes (R15) is the percentage of ICG remaining in the blood 15 minutes after injection.
Signaling Pathways and Experimental Workflows
Performance Data
While no direct head-to-head comparative studies with quantitative data in the same patient cohort were identified in the literature, the following tables summarize the performance characteristics of each test based on individual studies.
Table 1: this compound PET/CT Performance Metrics
| Parameter | Description | Typical Normal Values | Reference |
| Hepatic Systemic Clearance | The volume of blood cleared of this compound by the liver per unit time and tissue mass. | Varies depending on the study and methodology. | [1][2] |
| Metabolic Rate (K_met) | The rate of phosphorylation of this compound by galactokinase. | Correlates with liver function. | [1][2] |
| Distribution Volume (V_d) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Varies. | [1][2] |
Table 2: ICG Clearance Test Performance Metrics
| Parameter | Description | Typical Normal Values | Reference |
| Plasma Disappearance Rate (PDR) | The percentage of ICG that is cleared from the plasma per minute. | >18-25%/min | [3][4] |
| Retention Rate at 15 min (R15) | The percentage of ICG remaining in the plasma 15 minutes after injection. | <10% | [3][4] |
Comparative Analysis
Spatial Information: A key advantage of the this compound PET/CT is its ability to provide regional information about liver function. This allows for the assessment of function in different lobes or segments of the liver, which is particularly valuable in the context of liver surgery planning or the evaluation of focal liver lesions. In contrast, the ICG clearance test provides a measure of global liver function and does not offer spatial resolution.
Mechanism of Action: The this compound test directly measures an intracellular enzymatic process (galactokinase activity), providing a specific assessment of hepatocyte metabolic capacity. The ICG test, on the other hand, reflects a combination of hepatic blood flow, hepatocyte uptake, and biliary excretion, offering a more global assessment of the liver's clearance function.
Practical Considerations: The ICG test, particularly with the advent of non-invasive pulse dye densitometry, is a relatively simple and rapid procedure that can be performed at the bedside. The this compound PET/CT is a more complex and expensive imaging modality that requires specialized equipment and personnel. Furthermore, the this compound test involves exposure to ionizing radiation, which is a consideration for repeated measurements or for use in sensitive populations.
Clinical Applications: The ICG clearance test is widely used for preoperative assessment of liver function before major hepatic resection to predict the risk of post-hepatectomy liver failure.[3] The this compound PET/CT is a promising tool for the regional assessment of liver function in various clinical scenarios, including the evaluation of liver tumors, planning of liver surgery, and monitoring of liver diseases.[1][2]
Conclusion
Both the this compound and ICG clearance tests are valuable tools for the quantitative assessment of liver function. The choice between the two will depend on the specific clinical or research question being addressed.
-
The ICG clearance test is a well-established, practical, and cost-effective method for assessing global liver function, particularly in the perioperative setting.
-
The This compound PET/CT offers the unique advantage of providing regional metabolic information, making it a powerful tool for more detailed and spatially resolved assessments of liver function.
Future head-to-head comparative studies are needed to directly evaluate the diagnostic and prognostic performance of these two important modalities in various liver diseases and clinical settings. Such studies will be crucial for establishing clear guidelines for their optimal use in clinical practice and drug development.
References
- 1. ICG Clearance Test and 99mTc-GSA SPECT/CT Fusion Images - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of quantitative methods to assess hepatic function: Pugh's classification, indocyanine green, antipyrine, and dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indocyanine green kinetics to assess liver function: Ready for a clinical dynamic assessment in major liver surgery? - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Liver Disease Diagnostics: A Cost-Effectiveness Comparison of ¹⁸F-FDGal PET
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of chronic liver diseases necessitates the development and adoption of accurate, non-invasive diagnostic tools. While liver biopsy remains a conventional standard for staging liver fibrosis and inflammation, its invasive nature, potential for complications, and associated costs have driven the search for alternatives. Among the emerging technologies, Positron Emission Tomography (PET) with 2-deoxy-2-[¹⁸F]fluoro-D-galactose (¹⁸F-FDGal) offers a unique approach by quantifying the metabolic function of the liver. This guide provides a comparative analysis of ¹⁸F-FDGal PET against other established and novel methods for assessing liver health, with a focus on cost-effectiveness, performance, and experimental protocols.
Quantitative Comparison of Liver Diagnostic Modalities
Direct cost and performance comparisons of ¹⁸F-FDGal PET for specific liver diseases like fibrosis are still emerging in published literature. However, a comparative analysis with established methods provides a framework for its potential positioning.
| Modality | Estimated Cost (USD) | Key Performance Characteristics |
| ¹⁸F-FDGal PET/CT | Scan: ~$1,300 - $4,600+ (general PET scan cost)[1] Radiotracer: Cost not readily available in public domain | Measures: Hepatic metabolic function.[2] Performance: High reproducibility for quantifying liver function.[2] Specific sensitivity and specificity data for staging fibrosis are not yet widely established. |
| Liver Biopsy | ~$1,558 - $7,000+[3][4] | Measures: Histological assessment of fibrosis, inflammation, and steatosis. Performance: Considered a reference standard, but prone to sampling error and inter-observer variability.[3] |
| Transient Elastography (FibroScan®) | ~$200 - $500[5][6] | Measures: Liver stiffness as a surrogate for fibrosis. Performance (for ≥F2 fibrosis): Area Under the Receiver Operating Characteristic Curve (AUROC) of 0.75.[7] |
| Magnetic Resonance Elastography (MRE) | ~$491 - $1,114 (as part of a combined strategy)[8] | Measures: Liver stiffness with high accuracy. Performance (for ≥F2 fibrosis): AUROC of 0.85.[7] Superior to transient elastography for early-stage fibrosis.[7] |
| Standard Liver Function Tests (Blood Tests) | Varies widely, generally low cost | Measures: Levels of liver enzymes and proteins. Performance: Can indicate liver damage but often lack the sensitivity and specificity to stage fibrosis accurately on their own. |
Experimental Protocols: A Closer Look
¹⁸F-FDGal PET/CT for Quantification of Hepatic Metabolic Function
This protocol outlines the key steps for a dynamic ¹⁸F-FDGal PET/CT scan to measure hepatic systemic clearance.
Patient Preparation:
-
Patients should fast for a minimum of 6 hours prior to the scan to minimize fluctuations in blood glucose and galactose levels.[5]
-
Adequate hydration with water is encouraged.[5]
-
Strenuous exercise should be avoided for 24 hours before the scan.
Data Acquisition:
-
Tracer Administration: A bolus of approximately 100 MBq of ¹⁸F-FDGal is administered intravenously at the start of the dynamic PET recording.[9]
-
Dynamic PET Scan: A 20-minute dynamic PET scan of the liver region is initiated simultaneously with the tracer injection.[9]
-
Arterial Blood Sampling (optional but recommended for highest accuracy): An arterial line is placed for serial blood sampling to measure the arterial input function of the tracer.[9] Alternatively, an image-derived input function from a major artery like the abdominal aorta can be used to simplify the procedure.[2]
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization of the PET data.
Data Analysis:
-
Image Reconstruction: PET images are reconstructed using standard algorithms.
-
Kinetic Modeling: The Gjedde-Patlak graphical analysis is applied to the dynamic PET data from approximately 6 to 20 minutes post-injection to calculate the hepatic systemic clearance of ¹⁸F-FDGal (Kmet).[2]
-
Standardized Uptake Value (SUV): As a simpler alternative to full kinetic modeling, the SUV can be calculated from static images acquired between 10 and 20 minutes post-injection. Studies have shown a good correlation between SUV and Kmet.[2]
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and processes, the following diagrams illustrate the hepatic galactose metabolism pathway and a general experimental workflow for a comparative liver imaging study.
Caption: Hepatic metabolism of galactose and ¹⁸F-FDGal.
Caption: A generalized workflow for a clinical trial comparing liver imaging modalities.
Conclusion
¹⁸F-FDGal PET is a promising non-invasive tool for quantifying hepatic metabolic function with high reproducibility. Its ability to provide a functional assessment of the entire liver offers a potential advantage over the structural or stiffness-based measurements of other non-invasive modalities and the localized sampling of liver biopsy. However, for a comprehensive cost-effectiveness analysis, further research is needed to establish the direct costs associated with ¹⁸F-FDGal production and scanning, as well as its diagnostic accuracy for specific liver diseases compared head-to-head with current standards of care. As the field of liver diagnostics continues to evolve, ¹⁸F-FDGal PET holds the potential to become a valuable component of the clinical armamentarium, particularly for monitoring disease progression and response to therapy in a quantitative and non-invasive manner.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic liver function in humans measured by 2-18F-fluoro-2-deoxy-D-galactose PET/CT–reproducibility and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quantitative-techniques-in-18fdg-pet-scanning-in-oncology - Ask this paper | Bohrium [bohrium.com]
- 4. Prediction of Early-stage Liver Fibrosis Using FDG-PET/CT | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. rahmimlab.wordpress.com [rahmimlab.wordpress.com]
- 7. Clinical application of 18F-fluorodeoxyglucose positron emission tomography for assessment and evaluation after therapy for malignant hepatic tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The economic value of PET-CT - a scenario-based analysis • healthcare-in-europe.com [healthcare-in-europe.com]
- 9. Metabolic liver function measured in vivo by dynamic 18F-FDGal PET/CT without arterial blood sampling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of FDGal PET and MRI in Liver Disease Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two advanced imaging modalities, 18F-FDGal Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), for the assessment of liver function and fibrosis. While direct head-to-head clinical trials cross-validating these two techniques are limited, this document synthesizes available data to offer a comparative overview of their respective methodologies, quantitative capabilities, and potential synergies in research and drug development.
Introduction
The accurate, non-invasive assessment of liver health is paramount in the development of new therapies for chronic liver diseases. 18F-FDGal PET has emerged as a promising functional imaging technique that specifically targets the asialoglycoprotein receptor (ASGPR) on hepatocytes, providing a quantitative measure of functional liver mass. MRI, on the other hand, offers a suite of techniques to evaluate liver morphology, hemodynamics, and tissue characteristics, including the degree of fibrosis. Understanding the strengths and limitations of each modality is crucial for their effective application in preclinical and clinical research.
Quantitative Data Summary
The following tables summarize key quantitative parameters and performance metrics for 18F-FDGal PET and various MRI techniques in the context of liver disease assessment.
Table 1: Quantitative Parameters of 18F-FDGal PET and MRI
| Parameter | 18F-FDGal PET | MRI Techniques | Description |
| Functional Liver Mass | Hepatic Systemic Clearance (KH), Standardized Uptake Value (SUV) | Not directly measured | FDGal PET quantifies the rate of galactose metabolism, reflecting the number of functional hepatocytes. |
| Liver Fibrosis | Indirectly inferred from reduced functional mass | MR Elastography (MRE) Liver Stiffness, Extracellular Volume (ECV) Fraction | MRE directly measures the stiffness of the liver parenchyma, which correlates with fibrosis stage. ECV quantifies the expansion of the extracellular space, a hallmark of fibrosis. |
| Anatomy and Morphology | Limited anatomical detail | High-resolution T1w, T2w imaging | MRI provides detailed anatomical images of the liver, bile ducts, and vasculature, enabling the detection of structural abnormalities. |
| Hemodynamics | Not directly measured | Dynamic Contrast-Enhanced (DCE-MRI) | DCE-MRI assesses blood flow, perfusion, and vascular permeability within the liver. |
Table 2: Reported Performance Metrics for Liver Fibrosis Staging
| Modality | Parameter | Study Population | AUC for Significant Fibrosis (≥F2) | AUC for Advanced Fibrosis (≥F3) | AUC for Cirrhosis (F4) |
| 18F-FDG PET/MRI (Combined) | SUVmean and Relative Enhancement | Rabbits with CCl4-induced fibrosis | 0.744 | 0.945 | 0.962[1] |
| MR Elastography (MRE) | Liver Stiffness | Meta-analysis of human studies | 0.88 - 0.93 | 0.93 - 0.95 | 0.92 - 0.94 |
| DCE-MRI | Arterial Enhancement Fraction | Human | 0.852 | 0.882 | 0.916 |
Note: The PET data presented is for 18F-FDG, not 18F-FDGal, as direct comparative studies with this compound are lacking. This is included to provide a general idea of PET's potential in a combined PET/MRI setting for fibrosis staging.
Experimental Protocols
18F-FDGal PET Imaging Protocol
The following outlines a typical experimental protocol for dynamic 18F-FDGal PET imaging to quantify hepatic function.
-
Patient Preparation: Patients are typically required to fast for at least 6 hours prior to the scan to ensure stable glucose levels.
-
Radiotracer Injection: A bolus of 18F-FDGal is administered intravenously.
-
Dynamic PET Scan: Immediately following the injection, a dynamic PET scan of the liver region is acquired for a duration of 20-30 minutes.
-
Blood Sampling (Optional): In some protocols, arterial blood samples are taken to measure the arterial input function of the radiotracer. However, recent studies have shown that an image-derived input function from the aorta can be a reliable alternative, making the procedure less invasive.
-
Image Reconstruction and Analysis: The dynamic PET data is reconstructed, and time-activity curves are generated for the liver parenchyma and the arterial input (either from blood samples or image-derived). A compartment model is then used to calculate the hepatic systemic clearance of 18F-FDGal, a quantitative measure of functional liver mass.
MRI Protocol for Liver Fibrosis Assessment
A comprehensive MRI examination for liver fibrosis typically includes the following sequences:
-
T1-weighted (T1w) and T2-weighted (T2w) Imaging: These conventional sequences provide anatomical details of the liver and surrounding structures.
-
MR Elastography (MRE):
-
A passive driver is placed on the patient's abdomen over the liver.
-
The driver generates low-frequency mechanical waves that propagate through the liver tissue.
-
A specialized MRI sequence acquires images of the wave propagation.
-
Post-processing software generates "elastograms," which are color-coded maps of liver stiffness. The average stiffness value is then calculated.
-
-
Dynamic Contrast-Enhanced MRI (DCE-MRI):
-
A gadolinium-based contrast agent is injected intravenously.
-
A series of T1-weighted images are rapidly acquired before, during, and after the contrast injection.
-
This allows for the assessment of hepatic perfusion and the calculation of parameters such as the arterial enhancement fraction.
-
Visualizing the Methodologies
Signaling Pathway of 18F-FDGal in Hepatocytes
Caption: 18F-FDGal uptake and trapping mechanism in hepatocytes.
Experimental Workflow for Cross-Modality Comparison
Caption: A proposed workflow for cross-validating this compound PET and MRI.
Discussion and Future Directions
18F-FDGal PET and MRI provide complementary information for a comprehensive assessment of liver disease. This compound PET offers a direct, quantitative measure of hepatocyte function, which is often impaired early in the disease process. MRI, particularly MRE, provides a validated, quantitative measure of liver fibrosis, a key determinant of disease progression and prognosis.
The integration of these modalities in a PET/MRI system holds significant promise. A simultaneous acquisition would allow for the direct spatial correlation of functional and structural information, potentially leading to a more nuanced understanding of the pathophysiology of liver disease. For instance, researchers could investigate the relationship between regional variations in hepatocyte function and the degree of fibrosis.
For drug development, this combined approach could be invaluable. 18F-FDGal PET could be used to assess the early functional response to a new therapy, while MRI could monitor changes in fibrosis over the longer term. This would provide a more complete picture of treatment efficacy.
Future research should focus on prospective clinical trials that directly compare and cross-validate 18F-FDGal PET with a comprehensive suite of MRI techniques in patients with various stages of chronic liver disease. Such studies will be essential to establish the clinical utility of this multi-modal imaging approach and to define its role in guiding patient management and accelerating the development of novel therapies for liver disease.
References
A Comparative Guide to FDGal and Other Galactose-Based Tracers for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-deoxy-2-[¹⁸F]fluoro-D-galactose (FDGal), a positron emission tomography (PET) tracer for imaging liver function, and discusses its performance in the context of other potential galactose-based tracers. While direct head-to-head comparative studies with other galactose analogs are limited in publicly available literature, this document summarizes the key performance data for this compound, outlines its metabolic pathway, and provides detailed experimental protocols to serve as a valuable resource for researchers in the field.
Performance of this compound: A Quantitative Overview
This compound is a radiolabeled galactose analog that is transported into hepatocytes and phosphorylated by galactokinase, the first step in the Leloir pathway of galactose metabolism. This metabolic trapping allows for the visualization and quantification of liver function. The performance of this compound has been characterized in both preclinical and human studies.
Below is a summary of key quantitative data for this compound from studies in healthy human subjects and porcine models.
| Parameter | Value (Human) | Value (Porcine) | Significance |
| Hepatic Systemic Clearance (no galactose) | 0.274 ± 0.001 L blood/min/L liver tissue[1] | 332–481 mL blood·min⁻¹·L⁻¹ tissue[2] | Reflects the liver's efficiency in removing this compound from the blood under non-saturating conditions. |
| Hepatic Systemic Clearance (with galactose) | 0.019 ± 0.001 L blood/min/L liver tissue[1] | 15.2–21.8 mL blood·min⁻¹·L⁻¹ tissue[2] | Demonstrates competitive inhibition by galactose, confirming that this compound utilizes the same metabolic pathway. |
| Maximum Removal Rate of Galactose (Vmax) | 1.41 ± 0.24 mmol/min/L liver tissue[1] | ~600 µmol·min⁻¹·L⁻¹ tissue[2] | Represents the maximum capacity of the liver to metabolize galactose, a key indicator of liver function. |
| Lumped Constant (LC) | 0.13 ± 0.01[1] | Not Reported | A correction factor that accounts for the differences in transport and phosphorylation between this compound and native galactose. |
| Effective Dose | Comparable to FDG (0.019 mSv/MBq)[3] | Not Applicable | Indicates the radiation dose to the patient, an important safety consideration. |
| Organ with Highest Dose | Liver (0.55 mSv/MBq) and Urinary Bladder (0.46 mSv/MBq)[3] | Liver and Urinary Bladder[4] | Identifies the critical organs for radiation exposure. |
The Leloir Pathway: Metabolic Fate of Galactose-Based Tracers
The metabolic pathway for galactose, and by extension its analog tracers like this compound, is the Leloir pathway. Understanding this pathway is crucial for interpreting PET imaging results. The process begins with the transport of galactose into the cell, followed by a series of enzymatic reactions that ultimately convert it to glucose-6-phosphate, which can then enter glycolysis.
Caption: The Leloir pathway of galactose metabolism in a hepatocyte.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of the experimental protocols used in the characterization of this compound.
Human PET/CT Protocol for this compound
-
Subjects: Healthy human volunteers.
-
Tracer Administration: Intravenous injection of this compound.
-
Imaging Protocol: Dynamic PET/CT scans of the liver are performed.
-
Blood Sampling: Arterial blood samples are collected to measure the concentration of this compound and galactose in the blood over time.
-
Data Analysis: The hepatic systemic clearance of this compound is determined from the PET data. In studies involving galactose infusion, the maximum removal rate of galactose (Vmax) is calculated.[1]
Preclinical (Porcine) PET Protocol for this compound
-
Animal Model: Anesthetized pigs are used.
-
Surgical Preparation: Catheters are placed for blood sampling and tracer administration. Flowmeters are used to measure blood flow in the hepatic artery and portal vein.
-
Tracer Administration: this compound is administered intravenously. Studies are conducted with and without co-infusion of non-radioactive galactose to assess kinetics under different saturation conditions.
-
Imaging: Dynamic PET scans of the liver are acquired.
-
Data Analysis: The hepatic uptake and net metabolic clearance of this compound are quantified using nonlinear and linear regression analyses.[2]
Experimental Workflow
The general workflow for a typical preclinical or clinical study evaluating a galactose-based PET tracer is outlined below.
Caption: A generalized experimental workflow for PET imaging with galactose-based tracers.
Comparison with Other Galactose-Based Tracers: A Noted Gap in Research
A thorough review of the scientific literature reveals a notable absence of direct, head-to-head comparative studies between this compound and other galactose-based PET tracers, such as 4-deoxy-4-[¹⁸F]fluoro-D-galactose (4-FDGal). While the data for this compound is robust, the lack of comparative data makes it challenging to definitively state its superiority or inferiority relative to other potential galactose analogs.
An ideal galactose-based tracer for liver function imaging would exhibit the following characteristics:
-
High and specific uptake in hepatocytes.
-
Rapid blood clearance.
-
Metabolic trapping within the liver.
-
Favorable dosimetry.
-
A kinetic profile that accurately reflects the metabolic capacity of the liver.
The available data on this compound suggests that it possesses many of these qualities. However, further research, including direct comparative studies with other galactose-based tracers, is necessary to establish the optimal tracer for clinical and research applications. Such studies would provide invaluable data for the scientific community and aid in the development of improved diagnostic tools for liver disease.
References
- 1. Hepatic Galactose Metabolism Quantified in Humans Using 2-18F-Fluoro-2-Deoxy-d-Galactose PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic uptake and metabolism of galactose can be quantified in vivo by 2-[18F]fluoro-2-deoxygalactose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic radiosynthesis of 2-[18F]fluoro-2-deoxy-D-galactose from Talose triflate and biodistribution in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic radiosynthesis of 2-[18F]fluoro-2-deoxy-D-galactose from Talose triflate and biodistribution in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Reliability of FDGal PET Measurements in Liver Function Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility and reliability of 2-deoxy-2-[¹⁸F]fluoro-D-galactose (FDGal) Positron Emission Tomography (PET) measurements for assessing metabolic liver function. The data presented is intended to inform experimental design and the interpretation of results in research and clinical trial settings.
Executive Summary
This compound PET is an emerging imaging modality for the quantitative assessment of regional hepatic metabolic function.[1] Its reliability is a critical factor for its adoption in longitudinal studies and multi-center trials. This guide summarizes key performance metrics of this compound PET, including test-retest variability and inter- and intra-observer reliability, and provides context by comparing these with the more established [¹⁸F]fluorodeoxyglucose (FDG) PET.
Quantitative Data Summary
The reproducibility of this compound PET measurements has been investigated, with key quantitative data summarized in the tables below. For comparison, data from studies on the more commonly used FDG PET are also included.
Table 1: Test-Retest Reproducibility of this compound PET and FDG PET Parameters
| Tracer | Parameter | Test-Retest Variability | Intraclass Correlation Coefficient (ICC) | Study Population | Source |
| This compound | Kmet | Not significantly different (day-to-day) | 0.49 - 0.78 | Healthy subjects and patients with liver disease | [2] |
| This compound | SUV | Not significantly different (day-to-day) | 0.92 - 0.97 | Healthy subjects and patients with liver disease | [2] |
| FDG | SUVmax | Average difference of 8% (same scanner) | 0.97 (same site) | Cancer patients | [3][4] |
| FDG | SUVmax | Average difference of 18% (different scanners) | 0.84 (different sites) | Cancer patients | [3][4] |
| FDG | SUVmean (liver) | Average difference of 5% (same scanner) | - | Cancer patients | [4] |
| FDG | SUVmean (liver) | Average difference of 6% (different scanners) | - | Cancer patients | [4] |
Table 2: Inter- and Intra-Observer Reliability of PET Measurements
| Tracer | Parameter | Inter-Observer Variability (ICC) | Intra-Observer Variability (Correlation Coefficient) | Study Population | Source |
| FDG | SUVmax, SUVmean | > 0.98 | > 0.98 | Patients with pulmonary tumors | [5][6] |
| FDG | GTV Delineation | Less reliable on PET-CT compared to contrast-enhanced CT | Moderate-to-fair | Patients with head and neck cancers | [7][8] |
Note: Data on inter- and intra-observer reliability for this compound PET is limited in the reviewed literature.
Key Findings on Reproducibility and Reliability
This compound PET demonstrates good to excellent reproducibility for the semi-quantitative Standardized Uptake Value (SUV), with high Intraclass Correlation Coefficients (ICCs) in day-to-day measurements.[2] The kinetic parameter, Kmet, shows more variability.[2] In comparison, FDG PET has been more extensively studied, showing high reproducibility, especially when scans are performed on the same scanner.[3][4] Variability increases when different scanners are used, highlighting the importance of standardized imaging protocols in multi-center trials.[3][4]
Inter- and intra-observer reliability for quantitative FDG PET measurements, such as SUVmax and SUVmean, is generally very high when performed by experienced readers.[5][6] However, the delineation of tumor volumes can show more variability.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are summaries of typical experimental protocols for this compound and FDG PET imaging.
This compound PET/CT Protocol for Liver Function
A typical protocol for assessing hepatic galactose metabolism involves the following steps:[1][9][10]
-
Patient Preparation: Patients are required to fast for a minimum of 6 hours.[9]
-
Tracer Injection: An intravenous bolus of 100 MBq of ¹⁸F-FDGal is administered.[10]
-
Image Acquisition:
-
Image Reconstruction: Data is reconstructed using algorithms such as 3D ordered subsets expectation-maximization (OSEM).[10]
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the liver and a large blood pool (e.g., aorta) to derive time-activity curves.
-
Kinetic modeling (e.g., Gjedde-Patlak plot) is used to calculate the metabolic rate constant (Kmet).
-
SUV is calculated from the static images.
-
Standardized FDG PET/CT Protocol in Oncology Trials
Protocols for FDG PET/CT in clinical trials are well-established to minimize variability:[11]
-
Patient Preparation:
-
Fasting for at least 6 hours.
-
Blood glucose levels should be below 200 mg/dL.[11]
-
-
Tracer Injection: Intravenous injection of ¹⁸F-FDG, with the dose calculated based on patient weight.
-
Uptake Period: A quiet uptake period of 60 ± 5 minutes.
-
Image Acquisition: Whole-body PET/CT scan.
-
Image Reconstruction: Standardized reconstruction algorithms should be used across all sites and time points.
-
Data Analysis: SUVmax, SUVpeak, SUVmean, metabolic tumor volume (MTV), and total lesion glycolysis (TLG) are common quantitative metrics.[12]
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for this compound and FDG PET studies.
Figure 1: Experimental workflow for an this compound PET/CT study of liver function.
Figure 2: Standardized workflow for an oncologic FDG PET/CT study.
Signaling Pathway and Logical Relationships
The underlying principle of this compound PET for measuring liver function is the specific uptake and metabolism of galactose by hepatocytes. The following diagram illustrates this pathway.
Figure 3: Metabolic pathway of ¹⁸F-FDGal in hepatocytes.
Conclusion
This compound PET is a promising and reliable tool for the quantitative assessment of regional liver function, with SUV measurements demonstrating high reproducibility. While further studies are needed to establish robust data on inter- and intra-observer reliability, the existing evidence suggests that with standardized protocols, this compound PET can provide valuable and repeatable data for research and clinical applications. For multi-center studies, careful harmonization of imaging protocols is essential to minimize variability, a lesson learned from the extensive experience with FDG PET.
References
- 1. Hepatic galactose metabolism quantified in humans using 2-18F-fluoro-2-deoxy-D-galactose PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic liver function in humans measured by 2-18F-fluoro-2-deoxy-D-galactose PET/CT–reproducibility and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Test–Retest Reproducibility of 18F-FDG PET/CT Uptake in Cancer Patients Within a Qualified and Calibrated Local Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Test-Retest Reproducibility of 18F-FDG PET/CT Uptake in Cancer Patients Within a Qualified and Calibrated Local Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interobserver and Intraobserver Variability among Measurements of FDG PET/CT Parameters in Pulmonary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interobserver and Intraobserver Variability among Measurements of FDG PET/CT Parameters in Pulmonary Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of inter- and intra-observer variability in the routine clinical interpretation of brain 18-FDG PET-CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraobserver and interobserver variability in GTV delineation on FDG-PET-CT images of head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimal 2-[18F]fluoro-2-deoxy-d-galactose PET/CT protocol for detection of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic liver function measured in vivo by dynamic 18F-FDGal PET/CT without arterial blood sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reliability of quantitative F-18 FDG PET/CT imaging biomarkers for classifying early response to chemoradiotherapy in patients with locally advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Sensitivity and Specificity of Imaging Modalities for Detecting Liver Metastases
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of liver metastases is paramount for the staging of various cancers and for determining the appropriate therapeutic strategy. While several imaging modalities are routinely employed, their diagnostic performance, particularly in terms of sensitivity and specificity, can vary. This guide provides a comparative overview of 2-deoxy-2-[¹⁸F]fluoro-D-galactose (FDGal) Positron Emission Tomography (PET) and its alternatives, supported by available experimental data.
Introduction
The liver is a frequent site for metastatic disease from various primary tumors, including colorectal, neuroendocrine, and breast cancers. Early and accurate identification of these metastases is crucial for patient management and prognosis. Imaging plays a central role in this process, with modalities such as Computed Tomography (CT), Magnetic Resonance Imaging (MRI), and PET scans utilizing different biological principles to visualize cancerous lesions.
This guide focuses on the diagnostic accuracy of this compound-PET in comparison to the more established methods of 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG)-PET/CT and MRI. It is important to note that while extensive data exists for FDG-PET and MRI, research on the specific application of this compound-PET for liver metastases is still emerging. Much of the current literature on this compound-PET centers on its utility in assessing overall liver function and in imaging primary hepatocellular carcinoma (HCC).
Quantitative Data Summary
The following tables summarize the sensitivity and specificity of different imaging modalities for the detection of liver metastases based on published studies. It is critical to recognize the absence of robust, large-scale clinical trial data for this compound-PET in the context of liver metastases. The data for FDG-PET/CT and MRI are provided as a benchmark.
| Imaging Modality | Primary Cancer Type | Sensitivity (%) | Specificity (%) | Reference |
| ¹⁸F-FDG-PET/CT | Colorectal Cancer | 88 - 96 | 75 - 96 | [1] |
| Various Primaries | 90.3 | 85.7 | [1] | |
| MRI | Various Primaries | 100 | 85.7 | [1] |
| ¹⁸F-FDGal-PET | Liver Metastases | Data Not Available | Data Not Available |
Table 1: Per-Patient Analysis of Imaging Modalities for Liver Metastases Detection.
| Imaging Modality | Primary Cancer Type | Sensitivity (%) | Specificity (%) | Reference |
| ¹⁸F-FDG-PET/CT | Colorectal Cancer | 60 | 79 | |
| MRI | Colorectal Cancer | 89 | Not Reported | |
| CT | Colorectal Cancer | 79 | Not Reported | |
| ¹⁸F-FDGal-PET | Liver Metastaces | Data Not Available | Data Not Available |
Table 2: Per-Lesion Analysis of Imaging Modalities for Liver Metastases Detection.
Experimental Protocols
¹⁸F-FDG-PET/CT Imaging Protocol
A frequently cited protocol for FDG-PET/CT imaging for the detection of liver metastases involves the following steps:
-
Patient Preparation: Patients are typically required to fast for a minimum of 6 hours prior to the scan to ensure low blood glucose levels, which can compete with FDG uptake.
-
Radiotracer Injection: A dose of ¹⁸F-FDG (typically 3.7 MBq/kg) is administered intravenously.
-
Uptake Period: Following injection, the patient rests in a quiet, dimly lit room for approximately 60 minutes to allow for the distribution and uptake of the radiotracer.
-
Imaging Acquisition: A whole-body PET/CT scan is performed. A low-dose CT scan is acquired first for attenuation correction and anatomical localization, followed by the PET acquisition.
-
Image Analysis: The PET images are reconstructed and fused with the CT images. Areas of abnormally high FDG uptake are identified as suspicious for malignancy. The standardized uptake value (SUV), a semi-quantitative measure of tracer uptake, is often calculated for these lesions.
MRI Imaging Protocol
A standard protocol for liver MRI for metastasis detection often includes:
-
Imaging Sequences: A combination of T1-weighted and T2-weighted sequences are acquired. Diffusion-weighted imaging (DWI) is a critical component, as it is highly sensitive for detecting liver lesions.
-
Contrast Administration: A gadolinium-based contrast agent is administered intravenously.
-
Dynamic Imaging: Dynamic contrast-enhanced imaging is performed in the arterial, portal venous, and delayed phases to assess the vascularity and enhancement patterns of liver lesions.
-
Image Analysis: Liver metastases typically exhibit characteristic signal intensities and enhancement patterns on different MRI sequences, which are evaluated by a radiologist.
¹⁸F-FDGal-PET/CT Imaging Protocol
While a standardized protocol for detecting liver metastases with this compound-PET is not yet established, protocols for assessing liver function and imaging HCC can provide a basis:
-
Patient Preparation: Similar to FDG-PET, a period of fasting may be required.
-
Radiotracer Injection: An intravenous injection of ¹⁸F-FDGal is administered.
-
Imaging Acquisition: Dynamic imaging of the liver may be performed immediately after injection, followed by static whole-body imaging at 1 hour post-injection.
-
Image Analysis: The uptake of this compound in the liver parenchyma and in any suspicious lesions is assessed. The tumor-to-background ratio is a key parameter.
Biochemical Pathways and Mechanisms of Uptake
The differential uptake of imaging tracers in cancerous versus healthy tissue is the fundamental principle of PET imaging. The diagrams below illustrate the proposed metabolic pathways for FDG and this compound.
¹⁸F-FDG Uptake in Liver Metastases
Metastatic cancer cells often exhibit increased glucose metabolism, a phenomenon known as the Warburg effect. This forms the basis for FDG-PET imaging.
Figure 1. ¹⁸F-FDG uptake and metabolic trapping in a metastatic cancer cell.
¹⁸F-FDGal Uptake in Normal Hepatocytes
This compound is an analog of galactose and is primarily metabolized in the liver by the Leloir pathway. In normal hepatocytes, this compound is phosphorylated by galactokinase and is essentially trapped intracellularly as ¹⁸F-FDGal-1-phosphate.
Figure 2. ¹⁸F-FDGal uptake and metabolic trapping in a normal hepatocyte.
Proposed ¹⁸F-FDGal Uptake in Liver Metastases
The mechanism of this compound uptake in liver metastases is not as well characterized as that of FDG. However, studies have shown that enzymes of the Leloir pathway, such as galactokinase, are upregulated in some liver cancer cells.[2] This suggests that some metastatic lesions might also exhibit increased this compound uptake. Further research is needed to validate this proposed pathway in various types of liver metastases.
Figure 3. Proposed mechanism for ¹⁸F-FDGal uptake in liver metastases.
Comparison and Future Outlook
Currently, MRI and FDG-PET/CT are the established imaging modalities for the detection and staging of liver metastases, with MRI generally offering higher sensitivity, especially for smaller lesions.[1] FDG-PET/CT provides valuable information on the metabolic activity of tumors and can detect extrahepatic disease.
The potential role of this compound-PET in imaging liver metastases is an area of active investigation. Its specificity for hepatic metabolism could theoretically offer advantages in differentiating metastases from other liver lesions. However, without dedicated clinical trials comparing this compound-PET to FDG-PET/CT and MRI for this specific indication, its clinical utility remains to be determined. Future research should focus on head-to-head comparisons to establish the sensitivity and specificity of this compound-PET for various types of liver metastases. Such studies will be crucial in defining its place in the clinical imaging armamentarium.
References
- 1. The use of 18F-FDG PET/CT in colorectal liver metastases--comparison with CT and liver MRI | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. The Leloir Pathway of Galactose Metabolism – A Novel Therapeutic Target for Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
Navigating Liver Cancer Metabolism: A Comparative Guide to FDGal and FDG PET Imaging in Gene Expression Analysis
For researchers, scientists, and professionals in drug development, understanding the metabolic landscape of hepatocellular carcinoma (HCC) is paramount for advancing diagnostics and targeted therapies. Positron Emission Tomography (PET) serves as a powerful tool to non-invasively probe this landscape. This guide provides a comparative analysis of two key PET tracers, 2-deoxy-2-[¹⁸F]fluoro-D-galactose (FDGal) and 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG), and their correlation with gene expression in liver cancer.
While both are valuable imaging agents, they illuminate different facets of tumor metabolism. This compound uptake is primarily mediated by the asialoglycoprotein receptor (ASGPR), reflecting hepatocyte-specific function, whereas FDG uptake is a hallmark of the universal "Warburg effect" in cancer, indicating a shift towards glycolysis. This guide synthesizes experimental data to compare their performance and underlying molecular correlates.
Quantitative Data Summary: Tracer Uptake and Gene Correlation
Direct quantitative data correlating this compound uptake (e.g., SUVmax) with asialoglycoprotein receptor (ASGPR) gene expression in liver cancer is not extensively available in current literature. However, the qualitative relationship is well-established: this compound uptake is contingent on the expression of ASGPR1 and ASGR2. In contrast, the correlation between FDG uptake and the expression of genes involved in glycolysis and related pathways has been extensively studied and quantified.
Table 1: Comparison of this compound and FDG Uptake Correlation with Gene Expression in Hepatocellular Carcinoma
| Feature | ¹⁸F-FDGal | ¹⁸F-FDG |
| Primary Uptake Mediator | Asialoglycoprotein Receptor (ASGPR) | Glucose Transporters (e.g., GLUT1) & Hexokinases (e.g., HK2) |
| Correlated Genes | ASGR1, ASGR2 (Asialoglycoprotein Receptor Subunits 1 & 2) | Positive Correlation (Increased Uptake): • Glycolysis & HIF-1 Signaling Pathway Genes: PFKFB4, ALDOA, EGLN3, GAPDH, ENO2, HK2[1] • Cell Survival-Related Genes[1]Negative Correlation (Decreased Uptake): • Fatty Acid Metabolism & PPAR Signaling Pathway Genes: EHHADH, HMGCS2[1] |
| Nature of Correlation | Qualitative Positive Correlation: Higher expression of ASGR1 and ASGR2 is associated with increased this compound uptake. Expression is typically higher in well-differentiated HCC and lower in poorly-differentiated HCC. | Quantitative Correlation: Studies have demonstrated statistically significant correlations (Pearson correlation) between the expression levels of these genes and FDG uptake values (e.g., SUVmax) in HCC patients.[1] |
| Associated Signaling Pathways | ASGPR-Mediated Endocytosis | Glycolysis, HIF-1 Signaling, PPAR Signaling |
| Clinical Significance | Measures specific hepatocyte function. Potentially useful for differentiating well-differentiated HCC from surrounding tissue. | Measures glucose metabolic activity, often correlating with tumor aggressiveness, proliferation, and poorer prognosis.[2][3] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental processes is crucial for understanding the data. The following diagrams, rendered using Graphviz, illustrate the this compound uptake mechanism and a typical experimental workflow for correlating PET imaging with gene expression.
References
- 1. Metabolism-Associated Gene Signatures for FDG Avidity on PET/CT and Prognostic Validation in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The application of 18F-FDG PET/CT imaging for human hepatocellular carcinoma: a narrative review - Yao - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 3. profiles.wustl.edu [profiles.wustl.edu]
Safety Operating Guide
Proper Disposal of FDGal (Fluorescein di-β-D-galactopyranoside): A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of FDGal (Fluorescein di-β-D-galactopyranoside), a commonly used substrate for β-galactosidase. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with waste management regulations.
Quantitative Data on this compound Disposal
While specific quantitative limits for this compound disposal are not extensively documented due to its classification as a substance whose hazards have not been thoroughly investigated, the following table summarizes key considerations based on available safety data sheets. It is imperative to consult local, state, and federal regulations for specific quantitative disposal limits.[1][2]
| Parameter | Guideline | Rationale |
| Toxicity Profile | Hazards not fully characterized.[2] May be harmful if swallowed or in contact with skin.[2] | Assume a moderate level of hazard and handle with appropriate personal protective equipment (PPE). |
| Environmental Impact | Prevent entry into drains, ground water, or water courses.[1][3] | To avoid potential contamination of aquatic ecosystems. |
| Recommended Disposal Route | Dispose of as chemical waste through a licensed contractor. | Ensures compliance with hazardous waste regulations and minimizes environmental risk. |
| Spill Residue | Place in sealed, labeled containers for disposal.[3] | To prevent the spread of the chemical and ensure proper identification for waste handlers. |
Experimental Protocol for this compound Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste. This protocol is based on general best practices for laboratory chemical waste management.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Labeled, sealable, and chemically compatible waste container.
-
Waste disposal tags or labels as required by your institution.
-
Spill kit (absorbent material, dustpan, and brush).
Procedure:
-
Waste Segregation:
-
Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing boats, contaminated paper towels), in a designated waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Containerization:
-
Use a clearly labeled, non-reactive container with a secure lid for collecting this compound waste. The container should be in good condition and free from leaks.
-
The label should clearly state "this compound Waste" and include any other information required by your institution, such as the chemical name (Fluorescein di-β-D-galactopyranoside), date, and responsible researcher's name.
-
-
Storage:
-
Store the sealed waste container in a designated and well-ventilated waste accumulation area, away from incompatible materials.[2]
-
Follow your institution's guidelines for the maximum allowable accumulation time for chemical waste.
-
-
Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
For dry spills, carefully sweep up the material, avoiding dust generation, and place it in the designated this compound waste container.[3][4]
-
For wet spills, absorb the material with an inert absorbent and place it in the waste container.[1]
-
Clean the spill area thoroughly with soap and water, and collect the cleaning materials as contaminated waste.[3]
-
-
Disposal Request:
-
Once the waste container is full or has reached its accumulation time limit, arrange for its collection by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Complete all necessary waste disposal paperwork accurately and completely.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling FDG
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of materials is paramount. This guide provides essential, immediate safety and logistical information for working with 18F-Fluorodeoxyglucose (FDG), a common positron-emitting radiotracer. Adherence to these protocols will ensure the safety of laboratory personnel and the integrity of your research.
Core Safety Principles: The ALARA Concept
All work with radioactive materials must adhere to the As Low As Reasonably Achievable (ALARA) principle. This means minimizing radiation doses to personnel through the application of three key factors:
-
Time: Minimize the duration of exposure to radioactive sources.
-
Distance: Maximize the distance from radioactive sources. The intensity of radiation decreases with the square of thedistance.
-
Shielding: Use appropriate shielding materials to absorb radiation.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling FDG:
-
Lab Coat: A standard laboratory coat must be worn to prevent contamination of personal clothing.
-
Disposable Gloves: Wear two pairs of disposable nitrile gloves to protect against skin contamination. Change gloves frequently, especially if contamination is suspected.
-
Safety Goggles: Safety goggles with side shields are required to protect the eyes from splashes.
-
Dosimetry Badges: All personnel handling FDG must wear whole-body and ring dosimeters to monitor their radiation exposure.[1][2]
Quantitative Data for Safe Handling
The following table summarizes key quantitative data for working with 18F-FDG.
| Parameter | Value | Notes |
| Half-Life | 109.7 minutes[3][4] | The short half-life means radioactivity decays relatively quickly. |
| Primary Emissions | Positron (β+) at 0.635 MeV (max), Annihilation photons (gamma) at 0.511 MeV[1] | The high-energy gamma photons are the primary source of external radiation exposure. |
| Specific Gamma-Ray Constant | 5.65 R-cm/mCi-hr[1] | This value is used to calculate the exposure rate at a given distance from a source. |
| Half-Value Layer (HVL) in Lead | 4.1 mm[4] | The thickness of lead required to reduce the radiation intensity by 50%. |
| Tenth-Value Layer (TVL) in Lead | 17 mm[3] | The thickness of lead required to reduce the radiation intensity by 90%. |
| Annual Occupational Dose Limits | ||
| Whole Body | 50 mSv (5 rem)[5] | International Commission on Radiological Protection (ICRP) recommendation. |
| Lens of the Eye | 150 mSv (15 rem) | ICRP recommendation. |
| Skin/Extremities | 500 mSv (50 rem) | ICRP recommendation. |
Operational Plan for Handling FDG in a Research Laboratory
This step-by-step protocol outlines the safe handling of FDG for a typical in vitro or ex vivo research experiment.
1. Preparation and Pre-Work Survey:
- Designate a specific work area for handling FDG. This area should be clearly marked with "Caution: Radioactive Material" signs.
- Cover the work surface with absorbent, plastic-backed paper.
- Perform a background radiation survey of the work area with a calibrated survey meter (e.g., a Geiger-Müller counter).
- Assemble all necessary materials: PPE, lead shielding (bricks, L-block), tongs for remote handling, and designated radioactive waste containers.
2. Receipt and Storage of FDG:
- Upon receipt, visually inspect the shipping container for any signs of damage.
- Perform a wipe test on the exterior of the container.
- Transfer the vial of FDG immediately to a lead-shielded container ("pig") within a designated storage area.
3. Aliquoting and Experimental Use:
- Place the FDG vial in a lead L-block shield on the prepared work surface.
- Use tongs to handle the vial to maximize distance.
- Withdraw the required amount of FDG using a syringe fitted with a shield.
- Perform all experimental manipulations (e.g., adding FDG to cell cultures) behind the L-block shield.
- Work efficiently to minimize the time spent handling the unshielded source.
4. Post-Experiment Survey and Decontamination:
- After the experiment is complete, survey your hands, clothing, and the work area for any contamination.
- If contamination is found on your skin, wash the affected area thoroughly with lukewarm water and soap. Do not abrade the skin.
- For contaminated surfaces, use a suitable decontamination solution and absorbent materials, working from the outside of the spill inward.
Disposal Plan for FDG Waste
Proper disposal of radioactive waste is critical to maintaining a safe laboratory environment.
-
Segregation of Waste:
-
Solid Waste: Pipette tips, tubes, and other contaminated solid materials should be placed in a designated, shielded container lined with a plastic bag and labeled "Caution: Radioactive Material."
-
Liquid Waste: Aqueous radioactive waste should be collected in a clearly labeled, shatterproof container.
-
Sharps Waste: Contaminated needles and syringes should be placed in a designated radioactive sharps container.
-
-
Decay-in-Storage:
-
Due to its short half-life, the primary method for FDG waste disposal is decay-in-storage.
-
Store the segregated waste in a designated, shielded, and secure area for at least 10 half-lives (approximately 18.3 hours). After this period, the radioactivity will have decayed to negligible levels.
-
Before disposal as regular waste, the decayed waste must be surveyed with a radiation meter to ensure it is at background levels. The radioactive labels must be defaced or removed.
-
-
Sewer Disposal (for liquid waste):
-
Some institutions may permit the disposal of small quantities of aqueous radioactive waste via designated sinks. A common limit is up to 1000 µCi (37 MBq) per day per lab.[1] Always consult and adhere to your institution's specific radiation safety guidelines for sewer disposal.
-
Emergency Spill Procedures
In the event of a spill, follow these steps:
-
Notify: Alert others in the immediate area of the spill.
-
Contain: Cover the spill with absorbent paper to prevent its spread.
-
Isolate: Cordon off the area to prevent entry.
-
Decontaminate Personnel: If you are contaminated, remove contaminated clothing and wash your skin as described above.
-
Report: Inform your institution's Radiation Safety Officer immediately.
-
Clean-up: Under the guidance of the Radiation Safety Officer, decontaminate the spill area.
Visualizing the FDG Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling of FDG in a research laboratory setting.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
